molecular formula C8H6ClNO4 B1630353 5'-Chloro-2'-hydroxy-3'-nitroacetophenone CAS No. 84942-40-5

5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Cat. No.: B1630353
CAS No.: 84942-40-5
M. Wt: 215.59 g/mol
InChI Key: IUNBIQBAYUBIFD-UHFFFAOYSA-N
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Description

5′ -Chloro-2′ -hydroxy-3′ -nitroacetophenone (5-chloro-3-nitro-2-hydroxyacetophenone) is a nitro derivative of ortho-hydroxy aryl ketone. Its crystal structure has been studied by X-ray diffraction. It forms complex with 2-aminobenzoic acid (anthranilic acid), in which the nitro group is turned by approximately 40°C.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNBIQBAYUBIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001005233
Record name 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethan-1-one
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Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84942-40-5
Record name 2-Hydroxy-5-chloro-3-nitroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84942-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathway for 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is approached from a Senior Application Scientist's perspective, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices to ensure reproducibility and high yield.

Introduction and Strategic Overview

This compound is a substituted aromatic ketone with a molecular formula of C₈H₆ClNO₄.[1] Its structure, featuring hydroxyl, nitro, and chloro groups on an acetophenone backbone, makes it a versatile precursor in medicinal chemistry. For instance, it is a known starting material for the synthesis of leukotriene receptor antagonists.[2]

The most common and industrially viable synthesis route is a two-step process. This pathway is strategically sound due to the ready availability of starting materials and the relatively straightforward nature of the reactions involved. The overall synthesis can be summarized as follows:

  • Fries Rearrangement: Conversion of p-chlorophenyl acetate to 5-chloro-2-hydroxyacetophenone.

  • Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group onto the 5-chloro-2-hydroxyacetophenone ring to yield the final product.

This guide will dissect each of these steps, providing a detailed protocol and a discussion of the critical parameters that influence the reaction's outcome.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis workflow from p-chlorophenyl acetate to the target compound, this compound.

Synthesis_Pathway cluster_step1 Step 1: Fries Rearrangement cluster_step2 Step 2: Nitration p_chlorophenyl_acetate p-Chlorophenyl Acetate intermediate 5-Chloro-2-hydroxyacetophenone p_chlorophenyl_acetate->intermediate AlCl₃, 120-140°C final_product 5'-Chloro-2'-hydroxy- 3'-nitroacetophenone intermediate->final_product Nitrating Agent, Glacial Acetic Acid start start->p_chlorophenyl_acetate

Caption: Workflow of the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Fries Rearrangement of p-Chlorophenyl Acetate

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[3][4] In this step, the acetyl group from p-chlorophenyl acetate migrates to the aromatic ring, primarily at the ortho position to the hydroxyl group, to form 5-chloro-2-hydroxyacetophenone.

Causality of Experimental Choices:

  • Lewis Acid Catalyst (Anhydrous AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating the generation of an acylium ion (CH₃CO⁺) intermediate.[4][5] An excess of the catalyst is used because it complexes with both the starting material and the product.[6]

  • Temperature: The reaction temperature is a critical parameter that dictates the regioselectivity of the rearrangement. Higher temperatures (around 120-140°C) favor the formation of the ortho-substituted product, which is our desired intermediate.[3][7] This is because the ortho product can form a more stable bidentate complex with the aluminum catalyst, representing a thermodynamically controlled pathway.[3]

  • Solvent-Free Condition: This reaction can be effectively carried out without a solvent, which simplifies the work-up process and reduces waste.[3][7]

Detailed Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 34.2 g (0.2 mol) of p-chlorophenyl acetate.

  • Slowly and cautiously add 79.5 g (0.6 mol) of anhydrous aluminum trichloride to the flask while stirring. Caution: The addition is exothermic.

  • Heat the reaction mixture to 130°C and maintain this temperature with continuous stirring for 1 hour.[7]

  • After 1 hour, cool the flask in an ice bath.

  • Slowly add 200 mL of water to quench the reaction and decompose the aluminum chloride complex. Caution: This is a highly exothermic process and may release HCl gas. Perform in a well-ventilated fume hood.

  • Stir the resulting mixture for 30 minutes. A solid precipitate of 5-chloro-2-hydroxyacetophenone will form.[7]

  • Collect the solid by filtration.

  • Recrystallize the crude product from methanol, using activated carbon to decolorize if necessary, to obtain pure 5-chloro-2-hydroxyacetophenone.[7]

Step 2: Nitration of 5-chloro-2-hydroxyacetophenone

This step involves the electrophilic aromatic substitution of the synthesized 5-chloro-2-hydroxyacetophenone. The strong activating and ortho, para-directing effects of the hydroxyl group, combined with the deactivating effect of the acetyl and chloro groups, direct the incoming nitro group to the 3-position.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of nitric acid in a suitable solvent is used as the source of the nitronium ion (NO₂⁺), the electrophile in this reaction.

  • Solvent (Glacial Acetic Acid): Glacial acetic acid serves as a solvent that can dissolve the starting material and is relatively stable to the nitrating conditions.[7][8][9]

  • Temperature Control: Nitration reactions are typically exothermic and need to be controlled to prevent over-nitration or side reactions. Performing the addition of the nitrating agent at room temperature or slightly below allows for a controlled reaction rate.[8][10]

Detailed Protocol:

  • In a 500 mL three-necked flask, dissolve 43 g (0.25 mol) of 5-chloro-2-hydroxyacetophenone in 200 mL of glacial acetic acid with stirring.[7]

  • Prepare the nitrating agent by carefully adding a stoichiometric amount of nitric acid to a small amount of glacial acetic acid or another suitable solvent.

  • Slowly drop the nitrating agent into the solution of 5-chloro-2-hydroxyacetophenone over a period of time, ensuring the temperature is maintained at room temperature.[8]

  • After the addition is complete, continue to stir the mixture for several hours until the reaction is complete (reaction progress can be monitored by TLC).[10]

  • Pour the reaction mixture onto ice water to precipitate the product.[10]

  • Filter the resulting solid, wash with water to remove any residual acid, and dry.

  • The crude this compound can be further purified by recrystallization if necessary. The melting point of the pure compound is reported to be in the range of 132-135 °C.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterStep 1: Fries RearrangementStep 2: Nitration
Starting Material p-Chlorophenyl Acetate5-Chloro-2-hydroxyacetophenone
Key Reagents Anhydrous Aluminum Chloride (AlCl₃)Nitrating Agent (e.g., HNO₃)
Solvent None (Solvent-free)Glacial Acetic Acid
Molar Ratio (Starting Material:Reagent) 1 : 3 (p-chlorophenyl acetate : AlCl₃)[7]1 : 1 (approx.)
Reaction Temperature 120-140°C[7]Room Temperature
Reaction Time 1 hour[7]~17 hours[10]
Purity of Intermediate >99% (after recrystallization)[7]-
Expected Yield High (Specific yield depends on conditions)Good (Specific yield depends on conditions)

Conclusion and Future Perspectives

The described two-step synthesis pathway, involving a Fries rearrangement followed by nitration, presents a reliable and efficient method for producing this compound. The rationale behind the choice of reagents, temperature, and solvents is grounded in fundamental principles of organic chemistry, ensuring a high degree of control over the reaction. By understanding these principles, researchers can troubleshoot and optimize the synthesis for their specific needs. Further research may focus on the use of more environmentally benign catalysts for the Fries rearrangement to enhance the green credentials of this synthesis.[6]

References

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  • What is the Fries Rearrangement Reaction? - BYJU'S. (URL: [Link])

  • Powder XRD pattern of 5-chloro-2-hydroxy-3-nitroacetophenone crystal - ResearchGate. (URL: [Link])

  • SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE | TSI Journals. (URL: [Link])

  • Synthesis of 2-hydroxy-3-nitroacetophenone - PrepChem.com. (URL: [Link])

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  • Synthesis of 3-nitroacetophenone - IS MUNI. (URL: [Link])

  • Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†. (URL: [Link])

  • fries rearrangement of some nitrophenolic esters in the absence of solvent - ResearchGate. (URL: [Link])

  • Fries Rearrangement - Organic Chemistry Portal. (URL: [Link])

  • Preparation method of 2-hydroxy-3-nitroacetophenone - Eureka | Patsnap. (URL: [Link])

  • o-NITROACETOPHENONE - Organic Syntheses Procedure. (URL: [Link])

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Sources

physicochemical properties of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Introduction

This compound is a substituted ortho-hydroxy aryl ketone, a class of compounds recognized for its utility in organic synthesis.[1] As a multifunctional molecule, it incorporates a ketone, a hydroxyl group, a nitro group, and a chlorine atom on an aromatic scaffold. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, such as heterocyclic compounds like chromene derivatives.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on its physicochemical properties, analytical characterization, and safe handling. The insights herein are synthesized from established literature and analytical principles to provide a field-proven perspective on its characterization and use.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are cataloged below.

  • Chemical Name: this compound[2]

  • Synonyms: 5-Chloro-3-nitro-2-hydroxyacetophenone[3]

  • IUPAC Name: 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone[4]

  • CAS Number: 84942-40-5[1][2][3][4]

  • Molecular Formula: C₈H₆ClNO₄[3][4]

  • InChI Key: IUNBIQBAYUBIFD-UHFFFAOYSA-N[2][4]

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction flasks to biological environments. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 215.59 g/mol [2][3][4]
Appearance White to Yellow to Orange powder/crystal[3]
Melting Point 132-135 °C[1][2][3]
Storage Temperature Room temperature, under nitrogen[3]
Melting Point

The melting point is a critical indicator of purity. The reported range of 132-135 °C is relatively sharp, suggesting a crystalline solid.[1][2][3] Any significant deviation or broadening of this range in an experimental sample would indicate the presence of impurities.

Solubility

While comprehensive solubility data is not widely published, a study involving the measurement of its ultrasonic velocity was conducted in N,N-dimethylformamide (DMF), indicating its solubility in polar aprotic solvents.[5] Its polarity, imparted by the hydroxyl, nitro, and carbonyl groups, suggests poor solubility in non-polar solvents like hexanes and moderate to good solubility in polar organic solvents such as acetone, ethyl acetate, and alcohols. Its acidic phenolic proton implies solubility in aqueous alkaline solutions (e.g., NaOH) through deprotonation to form a water-soluble phenoxide salt.[6]

Crystal Structure

The crystal structure of this compound has been investigated using X-ray diffraction.[1][4] Such studies are fundamental to understanding the solid-state conformation and intermolecular interactions, which influence properties like melting point and solubility. In one documented complex, the nitro group was observed to be twisted by approximately 40 degrees relative to the aromatic ring, a common feature that can impact electronic and steric effects.[1]

Synthesis and Preparation

Understanding the synthetic origin of a compound is crucial for identifying potential starting material-related impurities. This compound is typically prepared via electrophilic aromatic substitution.

The primary route involves the nitration of 5-chloro-2-hydroxyacetophenone using nitric acid in an acetic acid solvent at room temperature.[1] The starting material, 5-chloro-2-hydroxyacetophenone, is commercially available.[7][8] This reaction leverages the activating, ortho-directing effect of the hydroxyl group, which, despite steric hindrance, directs the incoming nitro group to the 3-position.

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. While specific spectral data for this exact molecule is sparse in public literature, its structure allows for the confident prediction of characteristic analytical signatures based on established principles for substituted acetophenones.[9][10]

Caption: General analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. A singlet around 2.5 ppm would correspond to the three protons of the acetyl methyl group (-COCH₃). The aromatic region should display two doublets, characteristic of two adjacent aromatic protons. The strong electron-withdrawing effects of the nitro, chloro, and acetyl groups will shift these protons downfield. A broad singlet, likely at a very high chemical shift (>10 ppm), would correspond to the phenolic hydroxyl proton (-OH), which is often exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will confirm the presence of eight distinct carbon atoms. The carbonyl carbon of the ketone is expected around 195-205 ppm. The methyl carbon should appear upfield around 25-30 ppm. The remaining six signals will correspond to the aromatic carbons, with their chemical shifts influenced by the attached substituents.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is invaluable for identifying functional groups. The spectrum should exhibit characteristic absorption bands:

  • ~3200-3500 cm⁻¹: A broad band corresponding to the O-H stretching of the hydroxyl group.

  • ~1650-1680 cm⁻¹: A strong, sharp peak for the C=O stretching of the ketone.[11]

  • ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group (C-NO₂).

  • ~1450-1600 cm⁻¹: Several peaks from C=C stretching within the aromatic ring.

  • ~700-850 cm⁻¹: A peak corresponding to C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using an electron impact (EI) source, the molecular ion peak [M]⁺ would be observed at m/z 215.[12] The presence of chlorine would be confirmed by a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak at m/z 217 that is approximately one-third the intensity of the [M]⁺ peak. A prominent fragment would likely be the loss of the methyl group ([M-15]⁺) to form a stable acylium ion.

Chromatographic Methods

Chromatography is the standard for assessing purity.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and checking purity. Using a silica gel plate and a mobile phase like hexane:ethyl acetate (e.g., 7:3 v/v), the compound should appear as a single spot.[13] Due to its aromatic nature, the spot can be visualized under UV light (254 nm) as a dark, quenching spot.[13]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reverse-phase HPLC is the method of choice. A C18 column with a mobile phase of acetonitrile and water would effectively separate the compound from non-polar or highly polar impurities.[12][13]

Experimental Protocols

The following protocols provide standardized methods for the analytical characterization of this compound.

Protocol: Quantitative Purity Analysis by HPLC

This protocol is adapted from general methods for analyzing acetophenone derivatives.[12][13]

  • Preparation of Mobile Phase:

    • Prepare a mobile phase consisting of 60% acetonitrile and 40% water (v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of a reference standard of this compound.

    • Dissolve in the mobile phase in a 10 mL volumetric flask and make up to the mark to achieve a concentration of ~1 mg/mL.

    • Prepare a series of dilutions (e.g., 100, 50, 25, 10 µg/mL) from this stock solution to generate a calibration curve.

  • Preparation of Sample Solution:

    • Accurately weigh ~10 mg of the synthesized sample and prepare a 1 mg/mL solution as described for the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector at 254 nm.

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve and determine the retention time.

    • Inject the sample solution in triplicate.

    • Identify the peak for the compound based on its retention time.

    • Calculate the purity of the sample by comparing the peak area to the calibration curve or by area percent normalization, assuming all impurities are detected.

Protocol: Reaction Monitoring by TLC

This protocol provides a rapid method to assess the progress of the synthesis.[13]

  • Plate Preparation: Use a pre-coated silica gel 60 F₂₅₄ aluminum-backed plate.

  • Mobile Phase (Eluent): Prepare a mixture of 70% n-Hexane and 30% Ethyl Acetate (v/v) in a beaker.

  • Chamber Saturation: Line a TLC developing chamber with filter paper, add the mobile phase to a depth of ~0.5 cm, and cover the chamber. Allow it to saturate for at least 10 minutes.

  • Spotting:

    • Dissolve a small amount of the starting material (5-chloro-2-hydroxyacetophenone) and the reaction mixture in ethyl acetate.

    • Using a capillary tube, spot the starting material (left lane), a co-spot of starting material and reaction mixture (middle lane), and the reaction mixture (right lane) on the baseline of the TLC plate.

  • Development: Place the spotted plate in the saturated chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. The starting material will have a different Rf value than the more polar product. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical. This compound is classified with the following hazards:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]

  • Signal Word: Warning.[2]

  • Precautionary Codes: P261, P264, P271, P280, P302+P352, P305+P351+P338.[2]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[2]

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place, preferably under a nitrogen atmosphere to prevent degradation.[3]

Conclusion

This compound is a well-defined crystalline solid with predictable physicochemical and spectroscopic properties derived from its constituent functional groups. Its synthesis is straightforward, and its identity and purity can be rigorously confirmed using standard analytical techniques such as NMR, FTIR, MS, and HPLC. This guide provides the necessary technical framework and experimental protocols for researchers to confidently synthesize, characterize, and handle this valuable chemical intermediate in their research and development endeavors.

References

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5'-Chloro-2'-hydroxy-3'-nitroacetophenone: A Comprehensive Technical Guide for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5'-Chloro-2'-hydroxy-3'-nitroacetophenone, with CAS number 84942-40-5, is a highly functionalized aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its unique substitution pattern—featuring a reactive acetyl group, a directing hydroxyl group, a strongly electron-withdrawing nitro group, and a halogen—renders it a versatile building block for the construction of complex heterocyclic systems and pharmacologically active molecules.[2] This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, comprehensive characterization data, and critical insights into its reactivity, applications, and safety considerations. This document is intended for researchers, process chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory-scale synthesis or industrial application.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its successful application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 84942-40-5[3][4]
Molecular Formula C₈H₆ClNO₄[3][5]
Molecular Weight 215.59 g/mol [3][5]
IUPAC Name 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone[3]
Synonyms 2-Acetyl-4-chloro-6-nitrophenol[6]
Appearance White to yellow or orange powder/crystals[1]
Melting Point 132-135 °C[1][5]
InChI Key IUNBIQBAYUBIFD-UHFFFAOYSA-N[3][5]
SMILES CC(=O)c1cc(Cl)cc(c1O)=O[5]

Molecular Structure: The Interplay of Intramolecular Forces

The chemical behavior of this compound is profoundly influenced by its molecular structure, particularly the intramolecular hydrogen bonding. As an ortho-hydroxy aryl ketone, the compound exists predominantly in conformations stabilized by this non-covalent interaction. Theoretical and experimental studies have shown an equilibrium between two primary stable conformers.[7][8]

  • Conformer A: Features a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the oxygen of the adjacent nitro group (-NO₂).

  • Conformer B: Features a hydrogen bond between the same hydroxyl group and the carbonyl oxygen of the acetyl group (-COCH₃).

Conformer A is generally the most stable.[7] This intramolecular hydrogen bonding is critical as it modulates the acidity of the phenol, the electrophilicity of the carbonyl carbon, and the overall planarity and crystal packing of the molecule.[9][10] The crystal structure has been elucidated by X-ray diffraction, confirming these structural features.[3]

G cluster_Conformers Conformational Equilibrium cluster_Properties Impact of H-Bonding Conformer_A Conformer A (OH···O₂N H-Bond) Conformer_B Conformer B (OH···O=C H-Bond) Conformer_A->Conformer_B Isomerization P1 Modulated Acidity Conformer_A->P1 P2 Altered Reactivity Conformer_A->P2 P3 Crystal Packing Conformer_A->P3 caption Conformational dynamics of the title compound.

Caption: Conformational dynamics of the title compound.

Synthesis and Manufacturing Protocol

The most direct and widely cited method for preparing this compound is through the electrophilic nitration of 5'-Chloro-2'-hydroxyacetophenone.[1] The hydroxyl group is a strongly activating, ortho-, para- director, while the acetyl group is a deactivating, meta- director. The nitration occurs ortho to the powerful hydroxyl directing group.

Field-Proven Experimental Protocol

This protocol is synthesized from established patent literature, emphasizing safety, efficiency, and product purity.[11]

Step 1: Dissolution

  • In a suitable reaction vessel equipped with mechanical stirring, a thermometer, and a dropping funnel, charge 170.5 g (1.0 mol) of 5'-Chloro-2'-hydroxyacetophenone.[12]

  • Add 1200 mL of glacial acetic acid and stir at room temperature until all solids have dissolved, forming "Material I".

    • Causality: Glacial acetic acid serves as a polar aprotic solvent that readily dissolves the starting material and is stable to the nitrating agent. Its use avoids the hazards and environmental concerns associated with chlorinated solvents.[13]

Step 2: Preparation of Nitrating Solution

  • In a separate vessel, carefully add 95 g (1.5 mol) of fuming nitric acid to 800 mL of glacial acetic acid under cooling. This is "Material II".

    • Causality: Using a pre-dissolved solution of the nitrating agent allows for better control of the addition rate and localized concentration, minimizing side reactions and improving thermal management. The molar excess of nitric acid ensures the reaction goes to completion.[11]

Step 3: Nitration Reaction

  • Cool the vessel containing Material I to 10-15 °C using an ice bath.

  • Begin adding Material II dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20 °C. The addition should take approximately 1-2 hours.

    • Causality: Electrophilic nitration is a highly exothermic process. Maintaining a low temperature is critical to prevent the formation of undesired dinitrated or oxidized byproducts and ensures regioselectivity.

Step 4: Reaction Completion and Work-up

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure full conversion.

  • Monitor the reaction by TLC or HPLC.[14][15]

  • Slowly pour the reaction mixture into 4000 mL of ice-cold water with vigorous stirring. A yellow solid will precipitate.

    • Causality: The product is insoluble in water. Quenching the reaction mixture in water precipitates the product while retaining any unreacted starting materials and byproducts in the aqueous acidic phase.

Step 5: Isolation and Purification

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • For higher purity, the crude product can be washed with cold ethanol to remove non-polar impurities.[11]

  • Dry the product under vacuum at 50-60 °C to a constant weight.

    • Expected Yield: 90-95%. Purity: >99% (by HPLC).

Caption: Workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for quality control. The following data provides a benchmark for identity and purity assessment.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra are consistent with the assigned structure. Data is typically acquired in CDCl₃ or DMSO-d₆.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~12.5Singlet (broad)Ar-OH (H-bonded)
~8.2DoubletAr-H (H-4)
~8.0DoubletAr-H (H-6)
~2.6Singlet-COCH₃
¹³C NMR ~200SingletC =O
~158SingletC -OH
~140SingletC -NO₂
~135SingletC -Cl
~130SingletAr-C H
~125SingletAr-C H
~120SingletAr-C (ipso to acetyl)
~28Singlet-COC H₃
(Note: Exact chemical shifts may vary based on solvent and concentration. Data interpreted from public databases and spectral prediction.)[3][17]
Infrared (IR) Spectroscopy

The FTIR spectrum provides clear evidence of the key functional groups.[18]

  • ~3100-3400 cm⁻¹ (broad): O-H stretch, indicative of strong intramolecular hydrogen bonding.

  • ~1650 cm⁻¹ (strong): C=O stretch of the aryl ketone, frequency lowered by conjugation and H-bonding.

  • ~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively.

  • ~1600, ~1470 cm⁻¹: C=C stretches of the aromatic ring.

Analytical Chromatography

For purity analysis and reaction monitoring, High-Performance Liquid Chromatography (HPLC) is the method of choice.[15][19]

  • Typical Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile/water gradient with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure sharp peak shapes.

  • Detection: UV detection at a wavelength where all components absorb, typically around 254 nm or 307 nm.[15]

Chemical Reactivity and Synthetic Applications

This compound is a valuable synthon primarily due to the orthogonal reactivity of its functional groups.

Key Reaction Pathways
  • Condensation Reactions: The acetyl group's methyl protons are acidic and can be deprotonated to form an enolate, which acts as a nucleophile. A classic application is the Claisen-Schmidt condensation with aromatic aldehydes to form nitro-chalcones, which are precursors to flavonoids and other heterocyclic systems.[20]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting ortho-amino phenol ketone is a key precursor for the synthesis of benzodiazepines, quinolines, and other fused heterocycles.

  • Cyclization Reactions: It is a direct precursor to chromone derivatives. For example, it is used in the synthesis of 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, a complex heterocyclic building block.[1]

  • Nucleophilic Aromatic Substitution: While the ring is generally electron-deficient, the chloro substituent is not typically displaced under standard conditions but can be a site for more advanced cross-coupling reactions.

G Core 5'-Chloro-2'-hydroxy- 3'-nitroacetophenone R1 Claisen-Schmidt Condensation Core->R1 + ArCHO R2 Nitro Group Reduction Core->R2 + [H] R3 Vilsmeier-Haack or similar Cyclization Reactions Core->R3 + Reagents P1 Nitro-Chalcones (Flavonoid Precursors) R1->P1 P2 ortho-Amino Phenol Ketones (Benzodiazepine Precursors) R2->P2 P3 Substituted Chromones R3->P3 caption Synthetic utility of the title compound.

Caption: Synthetic utility of the title compound.

Biological Significance and Drug Development Context

While direct biological data on this compound is limited, its structural motifs are present in many biologically active compounds.[21]

  • Acetophenone Core: The acetophenone scaffold is found in numerous natural products and synthetic drugs with a wide range of activities, including antimicrobial, antioxidant, and cytotoxic effects.[21][22]

  • Nitroaromatics: Nitro-containing molecules are well-established antimicrobial agents. The nitro group can be bioreduced in hypoxic environments (common in bacteria and tumors) to generate radical species that are cytotoxic.[23]

  • Chalcone Derivatives: Chalcones synthesized from related nitroacetophenones have demonstrated significant cytotoxic activity against various cancer cell lines and possess antimicrobial properties.[20]

Therefore, this compound is not just a simple intermediate but a key starting material for libraries of compounds targeted for screening in oncology, infectious disease, and anti-inflammatory research programs.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

GHS Hazard Classification: [3][5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Self-Validating Safety Protocol:

  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

    • Skin and Body Protection: Wear a flame-retardant lab coat. Ensure skin is not exposed.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transfer. Ground all equipment to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong bases and oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

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  • Shandong Jincheng Pharma & Chem. (2015). Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. CN102827119B. Patsnap. Retrieved from [Link]

  • Qiu, X., Li, S., & Shi, A.-R. (2012). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone.
  • Filarowski, A., Kochel, A., Koll, A., Bator, G., & Mukherjee, S. (2006). Phase transition and intramolecular hydrogen bonding in nitro derivatives of ortho-hydroxy acetophenones. Journal of Molecular Structure, 785(1-3), 7-13.
  • Filarowski, A. (n.d.). prof. dr hab. Aleksander Filarowski. University of Wrocław, Faculty of Chemistry. Retrieved from [Link]

  • Santhakumari, B., & Raj, A. D. (2017). Growth and characterization of organic 5-chloro-2-hydroxy-3-nitroacetophenone single crystals for nonlinear optical applications. ResearchGate. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Acetyl-4-chloro-6-nitrophenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Jiangsu Aihua Pharmaceutical Co., Ltd. (2021). Synthetic method of 3-amino-2-hydroxyacetophenone. CN107698452B. Google Patents.
  • Maldonado, E., Pérez, M., & Ramírez-Prada, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Retrieved from [Link]

  • Santhakumari, B., & Raj, A. D. (2017). FTIR spectrum of 5-chloro-2-hydroxy-3-nitroacetophenone. ResearchGate. Retrieved from [Link]

  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28.
  • Aswale, S. R., et al. (2013). Interaction of 5-Chloro-2-hydroxy-3-nitroacetophenone in N,N-Dimethylformamide at Various Temperatures: A Viscometric, Volumetric and Ultrasonic Study. ResearchGate. Retrieved from [Link]

  • Szklarz, P., et al. (2021). UV Laser-Induced Phototransformations of Matrix-Isolated 5-Chloro-3-nitro-2-hydroxyacetophenone. Molecules, 26(11), 3121.
  • Pharmaceutical Technology. (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. Retrieved from [Link]

  • Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]

  • Filarowski, A., et al. (2003). Tautomerism of Sterically Hindered Schiff Bases. Deuterium Isotope Effects on 13C Chemical Shifts. The Journal of Physical Chemistry A, 107(49), 10878–10884.
  • ResearchGate. (n.d.). Crystallographic numbering scheme of 5-methyl-2-hydroxy-3-nitroacetophenone. Retrieved from [Link]

  • Wenxi Pharma. (2019). Green synthesis method of 2-hydroxy-3-nitroacetophenone. CN108911988B. Google Patents.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). Retrieved from [Link]

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  • Gwarda, R., et al. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6678.
  • Szklarz, P., et al. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Polymers (Basel), 13(11), 1693.
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5'-Chloro-2'-hydroxy-3'-nitroacetophenone molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic ketone of significant interest in synthetic chemistry, serving as a valuable precursor for the synthesis of various heterocyclic compounds, including chromene derivatives[1]. Its chemical behavior and reactivity are intrinsically linked to its three-dimensional structure and conformational preferences. This guide provides a detailed examination of the molecule's structural features, dominated by a powerful intramolecular hydrogen bond that dictates its overall planarity and rigidity. We will explore its synthesis, the conformational interplay of its substituent groups, and the experimental and computational methodologies employed for its characterization.

Core Molecular Structure and Physicochemical Properties

This compound, a nitro derivative of an ortho-hydroxy aryl ketone, possesses a unique arrangement of functional groups that define its chemical identity[1][2]. The core structure consists of a benzene ring substituted with a chloro, a hydroxyl, a nitro, and an acetyl group.

PropertyValueSource
IUPAC Name 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanonePubChem[3]
CAS Number 84942-40-5ChemicalBook[1], Sigma-Aldrich
Molecular Formula C₈H₆ClNO₄PubChem[3]
Molecular Weight 215.59 g/mol Sigma-Aldrich
Melting Point 132-135 °CChemicalBook[1], Sigma-Aldrich
Appearance White to Yellow to Orange powder/crystalIndiaMART[4]

The interplay between these substituents, particularly the ortho-positioning of the hydroxyl and acetyl groups, is the primary determinant of the molecule's conformation.

Conformational Analysis: The Dominance of Intramolecular Hydrogen Bonding

The conformation of this compound is not flexible; it is largely locked into a planar arrangement due to a strong intramolecular hydrogen bond.

The Resonance-Assisted Hydrogen Bond (RAHB)

The most critical structural feature is the powerful intramolecular hydrogen bond formed between the hydrogen atom of the 2'-hydroxyl group and the carbonyl oxygen of the acetyl group[2][5]. This interaction creates a stable six-membered quasi-ring. This type of bond is classified as a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond strength is enhanced by π-electron delocalization within the chelate ring[6][7].

  • Causality: The proximity of the proton-donating hydroxyl group and the proton-accepting carbonyl group in the ortho positions facilitates this interaction. The resulting delocalization of electrons stabilizes the planar conformation, making it significantly more favorable than any non-planar alternative. X-ray diffraction studies have definitively confirmed the existence of this intramolecular hydrogen bond[1][2].

Caption: 2D structure of this compound with RAHB.

Orientation of Substituent Groups
  • Acetyl Group: The RAHB effectively locks the acetyl group in an s-trans conformation relative to the C2'-C1' bond of the phenyl ring, ensuring coplanarity between the carbonyl group and the ring. This planarity is crucial for maintaining maximum π-conjugation.

  • Nitro Group: While the RAHB enforces planarity in the six-membered ring, the nitro group at the 3' position introduces steric strain. Studies on complexes of this molecule have shown that the nitro group can be twisted out of the plane of the benzene ring by approximately 40 degrees[1]. This deviation from planarity is a compromise between maximizing electronic conjugation with the ring and minimizing steric repulsion with the adjacent hydroxyl and acetyl groups. Density Functional Theory (DFT) calculations have been employed to study this nitro-group dynamic[2].

Synthesis Protocol

The primary and most direct synthesis of this compound is achieved through the electrophilic nitration of 5'-Chloro-2'-hydroxyacetophenone.

Reaction Scheme

The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring, directed to the position ortho to the activating hydroxyl group and meta to the deactivating acetyl group.

Synthesis_Workflow start 5'-Chloro-2'- hydroxyacetophenone reaction Electrophilic Nitration (Room Temperature) start->reaction reagents Nitric Acid (HNO₃) Glacial Acetic Acid (Solvent) reagents->reaction Reactants workup Aqueous Workup (e.g., pouring onto ice) reaction->workup Reaction Quench product Crude Product (Precipitate) workup->product purify Recrystallization product->purify final Pure 5'-Chloro-2'-hydroxy- 3'-nitroacetophenone purify->final

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology

This protocol is based on the established method for nitration of substituted phenols[1].

  • Dissolution: Dissolve the starting material, 5'-chloro-2'-hydroxyacetophenone, in glacial acetic acid in a suitable reaction flask.

  • Cooling: Cool the solution in an ice bath to manage the exothermic nature of the nitration reaction.

  • Nitration: Add a nitrating mixture (e.g., concentrated nitric acid) dropwise to the cooled solution with constant stirring. Maintain the temperature throughout the addition.

  • Reaction: After addition, allow the mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.

  • Precipitation: Pour the reaction mixture slowly into a beaker of crushed ice and water. The product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure compound.

Structural Elucidation: A Multi-faceted Approach

The molecular structure and conformation are determined through a combination of spectroscopic and analytical techniques, often corroborated by computational modeling.

Characterization_Workflow cluster_spec compound Synthesized Compound xrd Single-Crystal X-ray Diffraction compound->xrd spectroscopy Spectroscopic Analysis compound->spectroscopy dft Computational Modeling (DFT) compound->dft structure Solid-State Structure (Bond Lengths, Angles) xrd->structure Provides ftir FTIR spectroscopy->ftir nmr NMR (¹H, ¹³C) spectroscopy->nmr functional_groups Functional Group Identification ftir->functional_groups Confirms conformation_solution Conformation in Solution nmr->conformation_solution Elucidates optimized_geom Optimized Geometry & Energetics dft->optimized_geom Calculates

Sources

biological activity of substituted nitroacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Substituted Nitroacetophenones

Abstract

Substituted nitroacetophenones represent a versatile class of chemical scaffolds that have garnered significant attention in medicinal chemistry and drug development. The presence of the nitro group, a potent electron-withdrawing moiety, combined with the ketone functional group, imparts unique electronic and chemical properties to these molecules. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by derivatives of nitroacetophenone. We will explore their synthesis, structure-activity relationships (SAR), and mechanisms of action across several key therapeutic areas, including oncology, infectious diseases, and inflammation. By synthesizing data from preclinical studies, this document aims to serve as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental evaluation and therapeutic potential of this promising class of compounds.

Introduction: The Nitroacetophenone Core in Medicinal Chemistry

The acetophenone framework is a common motif in biologically active compounds. The introduction of a nitro (NO₂) group onto the phenyl ring fundamentally alters the molecule's properties, creating a scaffold that is both a potent pharmacophore and a potential toxicophore.[1][2] The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets and is often crucial for the observed activity.[3] Historically, nitroaromatic compounds like chloramphenicol have been pivotal in pharmacology, and modern research continues to uncover the vast potential of new nitro-containing molecules.[1]

Substituted nitroacetophenones, particularly their chalcone, semicarbazone, and other derivatives, have demonstrated a remarkable breadth of biological activities. These include potent anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and specific enzyme inhibitory effects.[4][5][6][7] The biological profile is highly dependent on the substitution pattern on the aromatic ring and the nature of the chemical moiety derived from the ketone group. This guide will deconstruct these activities, focusing on the underlying mechanisms, the experimental methodologies used for their evaluation, and the structure-activity relationships that govern their potency.

Synthetic Strategies for Nitroacetophenone Derivatives

The synthesis of biologically active derivatives from substituted nitroacetophenones is crucial for exploring their therapeutic potential. A prevalent and efficient method for creating a major class of these derivatives—nitrochalcones—is the Claisen-Schmidt condensation.

Claisen-Schmidt Condensation for Nitrochalcone Synthesis

This base-catalyzed condensation reaction involves the reaction of a substituted nitroacetophenone with an aromatic aldehyde.[8] The choice of base (e.g., sodium hydroxide) and solvent (e.g., ethanol) allows for an efficient, high-yield synthesis at room temperature.[8][9] This method's versatility enables the creation of large libraries of diverse chalcone derivatives for biological screening.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Substituted Nitroacetophenone P1 Claisen-Schmidt Condensation R1->P1 R2 Aromatic Aldehyde R2->P1 C1 Base Catalyst (e.g., NaOH) C1->P1 C2 Solvent (e.g., Ethanol) C2->P1 P2 Work-up & Purification (Filtration, Recrystallization) P1->P2 F Final Product: Substituted Nitrochalcone P2->F

Workflow for Claisen-Schmidt condensation of nitrochalcones.

Anticancer Activity

Derivatives of nitroacetophenone, especially chalcones, have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a range of human cancer cell lines.[4][10]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

A primary mechanism underlying the anticancer effects of these compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a key regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[4] Nitroacetophenone-based chalcones have been designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling pathways that lead to cell growth and proliferation.[4][10]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR P Phosphorylation (Activation) EGFR->P EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Nitroacetophenone Derivative Inhibitor->P INHIBITS Downstream Downstream Signaling (e.g., RAS/MAPK) P->Downstream Activates Apoptosis Apoptosis P->Apoptosis Inhibits Response Cell Proliferation & Survival Downstream->Response Nitro_Activation Compound Nitroacetophenone Derivative (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻) Compound->Radical + e⁻ Enzyme Bacterial Nitroreductase Enzyme->Radical Intermediates Reactive Intermediates (R-NO, R-NHOH) Radical->Intermediates + e⁻ Damage Cellular Damage Intermediates->Damage Targets DNA Damage Protein Inactivation Membrane Disruption Damage->Targets

Reductive activation of nitro compounds by microbial nitroreductases.
Spectrum of Antimicrobial Activity

Nitroacetophenone derivatives have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as various fungal strains. [5][11]

Compound Class Derivative Example Microorganism MIC (µg/mL) Reference
Chalcone (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one P. fluorescence 20 [5]
Chalcone Compound 6 (specific structure not detailed) S. aureus Promising [8]
Chalcone Compound 10 (specific structure not detailed) Antifungal strains Potent [8]

| Acetophenone | 4-Nitroacetophenone | General antibacterial | Active | [11]|

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [8]

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) for sterility confirmation.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [12]This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Certain nitroacetophenone derivatives, especially nitrochalcones, have shown significant anti-inflammatory properties. [9][13]

Mechanism of Action and In Vivo Evaluation

The anti-inflammatory activity of chalcones is often attributed to the α,β-unsaturated ketone (enone) moiety, which can modulate inflammatory pathways. [6]A likely mechanism is the inhibition of cyclo-oxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. [14]The carrageenan-induced paw edema model in rats is a standard acute inflammation model used to evaluate the efficacy of potential anti-inflammatory drugs. [9][13]In this model, administration of nitrochalcones has been shown to significantly reduce paw swelling compared to control groups. [13] Studies have also shown that the position of the nitro group on the chalcone scaffold influences the anti-inflammatory effect. For instance, one study found that an ortho-nitrochalcone provided the strongest protective effect compared to meta- and para-isomers. [13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the test nitroacetophenone derivative (e.g., 200 mg/kg) orally (p.o.) or intraperitoneally (i.p.). Administer a reference drug (e.g., Meloxicam, 10 mg/kg) to a positive control group and the vehicle to a negative control group. [13]3. Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 5, 7 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (V_c - V₀)_control - (V_t - V₀)_treated ] / (V_c - V₀)_control * 100 Where V_c is the mean paw volume of the control group and V_t is the mean paw volume of the treated group.

Conclusion and Future Perspectives

Substituted nitroacetophenones are a chemically tractable and biologically significant class of compounds. The derivatization of the core structure, particularly through Claisen-Schmidt condensation to form chalcones, has yielded potent agents with diverse activities. The research highlighted in this guide demonstrates strong preclinical evidence for their utility as anticancer, antimicrobial, and anti-inflammatory agents.

The nitro group is fundamental to many of these activities, either by modulating electronic properties for receptor binding (e.g., in EGFR inhibition) or by acting as a pro-drug that is reductively activated by microbial enzymes. While the inherent reactivity and potential for toxicity of the nitro group must be carefully evaluated in any drug development program, the high potency and, in some cases, selectivity of these compounds warrant further investigation.

Future research should focus on optimizing the lead compounds to enhance their safety profiles, improve pharmacokinetic properties, and fully elucidate their mechanisms of action against a wider range of biological targets. The versatility of the nitroacetophenone scaffold ensures it will remain a fertile ground for the discovery of novel therapeutics.

References

  • Kumar, A., Sharma, G., Sharma, R., et al. (2024). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Journal of Molecular Structure.
  • Kumar, A., Sharma, G., Sharma, R., et al. (2024). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. PubMed.
  • Request PDF | Design, Synthesis, Molecular modeling and biological evaluations of Novel Chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD.
  • Synthesis of the three nitro-sustituted chalcones. (1) 2′-Nitroacetophenone.
  • Gómez-Rivera, A., et al. (2013). Synthesis and Antiinflammatory Activity of Three Nitro Chalcones.
  • Qiu, X., Li, S., & SHI, A. R. (2012). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone.
  • Goyal, A., et al. (2023). Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Research J. Pharm. and Tech.
  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre.
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  • Tanc, M., et al. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Archiv der Pharmazie.
  • Mathew, B., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm.
  • Ahmed, S., et al. (2015). Synthesis, biological and electrochemical evaluation of novel nitroaromatics as potential anticancerous drugs. Bioelectrochemistry.
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  • Chodkowski, M., et al. (2021). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase. Molecules.
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  • Hussain, A., et al. (2021). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide. Molecules.
  • Al-Issa, S. A. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Molecules.
  • Kelode, S. R. (2013). Synthesis and Antimicrobial activity of 2-hydroxy-5-methyl-3-nitro acetophenone thiazole Complexes of Co(II), Ni(II), Cu(II) and Zn(II). Asian Journal of Research in Chemistry.
  • Resonance structures of 3-nitroacetophenone.
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A Technical Guide to 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone, a substituted acetophenone derivative of significant interest in synthetic chemistry and drug discovery. The official IUPAC name for the compound commonly referred to as 5'-Chloro-2'-hydroxy-3'-nitroacetophenone is 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone [1]. This document details its chemical identity, physicochemical properties, established synthesis protocols, and analytical characterization methods. Furthermore, it explores the compound's applications as a versatile chemical intermediate, particularly in the synthesis of heterocyclic compounds like chromones[2]. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Nomenclature

The structural complexity of substituted aromatic compounds necessitates precise nomenclature. While colloquially known by various synonyms, the systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) provides unambiguous identification.

IUPAC Name: 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone[1].

This name is derived by identifying the base molecule as ethanone (a two-carbon ketone) substituted with a (5-chloro-2-hydroxy-3-nitrophenyl) group at the first carbon position. The numbering of the phenyl ring substituents originates from the point of attachment to the ethanone moiety.

Common Synonyms:

  • This compound[1][2]

  • 5-Chloro-3-nitro-2-hydroxyacetophenone[2]

  • 2-Hydroxy-5-chloro-3-nitroacetophenone[2]

Key Identifiers:

  • CAS Number: 84942-40-5[1][2]

  • Molecular Formula: C₈H₆ClNO₄[1][2][3]

  • Molecular Weight: 215.59 g/mol [1][3]

Molecular Structure

The molecule consists of an acetophenone core with three functional groups attached to the phenyl ring: a chloro group at position 5, a hydroxyl group at position 2, and a nitro group at position 3. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group, influencing the compound's conformation and reactivity. Its crystal structure has been confirmed through X-ray diffraction studies[1][2].

Caption: 2D structure of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including solvent selection and purification strategies.

PropertyValueSource
Physical Form White to Yellow to Orange powder/crystal[2]
Melting Point 132-135 °C[2]
Molecular Weight 215.59 g/mol [1]
InChIKey IUNBIQBAYUBIFD-UHFFFAOYSA-N[1]
Storage Temperature Room Temperature, under nitrogen[2]

Synthesis and Mechanistic Considerations

The synthesis of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone is typically achieved through a multi-step process starting from a more basic precursor. A common and effective route involves the nitration of a substituted acetophenone.

Synthetic Pathway: Nitration of 5'-Chloro-2'-hydroxyacetophenone

A prevalent laboratory-scale synthesis involves the direct nitration of 5'-Chloro-2'-hydroxyacetophenone (CAS 1450-74-4)[2]. The hydroxyl (-OH) and acetyl (-COCH₃) groups are ortho, para-directing, while the chloro (-Cl) group is also an ortho, para-director. However, the strong activating and directing effect of the hydroxyl group, combined with steric hindrance, favors nitration at the C3 position.

G Start 5'-Chloro-2'-hydroxyacetophenone Reaction Electrophilic Aromatic Substitution (Nitration) Room Temperature Start->Reaction Reagent Nitric Acid (HNO₃) Acetic Acid (Solvent) Reagent->Reaction Product 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone Reaction->Product

Caption: Synthetic workflow for the nitration of 5'-Chloro-2'-hydroxyacetophenone.

Detailed Experimental Protocol

This protocol is adapted from established chemical synthesis methodologies[2].

Objective: To synthesize 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone.

Materials:

  • 5'-Chloro-2'-hydroxyacetophenone

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid (CH₃COOH)

  • Ice bath

  • Stirring apparatus

  • Filtration equipment

Procedure:

  • Dissolution: Dissolve 5'-Chloro-2'-hydroxyacetophenone in glacial acetic acid in a flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is a critical step to control the exothermic nitration reaction and prevent over-nitration or side product formation.

  • Nitration: Add concentrated nitric acid dropwise to the cooled, stirring solution. The rate of addition must be carefully controlled to maintain the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically monitored by Thin Layer Chromatography, TLC) to ensure completion[4].

  • Quenching & Precipitation: Pour the reaction mixture slowly into a beaker of crushed ice and water. This quenches the reaction and precipitates the solid product.

  • Isolation: Collect the precipitate by vacuum filtration, washing with cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) to yield the final product with high purity[4].

Self-Validation: The success of the synthesis is validated by characterization of the product via melting point determination and spectroscopic analysis (NMR, IR, MS), which should match the data for the target compound.

Analytical Characterization

Rigorous analytical chemistry is required to confirm the identity and purity of the synthesized compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show characteristic peaks for the aromatic protons, the hydroxyl proton, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups: a broad O-H stretch for the hydroxyl group, a sharp C=O stretch for the ketone, and characteristic peaks for the N-O stretches of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated weight of 215.59 g/mol . Fragmentation patterns can further corroborate the structure.

Chromatographic Purity Assessment

A standardized High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of the final compound and for in-process control during synthesis.

Protocol: HPLC-UV Purity Analysis

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or 320 nm).

  • Sample Preparation: Prepare a standard solution of the compound in the mobile phase (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Applications in Research and Development

1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethanone is not typically an end-product but rather a valuable intermediate in organic synthesis. Its array of functional groups—a ketone, a phenol, an aryl chloride, and a nitro group—offers multiple handles for subsequent chemical transformations.

  • Synthesis of Heterocycles: It is a key precursor for synthesizing substituted chromones. For example, it can be used to synthesize 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, which are core structures in many biologically active molecules[2].

  • Drug Discovery Intermediate: The nitro group can be reduced to an amine, which can then be further functionalized. This makes the compound a useful building block in the development of novel pharmaceutical agents[5]. For instance, related nitro-catechol structures have been investigated as potent inhibitors of enzymes like catechol-O-methyltransferase (COMT)[6].

  • Material Science: Nitroaromatic compounds like this have been studied for their nonlinear optical properties, making them candidates for applications in materials science[7].

G Start 1-(5-Chloro-2-hydroxy- 3-nitrophenyl)ethanone Step1 Reduction of Nitro Group (e.g., H₂, Pd/C or Raney Ni) Start->Step1 Intermediate 1-(3-Amino-5-chloro- 2-hydroxyphenyl)ethanone Step1->Intermediate Step2 Cyclization / Condensation (e.g., with DMF-DMA) Intermediate->Step2 Product Substituted Chromones, Quinolones, or other Bioactive Heterocycles Step2->Product

Caption: Potential synthetic utility pathway.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

  • GHS Hazard Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335)[1].

  • Pictograms: Warning[1].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat. When handling the powder, use a dust mask or work in a fume hood to avoid inhalation.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area, preferably under an inert atmosphere like nitrogen to ensure long-term stability[2].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

  • This compound. (n.d.). PubChem. Retrieved December 17, 2023, from [Link]

  • Interaction of 5-Chloro-2-hydroxy-3-nitroacetophenone in N,N-Dimethylformamide at Various Temperatures: A Viscometric, Volumetric and Ultrasonic Study. (n.d.). ResearchGate. Retrieved December 17, 2023, from [Link]

  • Growth and characterization of organic 5-chloro-2-hydroxy-3-nitroacetophenone single crystals for nonlinear optical applications. (n.d.). ResearchGate. Retrieved December 17, 2023, from [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2020). MDPI. Retrieved December 17, 2023, from [Link]

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (1998). PubMed. Retrieved December 17, 2023, from [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key physical properties of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone (CAS No. 84942-40-5), a critical intermediate in various synthetic pathways. Primarily focusing on its melting and boiling points, this document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the compound's behavior for process optimization, quality control, and reaction design. We will delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for the accurate determination of these properties, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Compound Profile and Significance

This compound, also known as 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone, is a nitro derivative of an ortho-hydroxy aryl ketone.[1] Its molecular structure, featuring chloro, hydroxyl, nitro, and acetyl functional groups, makes it a versatile precursor in organic synthesis. For instance, it is utilized in the synthesis of chromene derivatives, such as 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde.[1] An accurate understanding of its physical constants is paramount for predicting its reactivity, establishing purification protocols, and ensuring safe handling.

IdentifierDataSource(s)
IUPAC Name 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone[2]
CAS Number 84942-40-5[1][3][4]
Molecular Formula C₈H₆ClNO₄[1][2][3]
Molecular Weight 215.59 g/mol [1][2]
Synonyms 5-Chloro-3-nitro-2-hydroxyacetophenone[3]
Appearance White to Yellow to Orange powder/crystal[3]
InChI Key IUNBIQBAYUBIFD-UHFFFAOYSA-N

Core Physicochemical Properties: Melting and Boiling Points

The phase transition temperatures are fundamental characteristics of a pure substance. They serve as primary indicators of identity and purity.

PropertyValueNotesSource(s)
Melting Point 132-135 °C (lit.)A narrow range is indicative of high purity.[1][3][4]
Boiling Point Not ReportedThe compound is expected to decompose at elevated temperatures before boiling under atmospheric pressure.[5]
Analysis of the Melting Point

The literature value for the melting point of this compound is consistently reported as a range of 132-135 °C.[1][3][4] In a laboratory setting, this range represents the temperatures from the first appearance of liquid (solidus) to the complete liquefaction of the material (liquidus). A sharp melting range (typically < 2 °C) is a strong indicator of high sample purity. The presence of impurities typically depresses the melting point and broadens the range. The 3-degree range cited in the literature is a practical and accepted standard for a compound of this nature.

Considerations for the Boiling Point

A defined boiling point for this compound is not available in standard chemical databases. This is characteristic of complex organic solids with multiple reactive functional groups. The energy required to overcome intermolecular forces and transition to the gaseous phase is likely higher than the energy required to initiate thermal decomposition. The presence of the nitro group, in particular, contributes to thermal instability. Attempting to determine a boiling point at atmospheric pressure would almost certainly result in degradation of the compound. While a boiling point could theoretically be determined under high vacuum to reduce the temperature required, decomposition remains a significant risk.[5]

Experimental Protocol: High-Integrity Melting Point Determination

This protocol describes a self-validating system for determining the melting point of this compound using a standard capillary melting point apparatus.

Principle of the Method

The melting point is determined by heating a small, finely powdered sample in a capillary tube that is immersed in a controlled heating block. The temperature is slowly increased, and the range over which the sample melts is visually observed and recorded. The causality for this method's accuracy lies in achieving thermal equilibrium between the heating block, the thermometer, and the sample, which is ensured by a slow heating rate.

Step-by-Step Methodology
  • Instrument Calibration:

    • Rationale: To ensure the accuracy of the instrument's thermometer, it must be calibrated against certified reference standards with known melting points bracketing the expected range of the sample (e.g., benzoin, m.p. 135-137 °C).

    • Procedure: Run the full melting point determination protocol on a certified standard. If the observed melting point deviates from the certified value, apply a correction factor to all subsequent readings.

  • Sample Preparation:

    • Rationale: A uniform, finely packed sample ensures efficient and even heat transfer, preventing localized superheating and leading to a sharp, reproducible melting point.

    • Procedure: Place a small amount of the compound on a watch glass. If the crystals are not a fine powder, gently crush them using a spatula. The material must be completely dry, as residual solvent will act as an impurity and depress the melting point.

  • Capillary Tube Packing:

    • Rationale: The correct sample height is critical. Too much sample creates a large thermal gradient, broadening the melting range. Too little makes observation difficult.

    • Procedure: Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube. Invert the tube and tap the sealed end firmly on a hard surface to pack the sample down. Repeat until the sample column is 2-3 mm high.

  • Measurement Execution:

    • Rationale: A two-stage heating process saves time while ensuring accuracy. A rapid initial heating brings the temperature close to the expected melting point, after which a slow, controlled ramp allows for precise observation of the phase transition.

    • Procedure:

      • Place the packed capillary tube into the heating block of the apparatus.

      • Set a rapid heating rate (e.g., 10-15 °C/minute) to bring the temperature to approximately 120 °C.

      • Reduce the heating rate to 1-2 °C/minute. This slow rate is crucial for accuracy.

      • Record the temperature (T₁) at which the first drop of liquid appears.

      • Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts.

      • The observed melting point is the range T₁ to T₂.

  • Data Validation:

    • Rationale: Reproducibility is a cornerstone of scientific integrity.

    • Procedure: Repeat the determination with two additional samples. The recorded ranges should be in close agreement.

Workflow Visualization

The following diagram illustrates the logical flow for a robust melting point determination experiment.

MeltingPointWorkflow cluster_prep Phase 1: Preparation & Calibration cluster_exec Phase 2: Measurement cluster_post Phase 3: Validation & Reporting Calibrate Calibrate Apparatus (with certified standard) Prepare Prepare Sample (dry and grind) Calibrate->Prepare Ensures Accuracy Pack Pack Capillary Tube (2-3 mm height) Prepare->Pack Insert Insert Sample into Block Pack->Insert Heat_Fast Rapid Heat (to ~20°C below expected m.p.) Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C / min) Heat_Fast->Heat_Slow Observe Observe & Record (T1: First liquid, T2: All liquid) Heat_Slow->Observe Repeat Repeat Measurement (2x for reproducibility) Observe->Repeat Report Report Final Range (e.g., 132.5 - 134.0 °C) Repeat->Report

Caption: Workflow for High-Integrity Melting Point Determination.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is classified with specific hazards that necessitate careful handling.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

    • Personal Protective Equipment (PPE):

      • Eye Protection: Wear chemical safety goggles or a face shield.[6]

      • Hand Protection: Wear appropriate chemical-resistant gloves.

      • Respiratory Protection: For operations generating significant dust, use a NIOSH-approved N95 dust mask or higher.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases.[3][6]

Conclusion

The melting point of this compound is a well-defined and critical parameter, reliably cited as 132-135 °C. This physical constant serves as a crucial benchmark for identity and purity assessment in research and development settings. Conversely, a standard boiling point is not applicable due to the compound's propensity for thermal decomposition. The protocols and causal explanations provided in this guide offer a robust framework for obtaining accurate and reproducible physicochemical data, upholding the principles of scientific integrity for professionals in the field.

References

  • PubChem. (n.d.). This compound. [Online] Available at: [Link][2]

  • INDOFINE Chemical Company. (n.d.). This compound. [Online] Available at: [Link][4]

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An In-depth Technical Guide to the Solubility of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights based on analogous compounds, and provides detailed experimental protocols for precise quantitative determination.

Introduction: Understanding the Molecule

This compound is a substituted aromatic ketone of significant interest in synthetic organic chemistry and pharmaceutical research. Its multifaceted structure, featuring a chloro group, a hydroxyl group, and a nitro group on the acetophenone backbone, imparts a unique combination of electronic and steric properties. These characteristics are pivotal in its reactivity and, crucially, its solubility in various media. An understanding of its solubility is paramount for applications ranging from reaction engineering and purification to formulation development in medicinal chemistry.

The interplay of the functional groups dictates the molecule's polarity and its capacity for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor and acceptor, the nitro and acetyl groups are strong hydrogen bond acceptors, and the chloro group contributes to the overall electronic landscape of the aromatic ring. This complex functionality suggests a nuanced solubility profile across a spectrum of organic solvents.

Caption: Chemical structure of this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[1] A more quantitative prediction can be achieved by considering solvent polarity indices and thermodynamic models such as Hansen Solubility Parameters (HSP).[2][3]

The Role of Solvent Polarity

The polarity of a solvent, often quantified by its polarity index, is a crucial determinant of its ability to dissolve a given solute.[4][5][6][7][8] Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. Given the presence of multiple polar functional groups, this compound is expected to exhibit greater solubility in more polar organic solvents.

Hansen Solubility Parameters (HSP)

Predicted Solubility Profile

In the absence of direct experimental data for this compound, we can infer its likely solubility behavior by examining structurally similar compounds, such as m-nitroacetophenone and p-nitroacetophenone.[11] Research on these analogous compounds has shown that their solubility is highest in polar aprotic solvents like acetone and acetonitrile, followed by polar protic solvents like alcohols, and lowest in non-polar solvents like cyclohexane.[11]

Based on this, a predicted qualitative solubility profile for this compound is presented below. The presence of the additional hydroxyl and chloro groups is expected to increase polarity and the potential for hydrogen bonding, potentially enhancing solubility in polar protic solvents compared to the nitroacetophenone analogues.

Solvent Predicted Qualitative Solubility at Room Temperature Rationale
AcetoneHighPolar aprotic solvent, capable of accepting hydrogen bonds.
AcetonitrileHighPolar aprotic solvent.
MethanolModerate to HighPolar protic solvent, capable of hydrogen bonding.
EthanolModerate to HighPolar protic solvent, capable of hydrogen bonding.
Ethyl AcetateModerateModerately polar solvent.
DichloromethaneLow to ModerateModerately polar solvent.
TolueneLowNon-polar aromatic solvent.
HexaneVery LowNon-polar aliphatic solvent.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[12][13] The concentration of the dissolved solute can then be determined using a suitable analytical technique, such as UV-Vis spectrophotometry or gravimetric analysis.

Shake-Flask Method Coupled with UV-Vis Spectrophotometry

This method is particularly suitable for compounds that possess a chromophore and exhibit strong absorbance in the UV-Vis region, which is the case for this compound due to its aromatic and nitro-substituted structure.

Step-by-Step Protocol:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

  • Equilibration:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the desired organic solvents. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Preparation and Analysis:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

    • Dilute the supernatant with a known volume of the same solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standard Solutions B Generate Calibration Curve A->B H Determine Concentration from Calibration Curve B->H C Add Excess Solute to Solvent D Equilibrate (Shake at Constant T) C->D E Separate Solid and Liquid Phases D->E F Dilute Supernatant E->F G Measure Absorbance (UV-Vis) F->G G->H I Calculate Solubility H->I

Caption: Workflow for solubility determination using the shake-flask method and UV-Vis spectrophotometry.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[12][14]

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

  • pH (in aqueous-organic mixtures): The presence of the phenolic hydroxyl group means that in solutions with a basic pH, the compound can deprotonate to form a more polar phenoxide ion, which would significantly increase its solubility in aqueous or protic organic solvents.

  • Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a highly purified sample for accurate determinations.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, a strong predictive understanding can be established based on its chemical structure and the solubility of analogous compounds. This guide provides a robust theoretical framework and a detailed, actionable experimental protocol for researchers to determine precise solubility values. A thorough understanding and experimental determination of its solubility are critical for the effective utilization of this compound in research and development, enabling informed decisions in process chemistry, purification, and formulation.

References

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4'-Nitroacetophenone. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

  • James, K. C., & Roberts, M. (1968). Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles. Journal of Pharmacy and Pharmacology, 20(9), 709-715.
  • Mourtzinos, I., et al. (2010). Predicting the solubilization preference of natural phenols to different solvents.
  • Chen, X., et al. (2018). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
  • Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Abramov, Y. A., et al. (2012). Physics-Based Solubility Prediction for Organic Molecules. Journal of Pharmaceutical Sciences, 101(9), 3123-3134.
  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Thirunavukkarasu, C., & Ganesan, S. (2009). Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. Rasayan Journal of Chemistry, 2(2), 344-348.
  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

  • Solubility of Things. (n.d.). Chlorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • ResearchGate. (2019). Does anyone have any experience determining the dissolved concentration of Chlorine in organic solvents?. Retrieved from [Link]

Sources

literature review on the synthesis of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Abstract

This compound is a substituted ortho-hydroxy aryl ketone with significant utility as a precursor in the synthesis of various specialty chemicals and pharmaceutical intermediates, such as 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde.[1] This technical guide provides a comprehensive review of the predominant synthetic pathway for this compound, designed for researchers, chemists, and professionals in drug development. The synthesis is a robust three-step process commencing from p-chlorophenol, involving an initial acetylation, a critical Lewis acid-catalyzed Fries rearrangement, and a final regioselective nitration. This document elucidates the underlying mechanisms, explains the causality behind experimental choices, and provides detailed, field-proven protocols.

Introduction: Significance and Properties of this compound

This compound, with CAS Number 84942-40-5, is a nitro derivative of an ortho-hydroxy aryl ketone.[1][2] Its molecular structure, which has been confirmed by X-ray diffraction, features a multifunctional aromatic ring that makes it a valuable building block in organic synthesis.[1][3]

Key Physical and Chemical Properties:

Property Value Source
Molecular Formula C₈H₆ClNO₄ [2]
Molecular Weight 215.59 g/mol [2]
Appearance Yellow solid [4]
Melting Point 132-135 °C [1]

| CAS Number | 84942-40-5 |[2] |

The strategic placement of the chloro, hydroxyl, nitro, and acetyl groups allows for a wide range of subsequent chemical transformations, positioning it as a key intermediate in the synthesis of more complex molecules.[1]

The Strategic Synthetic Pathway: A Three-Step Approach

The most efficient and widely documented synthesis of this compound is a linear three-step sequence starting from readily available p-chlorophenol. The overall strategy involves:

  • Protection/Activation: Acetylation of the phenolic hydroxyl group to form an ester.

  • Carbon Framework Construction: An intramolecular Fries rearrangement to introduce the acetyl group onto the aromatic ring at the ortho position, forming the core hydroxyacetophenone structure.

  • Functionalization: Regioselective nitration of the activated ring to yield the final product.

Synthesis_Workflow pCP p-Chlorophenol pCPA p-Chlorophenyl Acetate pCP->pCPA Step 1: Acetylation CHNA 5-Chloro-2-hydroxyacetophenone pCPA->CHNA Step 2: Fries Rearrangement FinalProduct This compound CHNA->FinalProduct Step 3: Nitration

Caption: Overall synthetic workflow for this compound.

Step 1: Acetylation of p-Chlorophenol

The synthesis begins with the esterification of p-chlorophenol. This step serves to protect the hydroxyl group and set up the molecule for the subsequent rearrangement. The reaction involves treating p-chlorophenol with an acetylation reagent.[5]

Experimental Protocol

A detailed protocol involves the reaction of p-chlorophenol with an acetylation reagent, typically in a solvent-free condition or in the presence of a base like pyridine.[5][6]

  • To a reaction vessel containing p-chlorophenol, slowly add the acetylating reagent (e.g., acetic anhydride).

  • The reaction can be catalyzed by a base (e.g., pyridine) or performed under conditions that drive the equilibrium towards the product.[6]

  • Upon completion, the reaction mixture is worked up. This may involve pouring the mixture into a combination of ice and hydrochloric acid to neutralize the base and precipitate the product.[6]

  • The crude p-chlorophenyl acetate is then purified, for example, by extraction and distillation, to be used in the next step.[5][6]

Step 2: The Fries Rearrangement - Forming the Ketone Backbone

This is the cornerstone of the synthesis, converting the intermediate phenolic ester (p-chlorophenyl acetate) into a hydroxyaryl ketone (5-chloro-2-hydroxyacetophenone).[5] The Fries rearrangement is a classic organic reaction that involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[7]

Mechanism and Causality

The reaction is typically mediated by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common and effective choice.[5][7][8] The mechanism, while complex with evidence for both intramolecular and intermolecular pathways, is widely accepted to proceed through the formation of an electrophilic acylium carbocation.[7]

  • Lewis Acid Coordination: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester's acyl group.[7]

  • Acylium Ion Formation: This coordination polarizes the ester linkage, facilitating the cleavage of the acyl group to form a resonance-stabilized acylium ion. This electrophile is the key reactant for modifying the aromatic ring.[7]

  • Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich aromatic ring in a manner analogous to a Friedel-Crafts acylation.[7]

  • Regioselectivity: The reaction can yield both ortho and para isomers. The ratio is highly dependent on reaction conditions. High temperatures and nonpolar solvents favor the formation of the ortho isomer (2'-hydroxyacetophenone derivative), which is the desired product in this synthesis.[7][9] Lower temperatures tend to favor the para isomer.[9] The use of temperatures in the range of 120-140°C is a deliberate choice to maximize the yield of the ortho product.[5]

Fries_Mechanism cluster_0 Fries Rearrangement Mechanism Start p-Chlorophenyl Acetate + AlCl₃ Coordination Lewis Acid Coordination (AlCl₃ binds to C=O) Start->Coordination Step A Acylium Formation of Acylium Carbocation Intermediate Coordination->Acylium Step B Attack Electrophilic Attack at Ortho Position Acylium->Attack Step C Hydrolysis Hydrolysis to liberate -OH group Attack->Hydrolysis Step D Product 5-Chloro-2-hydroxyacetophenone Hydrolysis->Product

Caption: Simplified mechanism of the Lewis acid-catalyzed Fries rearrangement.

Experimental Protocol

The following protocol is synthesized from procedures outlined in the literature.[5]

  • In a suitable reaction vessel (e.g., a three-neck flask), add p-chlorophenyl acetate (34.2g, 0.2mol).

  • Slowly and carefully add anhydrous aluminum trichloride (79.5g, 0.6mol) while stirring. Note: The reaction is exothermic and AlCl₃ is hygroscopic.

  • Heat the reaction mixture to the target temperature (e.g., 120-140°C) and maintain for approximately 1 hour with continuous stirring.[5]

  • After the reaction is complete, cool the mixture and slowly quench by adding 200 mL of water. This step is highly exothermic and should be performed with caution in an ice bath.

  • Stir the resulting mixture for 30 minutes to ensure complete hydrolysis and precipitation of the solid product.[5]

  • Filter the solid crude product.

  • Recrystallize the filter cake from methanol, using activated carbon for decolorization, to obtain pure 5-chloro-2-hydroxyacetophenone.[5]

Data Summary: Effect of Temperature on Fries Rearrangement
Embodiment (Source:[5])Temperature (°C)Reactant (p-chlorophenyl acetate)Product (5-chloro-2-hydroxyacetophenone)Purity (%)
113034.2 g30.8 g99.68
212034.2 g30.5 g99.68
314034.2 g31.0 g99.58

Step 3: Regioselective Nitration

The final step is the electrophilic aromatic substitution of 5-chloro-2-hydroxyacetophenone to introduce a nitro group onto the ring, yielding the target molecule.[1]

Mechanism and Rationale

The nitration is a classic example of directing group effects in electrophilic aromatic substitution. The benzene ring has three substituents:

  • -OH (hydroxyl): A powerful activating, ortho-, para-directing group.

  • -Cl (chloro): A deactivating, ortho-, para-directing group.

  • -COCH₃ (acetyl): A deactivating, meta-directing group.

The hydroxyl group's strong activating effect dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position (position 5) is already occupied by the chlorine atom. Of the two ortho positions (positions 3 and 1), position 1 is sterically hindered by the adjacent acetyl group. Therefore, the nitration occurs regioselectively at the C-3 position, which is ortho to the powerfully directing hydroxyl group.

Experimental Protocol

The preparation involves the reaction of 5-chloro-2-hydroxyacetophenone with nitric acid in a suitable solvent, typically glacial acetic acid, at room temperature.[1][5]

  • Dissolve 5-chloro-2-hydroxyacetophenone (43g, 0.25mol) in a suitable volume of glacial acetic acid (e.g., 200mL) in a three-necked flask with stirring until fully dissolved.[5]

  • Prepare a nitrating mixture (e.g., nitric acid in glacial acetic acid).

  • Slowly drop the nitration reagent into the solution of the acetophenone. The temperature should be controlled, as nitration is an exothermic process.

  • After the addition is complete, continue stirring the mixture until the reaction reaches completion (this can be monitored by TLC).

  • Filter the resulting precipitate to isolate the crude this compound.[5]

  • The crude product can be further purified by washing and/or recrystallization.

Conclusion

The synthesis of this compound is a well-established and efficient three-step process. The key to the synthesis is the successful execution of the Fries rearrangement, where temperature control is critical for maximizing the yield of the required ortho-isomer. The final nitration step is a predictable and high-yielding reaction governed by the powerful directing effect of the phenolic hydroxyl group. The protocols described herein are robust and scalable, providing a reliable pathway for producing this valuable chemical intermediate for research and industrial applications.

References

  • BenchChem. (2025). Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.
  • SHANDONG JINCHENG PHARMA & CHEM. (2015). Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. Eureka | Patsnap.
  • ChemicalBook. (2025). This compound Chemical Properties,Uses,Production.
  • ResearchGate. (2025). 2-Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study.
  • ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement.
  • ChemRxiv. (n.d.). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales.
  • Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone. JOCPR.
  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone.
  • ResearchGate. (n.d.). Powder XRD pattern of 5-chloro-2-hydroxy-3-nitroacetophenone crystal.
  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Available from: [Link]

  • Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxy-3-nitroacetophenone 99 84942-40-5.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (2020). Synthesis methods of 3'-hydroxyacetophenone.
  • ResearchGate. (n.d.). 5-chloro-2-hydroxy-3-nitroacetophenone.
  • PubChem. (n.d.). This compound. Available from: [Link]

  • ChemicalBook. (n.d.). 84942-40-5(this compound) Product Description.

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Methodological & Application

synthesis of 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde from 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, a valuable intermediate in medicinal chemistry.[1][2] The synthesis is achieved via the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of activated aromatic compounds.[3][4] Starting from 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, this protocol details the reaction mechanism, step-by-step experimental procedures, safety considerations, and characterization of the final product. The information presented is intended to enable researchers to successfully replicate this synthesis and utilize the product in downstream applications.

Introduction: The Significance of Chromones

Chromones, or 4H-1-benzopyran-4-ones, represent a critical class of oxygen-containing heterocyclic compounds.[1] Their scaffold is a common motif in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of biological activities. These activities include but are not limited to antioxidant, antiviral, anti-inflammatory, antibacterial, and antitumor properties.[2] The chromone-3-carbaldehyde moiety, in particular, serves as a versatile synthetic intermediate due to the reactivity of the aldehyde group and the electrophilic nature of the C-2 position, allowing for a variety of chemical transformations.[2]

The target molecule, 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, incorporates electron-withdrawing groups on the benzo-fused ring, which can significantly influence its chemical reactivity and biological profile. This application note provides a robust protocol for its synthesis from the readily available this compound.

Reaction Mechanism: The Vilsmeier-Haack Formylation

The core of this synthesis is the Vilsmeier-Haack reaction, which accomplishes the formylation and cyclization of the starting acetophenone in a one-pot procedure.[3][5] The reaction proceeds through several key steps:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, in this case, N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][6][7]

  • Electrophilic Attack and Cyclization: The Vilsmeier reagent is the key formylating agent. In this specific synthesis, the reaction with the ortho-hydroxy aryl ketone leads to the formation of the chromone ring system concurrently with the introduction of the formyl group.

  • Hydrolysis: The reaction mixture is quenched with water, which hydrolyzes the iminium intermediate to yield the final aldehyde product.[7]

The overall transformation is a powerful method for the construction of the chromone-3-carbaldehyde scaffold.[2][8]

Visualizing the Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Chromone Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Starting_Material 5'-Chloro-2'-hydroxy- 3'-nitroacetophenone Starting_Material->Intermediate + Vilsmeier Reagent Final_Product 6-chloro-8-nitro-4-oxo-4H- chromene-3-carbaldehyde Intermediate->Final_Product + H₂O (Hydrolysis)

Caption: Vilsmeier-Haack reaction pathway for chromone synthesis.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier
This compound99%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)≥99%Acros Organics
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Crushed Ice------
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%VWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Equipment
  • Three-neck round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Experimental Protocol

Safety First: This reaction involves corrosive and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11][12][13] Phosphorus oxychloride reacts violently with water.[10][13]

Step 1: Preparation of the Vilsmeier Reagent

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

Step 2: Synthesis of the Chromone

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add the solution of the starting material to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice. This step is highly exothermic and should be performed with caution.

  • Stir the mixture until all the ice has melted. A solid precipitate of the product should form.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethyl acetate.

  • Dry the crude product under vacuum.

Step 4: Purification

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield the pure 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde as a solid.

Experimental Workflow Diagram

experimental_workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) start->reagent_prep reaction Add Starting Material Reflux for 4-6 hours reagent_prep->reaction workup Quench with Ice Neutralize with NaHCO₃ reaction->workup isolation Vacuum Filtration Wash with Water & Ethyl Acetate workup->isolation purification Recrystallization (Ethyl Acetate/Hexane) isolation->purification product Pure Product purification->product end End product->end

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of the Final Product

The structure and purity of the synthesized 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₄ClNO₅[14][15][16][17]
Molecular Weight 253.60 g/mol [16][17]
Appearance Yellow solid[14]
¹H NMR (400 MHz, DMSO-d₆) δ 10.08 (s, 1H), 9.06 (s, 1H), 8.71 (d, J = 2.4 Hz, 1H), 8.40 (d, J = 2.4 Hz, 1H)[14]

The non-hydrogen atoms of the 6-chlorochromone unit are essentially coplanar.[14][15] The nitro group is slightly inclined to the plane of the chromone unit.[14][15]

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic.[9][10] Reacts violently with water, releasing toxic fumes.[10][13] Handle only in a chemical fume hood with appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][12]

  • N,N-Dimethylformamide (DMF): A potential skin and eye irritant. It is also a suspected teratogen. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents are anhydrous.
Loss of product during work-up.Ensure complete precipitation before filtration. Minimize the amount of solvent used for washing.
Impure Product Incomplete reaction or side reactions.Optimize reaction conditions (time, temperature). Purify by column chromatography if recrystallization is insufficient.
Reaction does not start Inactive Vilsmeier reagent.Ensure DMF and POCl₃ are of high purity and anhydrous. Prepare the reagent fresh before use.

Conclusion

The Vilsmeier-Haack reaction provides an effective and straightforward route for the . By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can reliably produce this valuable intermediate for applications in drug discovery and organic synthesis.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. ScienceDirect. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Nchinda, A. T. (2004).
  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

  • Gordon, A. T., et al. (2020). Synthetic studies and biological evaluation of chromone-3-carbaldehydes. University of Venda.
  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160.
  • Ishikawa, Y. (2014). 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(5), o547.
  • PubMed. 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde. Available from: [Link]

  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • Indian Journal of Chemistry. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]

  • Air Liquide Malaysia. Phosphorus Oxychloride. Available from: [Link]

  • ACS Publications. Novel transformation of chromone-3-carboxaldehyde to an o-hydroxybenzophenone. Available from: [Link]

  • NIH - PMC. 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Available from: [Link]

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experimental protocol for the nitration of 5-chloro-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for the Nitration of 5-Chloro-2-Hydroxyacetophenone Audience: Researchers, scientists, and drug development professionals.

Strategic Synthesis of 5-Chloro-2-hydroxy-3-nitroacetophenone: A Detailed Experimental Guide

This document provides a comprehensive protocol for the synthesis of 5'-chloro-2'-hydroxy-3'-nitroacetophenone, a valuable intermediate in pharmaceutical and chemical synthesis.[1] The procedure focuses on the electrophilic aromatic substitution (nitration) of 5-chloro-2-hydroxyacetophenone. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles and safety considerations essential for a successful and safe execution in a laboratory setting.

Introduction and Mechanistic Rationale

The nitration of aromatic compounds is a cornerstone of organic synthesis. In the case of 5-chloro-2-hydroxyacetophenone, the benzene ring is substituted with three distinct groups that influence the regioselectivity of the electrophilic attack.

  • Hydroxyl Group (-OH): A powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[2]

  • Acetyl Group (-COCH₃): A deactivating, meta-directing group that withdraws electron density from the ring.

  • Chloro Group (-Cl): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

The concerted effect of these substituents directs the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the C-3 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating acetyl group.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[3] Due to the highly activated nature of the phenol ring, the use of a harsh nitrating mixture (concentrated nitric and sulfuric acids) is not always necessary and can lead to over-nitration or oxidation.[2][4] A milder approach using nitric acid in a suitable solvent like glacial acetic acid provides a more controlled reaction.[1][5][6] Acetic acid serves as a polar protic solvent capable of dissolving the starting material and moderating the reactivity of the nitric acid.[7]

Materials and Equipment
ReagentCAS No.Molecular Wt. ( g/mol )M.P. (°C)B.P. (°C)Hazards
5-Chloro-2-hydroxyacetophenone1450-74-4170.5954-56126-128 (28 mmHg)Irritant
Nitric Acid (70%, conc.)7697-37-263.01-4283Oxidizer, Corrosive
Glacial Acetic Acid64-19-760.0516.6118Corrosive, Flammable
Methanol67-56-132.04-9864.7Flammable, Toxic
Deionized Water7732-18-518.020100-
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Recrystallization dish

  • Vacuum oven or desiccator

Experimental Workflow Visualization

The overall experimental process is outlined in the diagram below.

Nitration_Workflow cluster_setup Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Starting Material in Glacial Acetic Acid B Cool to 0-5 °C (Ice Bath) A->B C Slow Dropwise Addition of Nitric Acid B->C D Maintain Temperature below 10 °C C->D E Stir at Room Temp (Post-Addition) D->E F Quench in Ice Water E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Dry Crude Product H->I J Recrystallize from Methanol I->J K Characterize Product (MP, NMR, IR) J->K

Caption: Workflow for the nitration of 5-chloro-2-hydroxyacetophenone.

Step-by-Step Experimental Protocol

4.1. Reaction Setup

  • Place 8.53 g (0.05 mol) of 5-chloro-2-hydroxyacetophenone into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Add 100 mL of glacial acetic acid to the flask and stir until the solid is completely dissolved.[5]

  • Equip the flask with a dropping funnel and a thermometer.

  • Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

4.2. Nitration

  • Carefully add 4.0 mL (approx. 0.06 mol) of concentrated (70%) nitric acid to the dropping funnel.

  • Add the nitric acid dropwise to the stirred solution over a period of 30-45 minutes. Crucially, maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. [8] This is critical to prevent side reactions and ensure safety.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

4.3. Product Isolation and Work-up

  • Slowly pour the reaction mixture into a beaker containing 400 mL of an ice-water slurry with vigorous stirring.[9] A yellow solid precipitate will form.

  • Continue stirring for 15-20 minutes to allow for complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This step is essential to remove residual acetic and nitric acids.

  • Press the solid as dry as possible on the filter and then dry it in a vacuum oven at 50-60 °C or in a desiccator.

4.4. Purification

  • The crude product can be purified by recrystallization.[5]

  • Transfer the dry crude solid to a beaker and add a minimal amount of hot methanol to dissolve it completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Product Characterization

The final product, this compound, should be a pale yellow crystalline solid.

PropertyExpected Value
Molecular FormulaC₈H₆ClNO₄[10]
Molecular Weight215.59 g/mol [10][11]
AppearanceYellow crystalline solid[12]
Melting Point132-135 °C[1]
Theoretical Yield10.78 g

Spectroscopic Analysis:

  • ¹H NMR: Expect signals for the methyl protons, the aromatic protons, and the phenolic hydroxyl proton. The aromatic protons will show a coupling pattern consistent with a 1,2,4,5-tetrasubstituted benzene ring.

  • IR Spectroscopy: Look for characteristic peaks for the hydroxyl (-OH), carbonyl (C=O), and nitro (-NO₂) functional groups.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.

Critical Safety Precautions

Nitration reactions are inherently hazardous due to their exothermic nature and the use of strong, corrosive oxidizing agents.[13][14]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves when handling nitric acid and acetic acid.[15][16]

  • Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[13][15]

  • Temperature Control: Strict temperature control during the addition of nitric acid is paramount. A runaway reaction can occur if the temperature is not controlled, leading to vigorous decomposition and the release of toxic nitrogen oxide gases.[14]

  • Handling Nitric Acid: Nitric acid is a strong oxidizer and is highly corrosive. It can cause severe burns upon contact.[16][17] Avoid contact with skin and eyes. Keep it away from combustible materials.[15] An eyewash station and safety shower must be readily accessible.[16]

  • Waste Disposal: Acidic aqueous waste should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal, in accordance with local environmental regulations. Do not mix nitric acid waste with organic solvent waste.[17]

References

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation . Master Organic Chemistry. [Link]

  • Why is sulfuric acid used in aromatic nitration? . Quora. [Link]

  • Notes on Electrophilic Substitution Mechanism in Nitration . Unacademy. [Link]

  • Nitration reaction safety . YouTube. [Link]

  • How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid? . ResearchGate. [Link]

  • What role do HNO3 and H2SO4 play in the nitration of aromatic compounds, and how is the reaction mechanism affected by their concentration? . Proprep. [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry . National Academic Digital Library of Ethiopia. [Link]

  • Nitration . Khan Academy. [Link]

  • Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone . Patsnap. [Link]

  • Nitration process.
  • Nitric Acid Safety . University of California, Santa Barbara. [Link]

  • Electrophilic Substitution Reactions of Phenols . BYJU'S. [Link]

  • Nitration of Phenols . Khan Academy on YouTube. [Link]

  • Photograph of 5-chloro-2-hydroxy-3-nitroacetophenone crystal . ResearchGate. [Link]

  • Nitric Acid Safety Tips & Health Hazards . VelocityEHS. [Link]

  • Reduce your risk of a nitric acid incident . University of Washington Environmental Health & Safety. [Link]

  • Electrophilic aromatic substitution. Part XII. The nitration of 1-acetamidonaphthalene in acetic anhydride, in acetic acid, and in sulphuric acid . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • This compound . PubChem. [Link]

  • Why does the nitration of furan require HNO3 and acetic anhydride? . Quora. [Link]

  • 5-chloro-2-hydroxy-3-nitroacetophenone . ResearchGate. [Link]

  • Nitration of the tetramethylbenzenes in acetic anhydride. Formation and rearomatization of adducts . Canadian Journal of Chemistry. [Link]

  • Kinetics of Aromatic Nitration in Acetic Anhydride . Journal of the American Chemical Society. [Link]

  • How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone? . ResearchGate. [Link]

  • Acetophenone, m-nitro- . Organic Syntheses. [Link]

  • The preparation method of 5- chloro-2-nitroanilines.
  • Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • How to synthesise 2-nitroacetophenone by nitration of acetophenone . Quora. [Link]

Sources

The Strategic Utility of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of precursor molecules is a critical determinant of success. An ideal precursor offers a blend of synthetic accessibility, versatile reactivity, and inherent structural features that can be rationally exploited to generate libraries of bioactive compounds. 5'-Chloro-2'-hydroxy-3'-nitroacetophenone is a quintessential example of such a scaffold, serving as a linchpin in the synthesis of diverse pharmacophores with demonstrated therapeutic potential. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this precursor, complete with detailed experimental protocols and a discussion of the underlying scientific rationale.

The Precursor's Profile: Physicochemical Properties and Synthetic Rationale

This compound is a substituted acetophenone that presents a unique combination of functional groups, making it a valuable starting material in medicinal chemistry.[1] The chloro, hydroxyl, and nitro groups are not merely passive substituents; they actively influence the molecule's reactivity and can be pivotal to the biological activity of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆ClNO₄[2][3][4]
Molecular Weight 215.59 g/mol [2][3][4][5][6]
Appearance Yellow crystalline solid[7]
Melting Point 132-135 °C[5][8]
CAS Number 84942-40-5[2][3][4][5][6]

The strategic placement of these functional groups provides a roadmap for synthetic chemists. The ketone functionality is a prime site for condensation reactions, most notably the Claisen-Schmidt condensation, which is a cornerstone for the synthesis of chalcones.[9] The ortho-hydroxyl group can participate in intramolecular cyclization reactions to form heterocyclic systems like flavones.[10] The electron-withdrawing nature of the chloro and nitro groups can influence the acidity of the adjacent hydroxyl proton and the reactivity of the aromatic ring, in addition to contributing to the pharmacokinetic and pharmacodynamic properties of the final compounds.

Synthetic Pathways from a Versatile Precursor

The true value of this compound is realized in its conversion to a diverse array of bioactive molecules. The following diagram illustrates the key synthetic transformations originating from this precursor.

G Precursor 5'-Chloro-2'-hydroxy- 3'-nitroacetophenone Chalcone 5'-Chloro-2'-hydroxy-3'-nitrochalcone Precursor->Chalcone Claisen-Schmidt Condensation OtherHet Other Bioactive Heterocycles Precursor->OtherHet Various Reactions Flavone 6-Chloro-8-nitroflavone Chalcone->Flavone Oxidative Cyclization G cluster_reactants Reactants Precursor 5'-Chloro-2'-hydroxy- 3'-nitroacetophenone Reaction Stir at Room Temp. (2-24 hours) Precursor->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Solvent Ethanol/Methanol Solvent->Reaction Base Aqueous NaOH or KOH Base->Reaction Workup Acidification (HCl) & Filtration Reaction->Workup Product Crude Chalcone Workup->Product Purification Recrystallization (e.g., Ethanol) Product->Purification FinalProduct Pure Chalcone Purification->FinalProduct

Sources

Application Notes & Protocols: The Strategic Use of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Building Block

5'-Chloro-2'-hydroxy-3'-nitroacetophenone is a highly functionalized aromatic ketone that serves as a powerful and versatile starting material in heterocyclic synthesis.[1][2] Its structure is primed for a variety of chemical transformations, making it an asset for medicinal chemists and organic synthesis specialists. The strategic placement of three key functional groups—a hydroxyl, a ketone, and two electron-withdrawing groups (chloro and nitro) on the aromatic ring—dictates its reactivity and utility.

  • The ortho-Hydroxyacetophenone Core: This arrangement is the classical precursor for the synthesis of chromones and flavones, foundational scaffolds in numerous biologically active compounds.[3][4][5] The phenolic hydroxyl group can act as an intramolecular nucleophile, while the ketone provides an electrophilic site or a point for enolate formation.

  • Electron-Withdrawing Groups (-Cl, -NO₂): The chloro and nitro substituents significantly influence the molecule's electronic properties. They increase the acidity of the phenolic proton, enhance the electrophilicity of the carbonyl carbon, and activate the molecule towards specific cyclization pathways. Furthermore, these groups provide handles for further synthetic modifications, and the nitro group can be reduced to an amine, opening pathways to other complex heterocyclic systems.[6]

This guide provides an in-depth exploration of the primary synthetic routes employing this compound, focusing on the synthesis of chalcones, flavones, and chromones. It combines mechanistic insights with detailed, field-proven protocols.

Physicochemical Properties of the Starting Material

A clear understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
Chemical Name 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone[1]
CAS Number 84942-40-5[1][7]
Molecular Formula C₈H₆ClNO₄[1][2]
Molecular Weight 215.59 g/mol [1][2]
Appearance Solid-
Melting Point 132-135 °C[7]

Core Synthetic Application I: Synthesis of Substituted Chalcones

The initial and most fundamental transformation of this compound is its condensation with aromatic aldehydes to form 2'-hydroxychalcones. This reaction, a Claisen-Schmidt condensation, creates the α,β-unsaturated ketone system that is the immediate precursor to flavonoids.[8]

Mechanistic Insight: The Claisen-Schmidt Condensation

The reaction proceeds via a base-catalyzed mechanism. The base (e.g., KOH, NaOH) abstracts an acidic α-proton from the acetophenone's methyl group to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct rapidly undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable conjugated chalcone system.

G cluster_0 Claisen-Schmidt Condensation Mechanism Start 5'-Chloro-2'-hydroxy- 3'-nitroacetophenone Enolate Enolate Intermediate Start->Enolate + OH⁻ Adduct Aldol Adduct Enolate->Adduct + Ar-CHO Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Adduct Chalcone 2'-Hydroxychalcone Product Adduct->Chalcone - H₂O Water H₂O Adduct->Water Base Base (OH⁻) Base->Start G cluster_1 Oxidative Cyclization to Flavone Chalcone 2'-Hydroxychalcone (from Protocol 1) Flavanone Flavanone Intermediate Chalcone->Flavanone Intramolecular Michael Addition Flavone Substituted Flavone (Final Product) Flavanone->Flavone Oxidation (Dehydrogenation) I2_DMSO I₂ / DMSO Heat I2_DMSO->Flavanone I2_DMSO->Flavone

Sources

Application Note: Comprehensive Analytical Characterization of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5'-Chloro-2'-hydroxy-3'-nitroacetophenone is a substituted ortho-hydroxy aryl ketone that serves as a valuable intermediate in the synthesis of various heterocyclic compounds, including chromene derivatives.[1] Its molecular structure, featuring a halogen, a nitro group, a hydroxyl group, and a ketone, imparts specific chemical reactivity and makes it a key building block in medicinal chemistry and material science.

The rigorous characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical parameters for its use in subsequent research and development activities. Inconsistencies in material quality can lead to failed syntheses, impure final products, and unreliable biological data. This guide provides a multi-faceted analytical approach, detailing robust protocols for the comprehensive characterization of this compound using a suite of complementary analytical techniques. The methodologies are designed to provide orthogonal data, ensuring the highest confidence in the material's quality and structural integrity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the rational design of analytical methods, including the selection of appropriate solvents and instrumental conditions.

PropertyValueSource
Chemical Name 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone[2]
Molecular Formula C₈H₆ClNO₄[2][3]
Molecular Weight 215.59 g/mol [2]
Appearance White to Yellow to Orange powder/crystal[3]
Melting Point 132-135 °C[1][3]
CAS Number 84942-40-5[1][3]

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are indispensable for separating the target analyte from impurities, byproducts, and starting materials, thereby enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the premier technique for analyzing non-volatile and thermally labile compounds like this compound.[4] A reversed-phase method is chosen due to the compound's moderate polarity. The C18 stationary phase provides excellent hydrophobic interaction, while an acidified aqueous-organic mobile phase ensures good peak shape by suppressing the ionization of the phenolic hydroxyl group. UV detection is ideal, given the presence of a strong chromophore in the molecule.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: Standard HPLC system with a UV detector.

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).[5][6]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For quantification, a calibration curve should be prepared using certified reference standards.

Table of HPLC Parameters

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in H₂O (60:40)
Flow Rate 1.0 mL/min
Temperature 30 °C
Injection Volume 10 µL
Detection UV, 254 nm

HPLC Analysis Workflow

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. While the melting point of this compound is relatively high, it is amenable to GC analysis. This technique is particularly useful for detecting volatile organic impurities that might be missed by HPLC. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. An electron capture detector (ECD) is a highly sensitive alternative for detecting halogenated and nitro-containing compounds.[7]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like Acetone or Ethyl Acetate.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-350 m/z.

  • Analysis: Inject the sample. Identify the main peak by its retention time and mass spectrum. Search the resulting mass spectrum against a library (e.g., NIST) and analyze the fragmentation pattern to confirm the structure.

Table of GC-MS Parameters

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.2 mL/min)
Inlet Temp. 250 °C (Splitless)
Oven Program 100°C (2 min), then 15°C/min to 280°C (5 min)
Ionization EI, 70 eV
Scan Range 40-350 m/z

GC-MS Analysis Workflow

Caption: Workflow for GC-MS identity confirmation.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques probe the molecular structure at a fundamental level, providing irrefutable evidence of the compound's identity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structure determination.[8] ¹H NMR reveals the number and electronic environment of protons, while ¹³C NMR provides a map of the carbon framework. The combination of chemical shifts, integration, and coupling patterns allows for a complete assignment of the molecular structure. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and the fact that the acidic phenolic proton is often observable.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of DMSO-d₆.

  • Instrumentation: 300 MHz (or higher) NMR spectrometer.

  • Acquisition: Record standard ¹H and ¹³C{¹H} spectra at room temperature.

  • Data Interpretation: Analyze chemical shifts (δ), coupling constants (J), and integrations. Compare the observed spectra with the expected pattern for the proposed structure.

Predicted NMR Data (in DMSO-d₆)

NucleusPredicted δ (ppm)MultiplicityAssignment
¹H ~11.0 - 12.0broad singletAr-OH
~8.2doubletAr-H (ortho to NO₂)
~8.0doubletAr-H (ortho to Cl)
~2.6singlet-COCH₃
¹³C ~200singletC =O
~155singletAr-C -OH
~140singletAr-C -NO₂
~130-135multipleAr-C -H
~120-125multipleAr-C -Cl, Ar-C -COCH₃
~28singlet-COC H₃

Note: Actual chemical shifts may vary based on solvent and concentration.

NMR Structure-Spectrum Relationship

NMR_Correlation mol H_NMR ¹H NMR Signals ~11.5 ppm (s, 1H, OH) ~8.2 ppm (d, 1H, ArH) ~8.0 ppm (d, 1H, ArH) ~2.6 ppm (s, 3H, CH₃) mol->H_NMR C_NMR ¹³C NMR Signals ~200 ppm (C=O) ~155 ppm (C-OH) ~140 ppm (C-NO₂) ~120-135 ppm (Ar-C) ~28 ppm (CH₃) mol->C_NMR FTIR_Correlation cluster_groups cluster_bands Molecule C₈H₆ClNO₄ OH O-H (Phenol) CO C=O (Ketone) NO2 NO₂ (Nitro) Ar Aromatic Ring CCl C-Cl OH_band ~3300 (broad) OH->OH_band CO_band ~1660 CO->CO_band NO2_band ~1530 & ~1350 NO2->NO2_band Ar_band ~1600 & ~3050 Ar->Ar_band CCl_band ~750 CCl->CCl_band

Caption: Mapping functional groups to IR bands.

UV-Visible Spectrophotometry

Expertise & Rationale: UV-Vis spectrophotometry measures the electronic transitions within a molecule and is particularly sensitive to conjugated systems. [5]The extended π-system of the substituted aromatic ring in this compound results in strong UV absorbance. This technique provides a simple, robust method for quantification and can serve as a quick identity check.

Experimental Protocol: UV-Vis Analysis

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Spectroscopic grade methanol.

  • λₘₐₓ Determination: Prepare a dilute solution (~10 µg/mL) of the sample in methanol. Scan the absorbance from 200 to 400 nm against a methanol blank to determine the wavelength(s) of maximum absorbance (λₘₐₓ). For similar nitroacetophenones, strong absorbance is expected. [9]4. Quantitative Analysis:

    • Prepare a stock solution of known concentration (e.g., 100 µg/mL) in methanol.

    • Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution.

    • Measure the absorbance of each standard at the predetermined λₘₐₓ.

    • Plot a calibration curve of Absorbance vs. Concentration.

    • Measure the absorbance of the unknown sample (prepared to fall within the calibration range) and determine its concentration from the curve.

UV-Vis Quantitative Analysis Workflow

Caption: Workflow for UV-Vis quantification.

Integrated Analytical Strategy

No single technique provides a complete picture. The true power of analytical characterization lies in the integration of orthogonal methods. The identity of this compound is definitively established by NMR and MS, with functional group confirmation from FT-IR. Purity is primarily assessed by HPLC, which separates and quantifies impurities, while GC-MS can identify volatile contaminants. UV-Vis provides a simple and rapid method for routine quantification once the material's identity and purity have been established.

Summary of Analytical Techniques and Their Roles

Analytical GoalPrimary TechniqueConfirmatory Technique(s)
Identity NMR SpectroscopyGC-MS, FT-IR
Purity HPLCGC-MS
Quantification HPLCUV-Vis Spectrophotometry
Structure NMR SpectroscopyX-ray Crystallography (absolute)

This comprehensive suite of protocols ensures that this compound can be thoroughly characterized, providing researchers and developers with the high-quality, reliable data needed to advance their scientific objectives.

References

  • Hassan, A. S., et al. (2025). Bioactive Substituted Acetophenone Derivatives. RASĀYAN Journal of Chemistry, 18(2). Retrieved from [Link]

  • Srivastava, D., & Singh, P. (2010). Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Taylor & Francis Online. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). The Study of Infrared Spectra of Acetophenone Molecule. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Visible spectrum of p-nitroacetophenone single crystal. Retrieved from [Link]

  • NIST. (n.d.). Acetophenone, 4'-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated samples of p-hydroxyacetophenone. Retrieved from [Link]

  • Dong, M. W. (2013). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America. Retrieved from [Link]

  • Shen, L., et al. (2010). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Nitroacetophenone. Retrieved from [Link]

  • de la Cal, A., et al. (2013). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate. Retrieved from [Link]

Sources

Application Note: 5'-Chloro-2'-hydroxy-3'-nitroacetophenone as a Cornerstone for the Synthesis of Bioactive Chalcones and Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Precursor

In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the synthetic routes and the diversity of the resulting compound library. 5'-Chloro-2'-hydroxy-3'-nitroacetophenone is a substituted ortho-hydroxy aryl ketone that presents itself as a highly valuable and versatile precursor for the synthesis of a wide array of bioactive molecules.[1][2] Its chemical architecture is endowed with multiple reactive sites: a nucleophilic hydroxyl group, an electrophilic ketone, and an electron-withdrawing nitro group on an aromatic ring bearing a chloro substituent. This unique combination of functional groups allows for a series of predictable and high-yield transformations, making it an ideal starting point for generating complex heterocyclic systems.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on leveraging this compound for the synthesis of two prominent classes of bioactive compounds: chalcones and pyrazoles. These scaffolds are renowned for their broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the biological significance of the resulting derivatives.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
Molecular Formula C₈H₆ClNO₄PubChem[6]
Molecular Weight 215.59 g/mol PubChem[6]
Appearance White to Yellow to Orange powder/crystalCymitQuimica[7]
Melting Point 132-135 °CSigma-Aldrich
Purity ≥ 98%Chem-Impex[1]
CAS Number 84942-40-5Sigma-Aldrich

Safety Note: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathway: From Acetophenone to Bioactive Pyrazoles

The primary synthetic route detailed here involves a two-step process. First, a Claisen-Schmidt condensation is employed to synthesize chalcone intermediates. Second, these chalcones undergo a cyclization reaction with a hydrazine derivative to yield the target pyrazole compounds. This pathway is efficient and modular, allowing for significant chemical diversity.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Synthesis A 5'-Chloro-2'-hydroxy- 3'-nitroacetophenone C Chalcone Intermediate A->C Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH) B Aromatic Aldehyde (Ar-CHO) B->C E Bioactive Pyrazole C->E Cyclization Reaction (Acid Catalyst, e.g., Acetic Acid) D Hydrazine Derivative (e.g., Hydrazine Hydrate) D->E

Fig 1. Overall synthetic workflow from the starting acetophenone to bioactive pyrazoles.
Application Protocol 1: Synthesis of Chalcone Intermediates

Principle: The Claisen-Schmidt condensation is a cornerstone reaction in organic chemistry for synthesizing α,β-unsaturated ketones, known as chalcones.[5][8] The reaction proceeds via an aldol condensation between an aromatic ketone (this compound) and an aromatic aldehyde that lacks α-hydrogens.[9] A strong base, such as potassium hydroxide (KOH), is used to generate a reactive enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone adduct yields the stable, conjugated chalcone structure.[9]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Ethanol (95%)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Detailed Step-by-Step Methodology:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 0.01 mol of this compound in 50 mL of 95% ethanol. Stir the mixture until all solid has dissolved.

  • Aldehyde Addition: To this solution, add 0.01 mol of the selected aromatic aldehyde. Stir for 15 minutes at room temperature to ensure a homogenous mixture.

  • Catalyst Addition: Prepare a 40-60% aqueous solution of KOH. While vigorously stirring the ethanolic solution of reactants, add the KOH solution dropwise over 20-30 minutes. The reaction is exothermic; maintain the temperature at or below 25°C using an ice bath if necessary. A color change and the formation of a precipitate are typically observed.

  • Reaction: After the addition of the base, allow the reaction mixture to stir at room temperature for 12-24 hours.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 2:8).[4]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and water. Acidify the solution slowly by adding 10% HCl dropwise until the pH is acidic (pH 2-3), which will precipitate the chalcone product.[9]

  • Purification: Filter the resulting solid precipitate using a Büchner funnel, and wash it thoroughly with cold water until the filtrate is neutral. Allow the product to air dry.

  • Recrystallization: For higher purity, recrystallize the crude chalcone from a suitable solvent, such as ethanol.[4] The purity of the final product should be confirmed by measuring its melting point and using spectroscopic techniques (IR, ¹H-NMR).

Application Protocol 2: Synthesis of Bioactive Pyrazole Derivatives

Principle: Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[11] They are readily synthesized by the cyclocondensation reaction of an α,β-unsaturated ketone (the chalcone intermediate) with hydrazine or its derivatives.[3][4][12] The reaction is typically carried out in the presence of a catalyst, such as glacial acetic acid, which facilitates the initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.

Materials:

  • Synthesized Chalcone derivative (from Protocol 1)

  • Hydrazine hydrate (NH₂NH₂·H₂O) or Phenylhydrazine

  • Glacial acetic acid or Ethanol

  • Reflux apparatus

  • Magnetic stirrer and stir bar

Detailed Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, place 0.01 mol of the chalcone derivative synthesized in the previous step.

  • Solvent and Reagent Addition: Add 30 mL of glacial acetic acid to the flask. To this suspension, add 0.015 mol (a slight excess) of hydrazine hydrate.[4] Alternatively, ethanol can be used as a solvent in the presence of a catalytic amount of a base like pyridine.[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C for glacial acetic acid) and maintain this temperature for 6-8 hours.[4] The reaction should be stirred continuously. Monitor the reaction's completion using TLC.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker of ice-cold water. A solid precipitate of the pyrazole derivative will form.

  • Purification: Filter the solid product, wash it with copious amounts of water to remove any residual acetic acid, and dry it.

  • Recrystallization: Recrystallize the crude pyrazole from ethanol or another suitable solvent to obtain a pure product. Characterize the final compound using melting point determination and spectroscopic analysis (IR, ¹H-NMR, Mass Spectrometry).[3]

Bioactivity Profile of Synthesized Derivatives

The strategic design of synthesizing chalcones and pyrazoles from this compound is rooted in the extensive biological activities associated with these scaffolds.

Chalcones: The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in biological targets.[13] The presence of the chloro and nitro groups on the A-ring of the chalcone (originating from the starting acetophenone) can significantly enhance antimicrobial activity.[13][14] Studies have shown that chalcones with electron-withdrawing groups exhibit potent antibacterial and antifungal properties.[8][13]

Pyrazoles: The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous commercial drugs.[15][16] Pyrazole derivatives exhibit a vast range of biological effects:

  • Antifungal Activity: Many pyrazole derivatives, particularly pyrazole carboxamides, have been developed as commercial fungicides.[17][18] They often act by inhibiting crucial enzymes in fungal metabolic pathways, such as succinate dehydrogenase.[17]

  • Antibacterial Activity: The pyrazole nucleus is a common feature in compounds designed to combat both Gram-positive and Gram-negative bacteria.[11][15]

  • Anti-inflammatory and Analgesic Activity: Certain pyrazole derivatives are known to possess anti-inflammatory and pain-reducing properties.[3][4]

The conversion of the chalcone intermediate to a pyrazole demonstrates a powerful strategy for scaffold hopping, transforming one class of bioactive compounds into another, often with a different or enhanced biological activity profile.

G cluster_activities Biological Activities Start 5'-Chloro-2'-hydroxy- 3'-nitroacetophenone Chalcone Chalcone Derivatives Start->Chalcone Claisen-Schmidt Condensation Pyrazole Pyrazole Derivatives Chalcone->Pyrazole Cyclization Act1 Antimicrobial Chalcone->Act1 Act2 Antifungal Chalcone->Act2 Pyrazole->Act1 Pyrazole->Act2 Act3 Anti-inflammatory Pyrazole->Act3 Act4 Anticancer Pyrazole->Act4

Fig 2. Relationship between the synthesized scaffolds and their associated biological activities.

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for the efficient construction of diverse and biologically relevant molecular libraries. The protocols outlined in this note describe a robust and reproducible pathway for the synthesis of chalcones and pyrazoles, two classes of compounds of immense interest to the pharmaceutical and agrochemical industries. The inherent functionality of the starting material, combined with the modularity of the described synthetic transformations, provides researchers with a powerful platform for lead generation and optimization in drug discovery programs.

References

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Application Note: Optimizing the Fries Rearrangement for Acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Fries rearrangement is a robust and essential organic transformation that converts a phenolic ester into a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst.[1][2] This reaction is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries for the synthesis of key intermediates, particularly hydroxyacetophenone and its derivatives.[3][4][5] These products serve as foundational building blocks for a wide array of more complex molecules, including pharmaceuticals and fragrances.[6]

This application note provides a comprehensive guide to understanding and executing the Fries rearrangement for acetophenone synthesis. It delves into the underlying mechanistic principles, explores the critical parameters that dictate reaction outcomes, and provides detailed, field-proven protocols for laboratory application. The focus is not merely on the procedural steps but on the causality behind them, empowering researchers to optimize conditions for their specific synthetic goals.

Part 1: Theoretical Foundation & Mechanistic Insights

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. While the precise mechanism has been a subject of study, a widely accepted pathway provides a strong predictive framework for controlling the reaction.[3][7]

The Fries Rearrangement Mechanism

The reaction is catalyzed by a Lewis acid (most commonly aluminum chloride, AlCl₃) and proceeds via an electrophilic aromatic substitution pathway.[2][8] The mechanism can have both intramolecular and intermolecular characteristics, though a common pathway involves the generation of a key acylium ion intermediate.[3][5]

The core steps are as follows:

  • Catalyst Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen.[2]

  • Acylium Ion Generation: This coordination polarizes the ester bond, leading to the rearrangement of the Lewis acid to the phenolic oxygen. This cleavage event generates a highly electrophilic acylium carbocation.[2][3]

  • Electrophilic Aromatic Substitution: The acylium ion then attacks the activated aromatic ring at either the ortho or para position, in a manner analogous to a Friedel-Crafts acylation.[3]

  • Hydrolysis: The final product is liberated upon aqueous workup (hydrolysis), which decomposes the aluminum chloride complex.[3][8]

Fries_Mechanism Start Phenyl Acetate + AlCl₃ Complex1 Initial Complex (Coordination at C=O) Start->Complex1 Coordination Complex2 Rearranged Complex (Coordination at Phenolic O) Complex1->Complex2 Rearrangement Acylium Acylium Ion + Aluminum Phenoxide Complex2->Acylium Cleavage OrthoAttack Ortho Attack (Sigma Complex) Acylium->OrthoAttack High Temp Non-polar Solvent ParaAttack Para Attack (Sigma Complex) Acylium->ParaAttack Low Temp Polar Solvent OrthoProduct_Al Ortho Product Complex OrthoAttack->OrthoProduct_Al Aromatization ParaProduct_Al Para Product Complex ParaAttack->ParaProduct_Al Aromatization Workup H₃O⁺ Workup OrthoProduct_Al->Workup ParaProduct_Al->Workup FinalOrtho 2-Hydroxyacetophenone (ortho product) Workup->FinalOrtho FinalPara 4-Hydroxyacetophenone (para product) Workup->FinalPara

Caption: Lewis acid-catalyzed Fries rearrangement mechanism.

Controlling Regioselectivity: Ortho vs. Para

The ratio of ortho to para isomers is not arbitrary and can be strategically controlled by manipulating the reaction conditions. This selectivity is a classic example of kinetic versus thermodynamic control.[9][10]

  • Temperature: This is the most influential factor.[11]

    • Low Temperatures (<60°C): Favor the formation of the para isomer. This is the kinetically controlled product, as the para position is sterically more accessible for the electrophilic attack.[5][10]

    • High Temperatures (>160°C): Favor the formation of the ortho isomer.[10] The ortho product can form a stable bidentate chelate complex with the aluminum catalyst, making it the thermodynamically more stable product at elevated temperatures.[9][12] Its formation is reversible, and at high temperatures, the equilibrium shifts to favor this more stable complex.[10]

  • Solvent: The polarity of the solvent also plays a crucial role.[2][7]

    • Non-polar Solvents (e.g., monochlorobenzene, or solvent-free): Tend to favor the formation of the ortho product.[2][12]

    • Polar Solvents (e.g., nitrobenzene): Increase the proportion of the para product.[2][12] Polar solvents can solvate the intermediates, discouraging the formation of the tight, intramolecular ortho complex.

Part 2: Experimental Protocol: Synthesis of Hydroxyacetophenone Isomers

This section provides a detailed, step-by-step methodology for the synthesis of hydroxyacetophenones from phenyl acetate. The procedure is bifurcated to target either the ortho or para isomer based on the principles discussed above.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Notes
Phenyl AcetateC₈H₈O₂136.15Starting material. Must be dry.
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.34Lewis acid catalyst. Highly hygroscopic.
MonochlorobenzeneC₆H₅Cl112.56Non-polar solvent for ortho selectivity.
NitrobenzeneC₆H₅NO₂123.11Polar solvent for para selectivity. Toxic.
Hydrochloric Acid (conc.)HCl36.46For quenching the reaction.
Ethyl AcetateC₄H₈O₂88.11Extraction solvent.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent.
Crushed IceH₂O18.02For quenching.
TLC plates, Solvents, Glassware--Standard laboratory equipment.
Protocol 1: High-Temperature Synthesis for ortho-Hydroxyacetophenone

This protocol is designed to favor the thermodynamically stable ortho isomer.[1][12]

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet/gas outlet bubbler. Ensure all glassware is scrupulously dry.

  • Reagent Addition: In the flask, place anhydrous aluminum chloride (1.5 eq.). Slowly add phenyl acetate (1.0 eq.) with stirring. Note: The reaction can also be run neat or with a non-polar solvent like monochlorobenzene.[12]

  • Heating: Heat the reaction mixture to a high temperature (typically >160°C) using an oil bath.[1][10] Maintain this temperature for the desired reaction time (typically 30-60 minutes).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (carefully) and analyzing them by Thin Layer Chromatography (TLC).

  • Workup and Quenching: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Under vigorous stirring in a fume hood , carefully and slowly pour the reaction mixture onto the ice/acid mixture to decompose the aluminum chloride complex.[1][4]

  • Isolation: The ortho-isomer is volatile with steam.[10] It can be separated from the less volatile para-isomer via steam distillation.[1] Alternatively, extract the entire aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or distillation.[1]

Protocol 2: Low-Temperature Synthesis for para-Hydroxyacetophenone

This protocol targets the kinetically favored para isomer.[2][10]

  • Reaction Setup: Use the same flame-dried glassware setup as in Protocol 1.

  • Reagent Addition: To the flask, add the phenolic ester (1.0 eq.) and a polar solvent such as nitrobenzene.[12]

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add the anhydrous aluminum chloride (1.5 eq.) while maintaining the low temperature.

  • Reaction: Stir the reaction mixture at a low temperature (e.g., <60°C) for several hours.[10]

  • Monitoring & Workup: Follow the same procedures for monitoring (TLC) and workup (quenching with ice/HCl) as described in Protocol 1.

  • Isolation & Purification: Perform an organic extraction (e.g., with ethyl acetate). The para-isomer is typically a solid and can often be purified by recrystallization from a suitable solvent system after the initial extraction and concentration steps.

Workflow Setup 1. Assemble Dry Glassware (Flask, Condenser, N₂ Inlet) Reagents 2. Add Phenyl Acetate & Solvent (if any) Setup->Reagents Temp 3. Adjust Temperature (High for ortho, Low for para) Reagents->Temp Catalyst 4. Add AlCl₃ Catalyst Temp->Catalyst React 5. Stir & Heat/Cool Monitor by TLC Catalyst->React Quench 6. Cool & Pour into Ice / conc. HCl React->Quench Extract 7. Extract with Organic Solvent Quench->Extract Purify 8. Wash, Dry, Concentrate & Purify Product Extract->Purify Ortho Ortho-Product (Steam Distillation) Purify->Ortho High Temp Path Para Para-Product (Recrystallization) Purify->Para Low Temp Path

Caption: A generalized workflow for the synthesis and purification.

Part 3: Data Analysis & Optimization

The choice of catalyst and conditions significantly impacts both the overall yield and the regiochemical outcome. The following table summarizes representative data on how different parameters affect the reaction.

Table 1: Effect of Reaction Conditions on Fries Rearrangement of Phenyl Acetate
EntryCatalyst (eq.)SolventTemp (°C)Time (h)Yield (%)ortho:para RatioReference(s)
1AlCl₃ (1.5)Monochlorobenzene404~40%1.0 : 3.0[13]
2AlCl₃ (1.5)Monochlorobenzene1002>90%2.8 : 1.0[13]
3AlCl₃ (1.5)Monochlorobenzene1701~62%1.7 : 1.0 (ortho)[13]
4AlCl₃ (>1.0)None (Neat)< 60-GoodFavors para[5][10]
5AlCl₃ (>1.0)None (Neat)> 160-GoodFavors ortho[5][10]
6Zn PowderNone (Neat)1600.585%1.0 : 1.2[8]
7Sc(OTf)₃DichloromethaneRT24HighSelective para[6]

Note: Yields and ratios are highly substrate-dependent and the values above are illustrative.

Troubleshooting and Key Considerations
  • Catalyst Quality: The Lewis acid, particularly AlCl₃, must be anhydrous. Moisture will deactivate the catalyst and inhibit the reaction.

  • Substrate Limitations: The Fries rearrangement is generally not suitable for substrates with strongly deactivating (meta-directing) groups on the aromatic ring, as this hinders the electrophilic substitution step.[9][12] Similarly, heavily substituted acyl or aryl groups can lead to low yields due to steric hindrance.[9]

  • Side Reactions: At very high temperatures or with prolonged reaction times, side products may form, leading to lower isolated yields.[13] It is crucial to monitor the reaction to determine the optimal endpoint.

Conclusion

The Fries rearrangement is a powerful and versatile method for synthesizing hydroxyaryl ketones, a critical class of compounds in drug development and chemical manufacturing. By carefully controlling key reaction parameters—namely temperature and solvent polarity—researchers can effectively direct the regioselectivity of the acyl group migration to favor either the ortho or para isomer. This application note provides the theoretical basis and practical protocols necessary to successfully implement and optimize the Fries rearrangement for the synthesis of acetophenone derivatives, enabling the efficient production of valuable chemical intermediates.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.
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Application Note: Structural Elucidation of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone (CAS: 84942-40-5) using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] As a substituted acetophenone, this compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.[3] Accurate structural verification and purity assessment are critical for its application in drug development and materials science. This document details optimized protocols for sample preparation and NMR data acquisition, followed by an in-depth analysis of the resulting spectra. The interpretation explains the causal relationships between the molecule's structure—including the influence of its electron-withdrawing nitro and chloro substituents and the intramolecular hydrogen bonding—and the observed chemical shifts, multiplicities, and coupling constants.

Introduction: The Role of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for determining the molecular structure of organic compounds. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. For a multi-substituted aromatic compound like this compound, NMR is essential for unambiguously confirming the substitution pattern on the benzene ring and verifying the integrity of the functional groups. The interplay of the acetyl, hydroxyl, nitro, and chloro groups creates a unique electronic environment, which is precisely mapped by the NMR spectra.

Molecular Structure and Spectroscopic Preview

The structure of this compound presents a fascinating case for NMR analysis. The aromatic ring is heavily substituted with both electron-donating (-OH) and strongly electron-withdrawing groups (-NO₂, -Cl, -COCH₃), leading to a significant downfield shift of the aromatic protons.

Caption: Workflow for NMR Sample Preparation.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-75 mg for ¹³C NMR, into a clean, dry vial. [4][5]2. Solvent Selection & Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): Highly recommended. It is a polar aprotic solvent that effectively solubilizes the compound and slows down the proton exchange of the hydroxyl group, typically resulting in a sharper -OH signal. [6] * CDCl₃ (Chloroform-d): A common choice, but the phenolic -OH peak may be broader or its position more variable. [6][7]3. Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. The solution should be clear and transparent.

  • Filtration: To prevent line broadening and shimming issues, remove any particulate matter. Place a small plug of glass wool or a specialized NMR filter into a Pasteur pipette and filter the solution directly into a high-quality 5 mm NMR tube. [8]5. Referencing: The spectrum will be referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C). Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), in accordance with IUPAC recommendations. [9][10][11]

Protocol: NMR Data Acquisition

The following parameters are provided for a standard 400 MHz spectrometer and can be adapted for other field strengths.

Parameter ¹H NMR Spectroscopy ¹³C NMR Spectroscopy
Spectrometer Frequency 400 MHz100 MHz
Pulse Program zg30zgpg30 (proton decoupled)
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Number of Scans (NS) 161024
Relaxation Delay (D1) 2.0 s2.0 s
Acquisition Time (AQ) 4.0 s1.2 s
Spectral Width (SW) 20 ppm (-2 to 18 ppm)240 ppm (-20 to 220 ppm)

Spectral Analysis and Data Interpretation

The acquired spectra should be processed with appropriate Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectrum: Analysis

The ¹H NMR spectrum is characterized by four distinct signals, each corresponding to a unique proton environment.

Signal Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Assignment
1~13.5 - 14.5Broad Singlet-1HPhenolic -OH
2~8.35Doublet (d)~2.8 Hz1HAromatic H-6'
3~8.20Doublet (d)~2.8 Hz1HAromatic H-4'
4~2.65Singlet (s)-3HAcetyl -CH₃

Interpretation Causality:

  • Phenolic Proton (~14 ppm): The extreme downfield shift is a direct consequence of the strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This deshields the proton significantly. Its broadness is typical for exchangeable protons, though sharpened in DMSO. [12]* Aromatic Protons (H-6' and H-4'): These two protons are meta to each other, resulting in a small coupling constant (⁴JHH) of approximately 2.8 Hz, which splits each signal into a doublet. The powerful electron-withdrawing effects of the ortho/para nitro and acetyl groups place these signals far downfield. H-6' is slightly further downfield than H-4' due to its proximity to the deshielding cone of the carbonyl group.

  • Acetyl Protons (~2.65 ppm): These methyl protons are adjacent to a carbonyl group, which deshields them relative to a standard alkyl proton, resulting in a chemical shift around 2.65 ppm. [13][14]The absence of any adjacent protons results in a sharp singlet.

¹³C NMR Spectrum: Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.

Signal Predicted δ (ppm) Assignment Rationale
1~202C=O (C-7')Carbonyl carbons are highly deshielded.
2~158C-OH (C-2')Carbon attached to electronegative oxygen is shifted downfield.
3~140C-NO₂ (C-3')Attachment to the strongly electron-withdrawing nitro group causes a significant downfield shift.
4~135C-Cl (C-5')Electronegative chlorine causes a downfield shift.
5~131C-H (C-6')Aromatic methine carbon, deshielded by adjacent C=O and nitro group.
6~126C-H (C-4')Aromatic methine carbon, deshielded by adjacent nitro and chloro groups.
7~122C-COCH₃ (C-1')Quaternary aromatic carbon, influenced by multiple substituents.
8~28-CH₃ (C-8')Acetyl methyl carbon, typical chemical shift for a methyl ketone.

Interpretation Causality:

  • Quaternary Carbons (C-1', C-2', C-3', C-5'): These carbons, directly bonded to substituents, have chemical shifts that are highly sensitive to the electronic nature of the attached group. The carbons attached to oxygen (C-2'), nitrogen (C-3'), and chlorine (C-5') are all shifted significantly downfield.

  • Aromatic Methine Carbons (C-4', C-6'): These carbons show intense signals in the proton-decoupled spectrum and their shifts reflect the cumulative electronic effects of the substituents around the ring.

  • Carbonyl and Methyl Carbons: The carbonyl carbon (C-7') appears at a characteristic low-field position (>200 ppm), while the methyl carbon (C-8') appears at a typical high-field position (~28 ppm), confirming the presence of the acetyl group. [15]

Trustworthiness and Confirmatory Analysis

The protocols and interpretations provided herein form a self-validating system. The ¹H NMR data (integration, multiplicity, and chemical shifts) must be fully consistent with the proposed structure, and this structure must, in turn, account for all 8 signals observed in the ¹³C NMR spectrum. For further validation:

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) can confirm the H-4' to H-6' meta coupling, while HSQC (Heteronuclear Single Quantum Coherence) can definitively correlate each aromatic proton to its directly attached carbon (H-4' to C-4' and H-6' to C-6').

  • Database Comparison: The experimental data should be compared with entries in spectral databases like the Spectral Database for Organic Compounds (SDBS) or data available on PubChem to ensure consistency with literature values. [1][16][17]

Conclusion

This application note demonstrates a robust and reliable methodology for the complete NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, combined with a thorough, mechanistically grounded interpretation of the ¹H and ¹³C spectra, provide researchers and drug development professionals with a definitive guide for the structural elucidation and quality control of this important chemical intermediate.

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  • YouTube. (2021, May 14). Proton NMR Spectra of Acetophenone || No. Of Signals || Intensity Ratio || B.Sc And M.Sc Students [Video]. Retrieved from [Link]

  • ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) analysis. A. 1H-NMR; B. 13C-NMR; C. DEPT-135 NMR spectrum; D. 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone. Retrieved from [Link]

  • YouTube. (2021, September 7). NMR spectrum of acetophenone [Video]. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Retrieved from [Link]

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Application Notes & Protocols: Evaluating 5'-Chloro-2'-hydroxy-3'-nitroacetophenone in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

This document provides a comprehensive guide to the synthesis, handling, and biological evaluation of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone as a potential lead compound in agrochemical discovery. We move beyond simple procedural lists to offer insights into the scientific rationale behind protocol design, empowering researchers to not only execute but also adapt these methods for robust and meaningful results.

Introduction: The Potential of Substituted Acetophenones

Acetophenones, a class of simple ketones, represent a versatile and promising scaffold for the development of novel agrochemicals.[1] Natural and synthetic derivatives have demonstrated a wide spectrum of biological activities, including herbicidal, fungicidal, insecticidal, and nematicidal properties.[1][2][3] The compound this compound (herein referred to as CHNA) is a particularly compelling candidate for agrochemical screening. Its structure combines several key functional groups known to influence bioactivity:

  • An acetophenone core , which serves as a foundational structure for many active compounds.[4]

  • A nitro group , which is present in various pesticides and can confer potent bioactivity, such as the nematicidal effects seen in 4-nitroacetophenone.[5][6] Nitrophenol derivatives, for instance, are known to interfere with fungal energy production.[7]

  • Chloro and hydroxyl substituents , which modulate the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, all of which are critical for target interaction and systemic movement.

CHNA can be investigated both as a directly active agent and as a valuable synthetic intermediate for creating more complex molecules like chalcones and chromenes.[8][9][10] This guide provides the foundational protocols to explore its potential.

Synthesis and Characterization of CHNA

The reliable synthesis and purification of the target compound are paramount for accurate biological evaluation. The most common laboratory-scale synthesis involves the nitration of a commercially available precursor, 5'-Chloro-2'-hydroxyacetophenone.[8]

Protocol 1.1: Synthesis via Nitration

This protocol details the nitration of 5'-Chloro-2'-hydroxyacetophenone using nitric acid in a glacial acetic acid medium.[8][11]

Rationale: Glacial acetic acid serves as a polar aprotic solvent that can dissolve the starting material and is stable to the oxidative conditions of nitration. The reaction is conducted at room temperature to control the rate of reaction and prevent the formation of undesired byproducts.

Materials:

  • 5'-Chloro-2'-hydroxyacetophenone (CAS: 1450-74-4)

  • Nitric acid (70%)

  • Glacial acetic acid

  • Methanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of 5'-Chloro-2'-hydroxyacetophenone in 50 mL of glacial acetic acid. Stir the mixture until the solid is completely dissolved.

  • Place the flask in an ice bath to cool the solution to approximately 10-15°C.

  • Slowly add 11 mmol of 70% nitric acid dropwise via a dropping funnel over 20-30 minutes, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. A yellow precipitate of CHNA will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (3 x 50 mL) to remove residual acid.

  • Purify the crude product by recrystallization from hot methanol to yield this compound as a yellow crystalline solid.

  • Dry the final product under vacuum.

Characterization Data

All synthesized batches should be rigorously characterized to confirm identity and purity before use in biological assays.

PropertyValueSource(s)
Molecular Formula C₈H₆ClNO₄[12]
Molecular Weight 215.59 g/mol [12]
Appearance White to Yellow to Orange powder/crystal[13]
Melting Point 132-135 °C[8][13]
CAS Number 84942-40-5[12][14]

Further characterization via ¹H NMR, ¹³C NMR, and Mass Spectrometry is recommended to confirm the structure.

G cluster_synthesis Synthesis Workflow start 5'-Chloro-2'-hydroxyacetophenone in Glacial Acetic Acid reagent Add Nitric Acid (dropwise, <20°C) start->reagent 1. reaction Stir at Room Temp (2-3 hours) reagent->reaction 2. quench Pour into Ice Water (Precipitation) reaction->quench 3. filter Vacuum Filtration quench->filter 4. purify Recrystallize (from Methanol) filter->purify 5. product Pure CHNA Product (Verify via MP, NMR, MS) purify->product 6.

Caption: Workflow for the synthesis of CHNA.

Protocols for Agrochemical Bioactivity Screening

The following protocols provide a tiered approach to screen CHNA for fungicidal, herbicidal, and insecticidal/nematicidal activity. A critical first step for all assays is the preparation of a stock solution.

Stock Solution Preparation:

  • Accurately weigh 10 mg of CHNA and dissolve it in 1 mL of a suitable solvent like acetone or DMSO to make a 10,000 ppm (mg/L) stock solution.

  • The choice of solvent is crucial; it must dissolve the compound without exhibiting significant toxicity to the test organism at the final concentration. Always include a solvent-only control in your experiments.

Protocol 2.1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This assay evaluates the ability of CHNA to inhibit the growth of key plant pathogenic fungi.[2][15]

Rationale: This method directly measures the compound's fungistatic or fungicidal effect on the vegetative growth of a fungus. Potato Dextrose Agar (PDA) is a common, nutrient-rich medium that supports the growth of a wide range of fungi. By incorporating the test compound into the medium, the fungus is continuously exposed.

Materials:

  • CHNA stock solution (10,000 ppm).

  • Target phytopathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Sclerotinia sclerotiorum).

  • Potato Dextrose Agar (PDA).

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Positive control (e.g., commercial fungicide like Hymexazol).[2]

  • Solvent control (e.g., acetone or DMSO).

Procedure:

  • Autoclave the PDA medium and allow it to cool to approximately 45-50°C (cool enough to hold, but still liquid).

  • Aliquot the required volume of CHNA stock solution into sterile Petri dishes to achieve final concentrations (e.g., 10, 25, 50, 100 ppm). For a 50 ppm final concentration in 20 mL of media, add 100 µL of the 10,000 ppm stock.

  • Prepare control plates: one set with the solvent only and another with the positive control fungicide.

  • Pour approximately 20 mL of the cooled PDA into each Petri dish, swirl gently to mix, and allow to solidify.

  • From a fresh culture of the target fungus, use a sterile 5 mm cork borer to cut a mycelial plug from the edge of the active colony.

  • Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.

  • Seal the plates with paraffin film and incubate at 25-28°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the solvent control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

  • Use the dose-response data to calculate the EC₅₀ (Effective Concentration to inhibit 50% growth).

Protocol 2.2: Herbicidal Activity Screening (Seed Germination & Seedling Growth)

This protocol assesses the pre-emergent (seed germination) and post-emergent (seedling growth) herbicidal potential of CHNA.[1][16]

Rationale: This assay provides a rapid assessment of phytotoxicity. Filter paper serves as a neutral substrate, and the assay measures two critical developmental stages: germination, which indicates pre-emergent activity, and early root/shoot elongation, which suggests post-emergent activity. Barnyard grass (Echinochloa crus-galli) is a common model for monocot weeds.[1]

Materials:

  • CHNA stock solution.

  • Seeds of a model weed species (e.g., Barnyard grass, Echinochloa crus-galli) and a crop species (e.g., rice, Oryza sativa) for selectivity testing.

  • Sterile Petri dishes (90 mm) with filter paper (Whatman No. 1).

  • Positive control (e.g., a commercial herbicide).

  • Solvent control.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Place two layers of sterile filter paper in each Petri dish.

  • Apply 5 mL of the test solution (prepared by diluting the stock solution in distilled water to final concentrations, e.g., 50, 100, 250, 500 ppm) to the filter paper. Prepare solvent and positive controls similarly.

  • Place 20-25 seeds of the test plant evenly on the moist filter paper.

  • Seal the dishes with paraffin film and place them in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).

  • After 7-10 days, record the seed germination rate (%).

  • Measure the root length and shoot length of the germinated seedlings.

  • Calculate the percentage of inhibition for germination, root growth, and shoot growth relative to the solvent control.

Protocol 2.3: Nematicidal Activity Screening (In Vitro Assay)

This assay determines the direct toxicity of CHNA to root-knot nematodes, a major agricultural pest. The methodology is adapted from studies on similar acetophenone structures.[5][6]

Rationale: This direct exposure assay provides a clear measure of the compound's nematicidal activity by quantifying nematode mortality. Meloidogyne incognita is a globally significant and commonly used species for such screens.

Materials:

  • CHNA stock solution.

  • Second-stage juveniles (J2) of a root-knot nematode (Meloidogyne incognita).

  • 24-well microtiter plates.

  • Positive control (e.g., Fosthiazate).[5]

  • Solvent control.

  • Microscope.

Procedure:

  • Prepare test solutions of CHNA at various concentrations (e.g., 10, 25, 50, 100 mg/L) in sterile water.

  • In each well of a 24-well plate, add approximately 30-50 freshly hatched J2 nematodes suspended in 100 µL of water.

  • Add 900 µL of the test solution to each well to achieve the final target concentration. Prepare controls similarly.

  • Incubate the plates at 25°C in the dark.

  • After 24, 48, and 72 hours, observe the nematodes under a microscope. Nematodes are considered dead if they are immobile and do not respond when prodded with a fine needle.

  • Count the number of dead and living nematodes in each well.

  • Calculate the percentage of mortality, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) from the dose-response data.

G cluster_assays Primary Bioactivity Screening cluster_results Data Analysis start Synthesized & Purified CHNA stock Prepare Stock Solution (e.g., 10,000 ppm in DMSO) start->stock fungal Protocol 2.1 Antifungal Assay (Mycelial Growth) stock->fungal herbicidal Protocol 2.2 Herbicidal Assay (Seed Germination) stock->herbicidal nematicidal Protocol 2.3 Nematicidal Assay (In Vitro Mortality) stock->nematicidal ec50 Calculate EC₅₀ (Fungicidal) fungal->ec50 inhibition Calculate % Inhibition (Herbicidal) herbicidal->inhibition lc50 Calculate LC₅₀ (Nematicidal) nematicidal->lc50 decision Lead Candidate? ec50->decision inhibition->decision lc50->decision

Caption: General workflow for primary agrochemical screening of CHNA.

Advanced Studies & Elucidation of Mechanism of Action (MoA)

If primary screening reveals significant activity, further investigation is warranted. This involves progressing from in vitro to in vivo testing and exploring the compound's MoA.

Greenhouse and Field Trials

Promising results from laboratory assays must be validated under more realistic conditions.[17]

  • Greenhouse Trials: Test the compound on potted plants to evaluate its efficacy and phytotoxicity under controlled environmental conditions.[17]

  • Small Plot Trials: If greenhouse trials are successful, move to small, replicated field plots to assess performance against target pests, weeds, or diseases under natural environmental pressures.[17][18]

These trials are complex and must be designed according to established guidelines, such as those from the OECD, to ensure data is reliable and relevant for potential registration.[18][19][20]

Potential Mechanisms of Action

The nitroaromatic structure of CHNA suggests a potential MoA related to the disruption of cellular energy metabolism.

  • Uncoupling of Oxidative Phosphorylation: Nitrophenol-based fungicides are known to act as uncouplers, dissipating the proton gradient across the inner mitochondrial membrane, which disrupts ATP synthesis.[7] Assays measuring oxygen consumption and ATP levels in isolated mitochondria from a target fungus could be employed to investigate this possibility.

CHNA as a Synthetic Intermediate

CHNA is an excellent starting point for creating libraries of related compounds, which can help in developing structure-activity relationships (SAR).

  • Chalcone Synthesis: The acetophenone group can readily undergo a Claisen-Schmidt condensation with various aldehydes to produce chalcones.[9] Chalcones derived from acetophenones have shown significant insecticidal and nematicidal activities.[5][9]

  • Chromene Synthesis: CHNA can be used to synthesize chromene derivatives, another class of biologically active heterocyclic compounds.[8]

G cluster_derivatives Synthetic Elaboration chna CHNA Core Structure chalcone Chalcones (Insecticidal, Nematicidal) chna->chalcone Claisen-Schmidt Condensation chromene Chromenes (Bioactive Heterocycles) chna->chromene Cyclization Reactions other Other Derivatives (e.g., Oximes, Hydrazones) chna->other Further Functionalization

Caption: CHNA as a versatile intermediate for further synthesis.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses or goggles, and a lab coat. When handling the powder, use a dust mask or work in a fume hood to avoid inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry place.[13]

Consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

References

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  • Caboni, P., et al. (2015). Nematicidal activity of acetophenones and chalcones against Meloidogyne incognita and structure-activity considerations. Pest Management Science, 71(6), 867-873. Retrieved from [Link]

  • Li, Q., et al. (2020). Synthesis and Herbicidal Activities of Novel Substituted Acetophenone Oxime Esters of Pyrithiobac. ChemistrySelect, 5(29), 8945-8949. Retrieved from [Link]

  • CN104292211A. (2015). Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. Google Patents.
  • Kumar, A., et al. (2022). Insecticidal bioefficacy screening of some chalcone and acetophenone hydrazone derivatives on Spodopetra Frugiperda (Lepidoptera: Noctuidae). bioRxiv. Retrieved from [Link]

  • Aiwonegbe, A. E., & Iyasele, J. U. (n.d.). SYNTHESIS, CHARACTERIZATION AND INSECT REPELLANT ACTIVITY OF SOME CHALCONE DERIVATIVES. International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]

  • Atticus. (2022). The Process of Testing and Trialing a New Agricultural Chemical Formulation. Retrieved from [Link]

  • Caboni, P., et al. (2015). Nematicidal activity of acetophenones and chalcones against Meloidogyne incognita and structure–activity considerations. ResearchGate. Retrieved from [Link]

  • Qiu, X., et al. (2012). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Advanced Materials Research, 531, 253-256. Retrieved from [Link]

  • Gao, C., et al. (2014). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Journal of Agricultural and Food Chemistry, 62(19), 4283-4290. Retrieved from [Link]

  • Lab Manager. (2024). Advanced Protocols for Residue Testing of Pesticides and Mycotoxins. Retrieved from [Link]

  • CEBIS USA. (n.d.). Agro-chemical & Chemical Testing. Retrieved from [Link]

  • OECD. (n.d.). OECD Guideline for the Testing of Chemicals. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. (2019). OSTI.GOV. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers. New Journal of Chemistry, 45(3), 1599-1608. Retrieved from [Link]

  • Ertan, R., et al. (1995). Synthesis and antifungal activities of some new triazolylacetophenone derivatives. Arzneimittelforschung, 45(5), 620-623. Retrieved from [Link]

  • Aswale, S.R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(21), 7247. Retrieved from [Link]

  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. Retrieved from [Link]

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The Strategic Role of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone in Heterocyclic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chemical Intermediate

In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 5'-Chloro-2'-hydroxy-3'-nitroacetophenone is one such pivotal intermediate, a substituted aromatic ketone whose unique arrangement of functional groups offers a gateway to a diverse array of pharmacologically significant heterocyclic compounds. Its structure, featuring a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a directing chloro group, provides a rich tapestry of reactivity waiting to be exploited. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the applications and detailed protocols involving this versatile chemical building block.

The core utility of this compound lies in its role as a precursor to chalcones, which are α,β-unsaturated ketones that serve as key synthons for a multitude of heterocyclic systems.[1][2] These subsequent heterocycles, including pyrazoles and isoxazoles, are renowned for their broad spectrum of biological activities, encompassing antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This document will elucidate the synthesis of the title compound, its conversion to chalcones, and the subsequent transformation into medicinally relevant pyrazole and isoxazole derivatives.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 84942-40-5[6]
Molecular Formula C₈H₆ClNO₄[6]
Molecular Weight 215.59 g/mol [6]
Appearance White to yellow crystalline powder[7]
Melting Point 132-135 °C[7]

Synthesis of this compound: A Step-by-Step Protocol

The preparation of this compound is a multi-step process that begins with the acetylation of p-chlorophenol, followed by a Fries rearrangement and subsequent nitration.[1]

Workflow for the Synthesis of this compound

p_chlorophenol p-Chlorophenol p_chlorophenyl_acetate p-Chlorophenyl Acetate p_chlorophenol->p_chlorophenyl_acetate Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->p_chlorophenyl_acetate fries_rearrangement Fries Rearrangement p_chlorophenyl_acetate->fries_rearrangement AlCl3 Anhydrous AlCl₃ (Lewis Acid) fries_rearmament fries_rearmament AlCl3->fries_rearmament intermediate_ketone 5-Chloro-2-hydroxyacetophenone fries_rearrangement->intermediate_ketone nitration Nitration intermediate_ketone->nitration nitric_acid Nitric Acid nitric_acid->nitration acetic_acid Acetic Acid acetic_acid->nitration final_product This compound nitration->final_product

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of 5'-Chloro-2'-hydroxyacetophenone via Fries Rearrangement

The Fries rearrangement is a classic organic reaction for the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[7]

Materials:

  • p-Chlorophenyl acetate

  • Anhydrous aluminum trichloride (AlCl₃)

  • Methanol

  • Water

  • Activated carbon

Procedure:

  • In a 500 mL three-necked flask, add 34.2 g (0.2 mol) of p-chlorophenyl acetate.

  • Slowly add 79.5 g (approximately 0.6 mol) of anhydrous aluminum trichloride to the flask with stirring.

  • Heat the reaction mixture to 120-140 °C and maintain for 1 hour.

  • After cooling, slowly add 200 mL of water to the flask and stir for 30 minutes.

  • Filter the resulting precipitate.

  • Recrystallize the crude product from hot methanol, using activated carbon for decolorization, to yield pure 5-chloro-2-hydroxyacetophenone.[1]

Protocol 2: Nitration of 5-Chloro-2-hydroxyacetophenone

The final step involves the regioselective nitration of the activated aromatic ring.

Materials:

  • 5-Chloro-2-hydroxyacetophenone

  • Glacial acetic acid

  • Nitric acid

Procedure:

  • Dissolve 43 g (0.25 mol) of 5-chloro-2-hydroxyacetophenone in 200 mL of glacial acetic acid in a 500 mL three-necked flask with stirring.[1]

  • Slowly add a nitrating mixture (a solution of nitric acid in a suitable solvent) dropwise to the flask, maintaining the temperature at room temperature.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to collect the precipitated product, this compound.[8]

Application in Chalcone Synthesis: The Claisen-Schmidt Condensation

The most prominent application of this compound is as a ketone component in the Claisen-Schmidt condensation to synthesize chalcones.[9] This base-catalyzed reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[10]

Reaction Mechanism: A Tale of Nucleophiles and Electrophiles

The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone, the chalcone. The presence of the ortho-hydroxyl group can influence the reaction, potentially through chelation with the catalyst or by electronic effects. The strong electron-withdrawing nature of the nitro group enhances the acidity of the α-protons of the acetyl group, facilitating enolate formation.

Workflow for Chalcone Synthesis

start_ketone 5'-Chloro-2'-hydroxy- 3'-nitroacetophenone claisen_schmidt Claisen-Schmidt Condensation start_ketone->claisen_schmidt aldehyde Aromatic Aldehyde aldehyde->claisen_schmidt base Base (e.g., KOH) base->claisen_schmidt chalcone Substituted Chalcone claisen_schmidt->chalcone

Caption: General workflow for Claisen-Schmidt condensation.

Protocol 3: General Procedure for the Synthesis of Chalcones

This protocol is a generalized procedure that can be adapted for various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Dissolve 1 mmol of this compound and 1 mmol of the desired substituted aromatic aldehyde in 7.5 mL of ethanol in a flask.[11]

  • To this solution, add 7.5 mL of a 50% alcoholic KOH solution dropwise with stirring.[11]

  • Allow the reaction mixture to stand at room temperature for 24 hours.

  • Acidify the mixture with a 1:1 solution of concentrated HCl and water to precipitate the chalcone product.[11]

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

From Chalcones to Heterocycles: Synthesis of Pyrazoles and Isoxazoles

The α,β-unsaturated carbonyl system of the chalcones derived from this compound makes them excellent precursors for the synthesis of five-membered heterocyclic compounds like pyrazoles and isoxazoles, which are known for their diverse pharmacological activities.[12][13]

Synthesis of Pyrazole Derivatives

Pyrazoles are synthesized by the cyclocondensation reaction of chalcones with hydrazine or its derivatives.[14]

Workflow for Pyrazole Synthesis

chalcone Substituted Chalcone cyclocondensation Cyclocondensation chalcone->cyclocondensation hydrazine Hydrazine Hydrate hydrazine->cyclocondensation acetic_acid Glacial Acetic Acid acetic_acid->cyclocondensation pyrazole Pyrazole Derivative cyclocondensation->pyrazole

Caption: Synthetic route to pyrazole derivatives from chalcones.

Protocol 4: Synthesis of Pyrazole Derivatives from Chalcones

Materials:

  • Substituted chalcone (from Protocol 3)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol.

  • Add hydrazine hydrate (1 mmol) and a catalytic amount of glacial acetic acid.[14]

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.[14]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazole derivative.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent.

Synthesis of Isoxazole Derivatives

Isoxazoles are synthesized by the reaction of chalcones with hydroxylamine hydrochloride.[15]

Workflow for Isoxazole Synthesis

chalcone Substituted Chalcone cyclization Cyclization chalcone->cyclization hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->cyclization base Base (e.g., KOH) base->cyclization isoxazole Isoxazole Derivative cyclization->isoxazole

Caption: Synthetic route to isoxazole derivatives from chalcones.

Protocol 5: Synthesis of Isoxazole Derivatives from Chalcones

Materials:

  • Substituted chalcone (from Protocol 3)

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH) or sodium acetate

  • Ethanol

Procedure:

  • A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.[16]

  • Add a solution of 40% KOH (5 mL) and reflux the mixture for 12 hours.[16]

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into crushed ice and extract with a suitable organic solvent (e.g., diethyl ether).

  • Evaporate the solvent and purify the crude product by column chromatography to obtain the isoxazole derivative.[16]

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Representative Spectroscopic Data

The following table provides representative spectroscopic data for a chalcone derived from a substituted 2'-hydroxyacetophenone.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one12.47 (s, 1H, OH), 8.08-6.94 (m, aromatic and vinyl H)190.53 (C=O), 144.85, 141.92, 138.22, 136.15, 132.59, 129.23, 128.87, 128.59, 128.40, 127.31, 126.98, 125.493010 (Ar-H), 1650 (C=O), 1579 (C=C)

Note: The specific data for derivatives of this compound would need to be determined experimentally but would follow similar patterns with shifts influenced by the chloro and nitro substituents.

Conclusion and Future Perspectives

This compound stands out as a strategically important chemical intermediate, offering a reliable and versatile platform for the synthesis of a wide range of chalcones and their subsequent conversion into pharmacologically relevant heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their synthetic endeavors. The unique substitution pattern of this molecule invites further exploration into its reactivity and the biological activities of its derivatives, paving the way for the discovery of novel therapeutic agents.

References

  • Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. CN104045423A.
  • Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Shri R.L.T. College of Science, Akola.
  • Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica, 2015, 7(2):39-42.
  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 2022, 21(2), 203-210.
  • Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 2012, 17(10), 11905-11919.
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  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science, Communication and Technology, 2023, 3(4), 164-171.
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  • This compound. Sigma-Aldrich.
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  • Synthesis of Substituted Chalcones. YouTube.
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  • The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Drug Targets, 2021, 22(4), 379-398.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of ChemTech Research, 2018, 11(04), 164-170.
  • Claisen Condens
  • Claisen-Schmidt Condens
  • Synthesis of chalcone:. The Royal Society of Chemistry.
  • Pyrazoles and Isoxazoles Based Sulfanilamide and Phenazone as Antimicrobial Agents: Synthesis and Biological Activity. Russian Journal of General Chemistry, 2019, 89(11), 2314-2320.
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Troubleshooting & Optimization

Technical Support Center: Regioselective Nitration of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective nitration of phenolic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental yet challenging electrophilic aromatic substitution reaction. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Troubleshooting Common Experimental Issues

Question 1: My nitration of phenol with nitric acid resulted in a dark, tarry mixture with very low yield of the desired nitrophenol. What went wrong?

Answer: This is a classic and frequent issue stemming from the high reactivity of the phenol ring and the oxidizing nature of nitric acid.[1][2] The hydroxyl (-OH) group is a strong activating group, making the benzene ring highly susceptible to electrophilic attack.[3] However, this high reactivity also makes it prone to oxidation, especially under harsh conditions, leading to the formation of complex, high-molecular-weight byproducts and benzoquinone derivatives, which appear as a dark, insoluble tar.[2][4]

Root Cause Analysis & Troubleshooting Steps:

  • Harsh Reaction Conditions: Concentrated nitric acid, especially in the presence of sulfuric acid (a standard nitrating mixture for less activated rings), is too aggressive for phenols.[1][5] This combination generates a high concentration of the highly reactive nitronium ion (NO₂⁺), leading to rapid, uncontrolled reactions including oxidation and polysubstitution.[5][6]

    • Solution: Switch to milder nitrating conditions. The use of dilute nitric acid at low temperatures (e.g., 293-298 K) is the standard approach for the mononitration of phenol.[7][8] This reduces the rate of reaction and minimizes oxidative side reactions.[1]

  • Over-Nitration: The strongly activating -OH group directs substitution to the ortho and para positions.[9] Using concentrated nitric acid can lead to the formation of 2,4,6-trinitrophenol (picric acid) rather than the desired mononitrated product.[10][11]

    • Solution: As above, dilute nitric acid is crucial for achieving mononitration.[11] By controlling the concentration of the nitrating agent, you limit the extent of substitution.

The following diagram illustrates the decision-making process when encountering oxidation byproducts.

Caption: Troubleshooting workflow for phenol nitration oxidation.

Question 2: I'm getting a mixture of ortho- and para-nitrophenol. How can I improve the regioselectivity to favor one isomer over the other?

Answer: Achieving high regioselectivity is a central challenge in phenol nitration. The hydroxyl group directs the incoming electrophile to both the ortho and para positions due to resonance stabilization of the intermediates.[9] Typically, nitration with dilute nitric acid yields a mixture of both isomers, with the ortho isomer often being the major product due to stabilization by intramolecular hydrogen bonding.[12]

Strategies for Controlling Regioselectivity:

StrategyPrincipleExpected OutcomeKey Considerations
Bulky Nitrating Agents/Catalysts Steric hindrance at the ortho position will favor substitution at the less hindered para position.Increased para selectivity.May require screening of different catalysts. Examples include solid acid catalysts like zeolites.[13]
Phase Transfer Catalysis (PTC) The choice of catalyst can influence the reaction environment at the interface, altering the isomer ratio.Can be tuned for either ortho or para selectivity. For example, Tetra Butyl Ammonium Bromide (TBAB) under sonication favors ortho, while NaBr favors para.[14]Requires optimization of catalyst, solvent, and reaction conditions.
Metal Nitrate Reagents The coordination of the phenol to a metal center can direct the nitration.Can provide high selectivity for either ortho or para products depending on the metal and ligands. Fe(NO₃)₃ is reported for ortho-nitration.[15]The choice of metal salt is critical and substrate-dependent.[15]
Blocking Groups Temporarily block the desired position (e.g., sulfonation at the para position), perform the nitration (which will now go ortho), and then remove the blocking group.High selectivity for a specific isomer.Adds extra steps to the synthesis (protection/deprotection).

Mechanism Insight: Ortho vs. Para Selectivity

The distribution of ortho and para isomers is governed by a combination of electronic and steric effects.[16][17] While electronically both positions are activated, the transition state leading to the ortho product can be stabilized by hydrogen bonding between the phenolic proton and an oxygen atom of the approaching nitronium ion.[11][12]

Regioselectivity_Factors cluster_ortho Ortho-Substitution Favored By: cluster_para Para-Substitution Favored By: O1 Intramolecular H-Bonding (Stabilizes Transition State) Ortho_Product Ortho-Nitrophenol O1->Ortho_Product O2 Chelation Control (with certain metal catalysts) O2->Ortho_Product P1 Steric Hindrance (Bulky reagents/substrates) Para_Product Para-Nitrophenol P1->Para_Product P2 Use of Solid Acid Catalysts (Shape selectivity in pores) P2->Para_Product Phenol Phenolic Substrate Nitration Nitration Reaction Phenol->Nitration Nitration->Ortho_Product Nitration->Para_Product

Caption: Factors influencing ortho vs. para regioselectivity.

Question 3: My reaction is clean, but the yield is consistently low. How can I improve it?

Answer: Low yields in an otherwise clean reaction often point to incomplete conversion or suboptimal reaction parameters. Phenolic nitrations can be sensitive to the specific conditions employed.

Troubleshooting Low Yields:

  • Insufficient Reaction Time/Temperature: While high temperatures can cause decomposition, the reaction may be too slow at very low temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider a modest increase in temperature or extending the reaction time.

  • Choice of Solvent: The solvent can significantly impact the reaction. Some "green" protocols utilize solvents like acetic acid or perform the reaction under solvent-free conditions, which can improve yields and simplify workup.[18][19] The use of microemulsions has also been shown to enhance reaction rates and yields by increasing the interfacial area between reactants.[20]

  • Nitrating Agent Stoichiometry: Ensure the correct molar ratio of the nitrating agent to the phenol. While a slight excess of the nitrating agent is common, a large excess can promote side reactions.

  • Workup and Purification: Nitrophenols can be volatile. Ensure that you are not losing product during solvent removal (roto-evaporation). The separation of ortho- and para-nitrophenols is often achieved by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding, while the para isomer exhibits intermolecular hydrogen bonding, leading to a higher boiling point.[8]

Section 2: FAQs on Advanced & Green Methodologies

Q: What are the advantages of using "green" nitrating agents over traditional nitric acid?

A: Green chemistry approaches aim to reduce hazardous waste and improve safety.[21][22] Traditional nitration with nitric/sulfuric acid generates significant acidic waste that is corrosive and costly to treat.[21][23]

Advantages of Green Alternatives:

  • Safety: Metal nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃, Bi(NO₃)₃) or combinations like NaNO₃/NaHSO₄ are often solids that are safer to handle than fuming acids.[24][25]

  • Reduced Waste: Many modern methods use catalytic amounts of reagents or solid-supported reagents that can be recovered and reused, minimizing waste streams.[13]

  • Improved Selectivity: These methods often offer superior control over regioselectivity, reducing the formation of unwanted isomers and simplifying purification.[15][26]

  • Milder Conditions: Many green protocols operate under neutral or mildly acidic conditions and at moderate temperatures, preventing substrate degradation.[23][25] For example, microwave-assisted nitration using calcium nitrate in acetic acid can be completed in minutes with high yield.[18]

Q: Can solid acid catalysts like zeolites really improve regioselectivity?

A: Yes, significantly. Solid acid catalysts, such as zeolites (e.g., H-beta, ZSM-5), offer a unique advantage through "shape selectivity".[13][27] The porous structure of the zeolite can influence the orientation of the phenol molecule as it approaches the active sites. The confined space within the zeolite pores can sterically hinder the formation of the bulkier ortho-substituted transition state, thereby favoring the formation of the para-nitrophenol.[13] This makes them a powerful tool for directing the outcome of the reaction in a predictable manner.[27]

Section 3: Experimental Protocols

Protocol 1: Classic Mononitration of Phenol with Dilute Nitric Acid

This protocol is a standard method for achieving mononitration and obtaining a mixture of ortho and para isomers.

Materials:

  • Phenol

  • Dilute Nitric Acid (~20%)

  • Ice bath

  • Sodium Bicarbonate solution (saturated)

  • Steam distillation apparatus

  • Beakers, flasks, and magnetic stirrer

Procedure:

  • Place a flask containing the phenol in an ice bath and allow it to cool to below 5 °C.

  • Slowly, and with constant stirring, add the dilute nitric acid dropwise to the phenol. Maintain the temperature below 5 °C throughout the addition to prevent oxidation and over-nitration.

  • After the addition is complete, allow the mixture to stir in the ice bath for 30-60 minutes.

  • Remove the flask from the ice bath and let it slowly warm to room temperature. Stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the oily product and wash it with cold water, followed by a wash with saturated sodium bicarbonate solution to remove any acidic impurities.

  • The mixture of ortho- and para-nitrophenols can be separated by steam distillation. The ortho-nitrophenol, being steam volatile, will co-distill with the water. The para-nitrophenol will remain in the distillation flask.

Protocol 2: Green, Regioselective ortho-Nitration using Iron(III) Nitrate

This method, adapted from literature, provides high selectivity for the ortho isomer under milder, neutral conditions.[15]

Materials:

  • Phenol (or substituted phenol)

  • Iron(III) Nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Acetonitrile (CH₃CN)

  • Heating mantle with temperature control

  • Ethyl acetate and water for workup

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the phenolic substrate in acetonitrile.

  • Add Iron(III) Nitrate nonahydrate (typically 1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to 90 °C and maintain this temperature, with stirring, for the time specified by your experimental design (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure ortho-nitrophenol.

References
  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from Unacademy. [Link]

  • ResearchGate. (n.d.). Scheme 14. Nitration of phenols by metal nitrates. Retrieved from ResearchGate. [Link]

  • Quora. (2019, June 19). What is the mechanism of nitrosation of phenol?. Retrieved from Quora. [Link]

  • Yadav, U., Mande, H., & Ghalsasi, P. (2012). Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. Journal of Chemical Education, 89(2), 268-270. [Link]

  • Chemistry Stack Exchange. (2024, July 7). Phenol reaction with nitration mixture. Retrieved from Chemistry Stack Exchange. [Link]

  • Gordon College. (n.d.). Green microwave nitration as an undergraduate organic chemistry lab procedure. Retrieved from Gordon College. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols.... Retrieved from RSC Publishing. [Link]

  • Vekariya, R. H., & Patel, H. D. (2014). ChemInform Abstract: Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. ChemInform, 45(33). [Link]

  • Quora. (2017, August 23). Ortho nitrophenol is the major product in the nitration of phenol and not para nitrophenol, why?. Retrieved from Quora. [Link]

  • Patsnap. (n.d.). Green nitration method of phenol type compound. Retrieved from Patsnap. [Link]

  • Yadav, U., Mande, H., & Ghalsasi, P. (2011). Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. Journal of Chemical Education. [Link]

  • Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from Indian Academy of Sciences. [Link]

  • ResearchGate. (n.d.). Regioselective nitration of phenol over solid acid catalysts. Retrieved from ResearchGate. [Link]

  • PubMed. (2003). Regioselective nitration of phenol induced by catalytic antibodies. Retrieved from PubMed. [Link]

  • Taylor & Francis Online. (2014). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. Retrieved from Taylor & Francis Online. [Link]

  • Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from YouTube. [Link]

  • Khan Academy. (n.d.). Nitration of Phenols. Retrieved from Khan Academy. [Link]

  • Zolfigol, M. A., Ghaemi, E., & Madrakian, E. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-620. [Link]

  • Chemguide. (n.d.). ring reactions of phenol. Retrieved from Chemguide. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). A practical approach for regioselective mono-nitration of phenols under mild conditions. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from Chemistry LibreTexts. [Link]

  • PubMed. (2007). Ultrasound Promoted Regioselective Nitration of Phenols Using Dilute Nitric Acid in the Presence of Phase Transfer Catalyst. Retrieved from PubMed. [Link]

  • Allen. (n.d.). Why nitration of phenol gives only ortho and para products?. Retrieved from Allen. [Link]

  • R Discovery. (2014, June 27). A practical approach for regioselective mono-nitration of phenols under mild conditions. Retrieved from R Discovery. [Link]

  • Taylor & Francis Online. (n.d.). Regioselective Nitration of Phenols by NaNO3 in Microemulsion. Retrieved from Taylor & Francis Online. [Link]

  • SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from SciSpace. [Link]

  • DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from DergiPark. [Link]

  • Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?. Retrieved from Chemistry Steps. [Link]

  • Scribd. (n.d.). Regioselective Nitration of Phenol. Retrieved from Scribd. [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from Chemistry Steps. [Link]

  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from Save My Exams. [Link]

  • ResearchGate. (n.d.). Scheme 26. Nitration of phenols by nitric acid. Retrieved from ResearchGate. [Link]

  • YouTube. (2023, March 29). reactions of phenol | nitration reaction. Retrieved from YouTube. [Link]

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preventing side product formation in 5'-Chloro-2'-hydroxy-3'-nitroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, focusing on the critical aspects of reaction control to prevent the formation of unwanted side products and maximize the yield and purity of the target molecule.

Introduction

The synthesis of this compound is a key process for obtaining an important pharmaceutical intermediate, notably for drugs like Pranlukast[1][2][3]. The synthetic route typically involves two major transformations: the formation of the 5'-Chloro-2'-hydroxyacetophenone precursor via a Fries rearrangement, followed by a regioselective nitration. While the directing effects of the substituents are generally favorable, minor deviations in reaction conditions can lead to a cascade of side reactions, resulting in complex product mixtures, purification challenges, and reduced yields. This guide provides in-depth troubleshooting advice, FAQs, and detailed protocols to address these common issues.

Overall Synthetic Workflow

The following diagram outlines the typical two-step synthesis, highlighting the stages where side product formation is a primary concern.

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: Side Product Formation

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Part 1: Issues in Precursor Synthesis via Fries Rearrangement

The Fries rearrangement is a powerful method for converting a phenolic ester to a hydroxyaryl ketone, but its regioselectivity is highly sensitive to reaction conditions[4][5].

Q1: My reaction is producing a mixture of the desired ortho-acyl phenol (2'-hydroxy) and the isomeric para-acyl phenol (4'-hydroxy). How can I improve the ortho-selectivity?

Answer: This is a classic challenge in Fries rearrangements, governed by thermodynamic versus kinetic control[5][6].

  • Causality: The mechanism involves the formation of an acylium ion that can attack the aromatic ring at either the ortho or para position[6]. At lower reaction temperatures, the more sterically accessible para position is favored (kinetic product). At higher temperatures, the reaction becomes reversible, and the thermodynamically more stable ortho product, which is stabilized by forming a bidentate complex with the Lewis acid catalyst (e.g., AlCl₃), becomes the major product[5].

  • Troubleshooting & Optimization:

    • Increase Reaction Temperature: The most effective way to favor the ortho product is to run the reaction at a higher temperature. Published protocols for this specific precursor use temperatures in the range of 120-140°C, which is known to favor ortho migration[1][3]. If you are getting significant para product, your reaction temperature is likely too low.

    • Choice of Solvent: The use of non-polar solvents can also favor the formation of the ortho-substituted product. However, many successful Fries rearrangements, including for this precursor, are performed solvent-free[1][5]. If you are using a polar solvent, this could be increasing the yield of the para isomer[6].

    • Catalyst Stoichiometry: Ensure you are using a sufficient amount of Lewis acid catalyst (typically stoichiometric or in slight excess) to effectively coordinate with both the ester and the product to drive the formation of the stable ortho complex[7].

ParameterTo Favor ortho Product (2'-hydroxy)To Favor para Product (4'-hydroxy)
Temperature High (e.g., >120°C)Low (e.g., <60°C)
Solvent Polarity Non-polar or Solvent-freePolar
Q2: The conversion of my starting material, p-chlorophenyl acetate, is very low. How can I drive the reaction to completion?

Answer: Low conversion in a Fries rearrangement often points to issues with catalyst activity or reaction time.

  • Causality: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the reagents or reaction vessel will hydrolyze the AlCl₃, rendering it inactive. The reaction also requires sufficient time and thermal energy to proceed to completion.

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous AlCl₃. Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Increase Reaction Time or Temperature: As discussed in Q1, increasing the temperature can improve the reaction rate. Alternatively, you can extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

    • Reagent Purity: Ensure your p-chlorophenyl acetate is pure and free of any residual p-chlorophenol, which can complex with the catalyst and inhibit the reaction.

Part 2: Issues in the Nitration of 5'-Chloro-2'-hydroxyacetophenone

The nitration of a phenol is a rapid electrophilic aromatic substitution. The ring is highly activated by the hydroxyl group, making it susceptible to over-reaction and oxidation if not carefully controlled[8].

Q3: I am observing a significant amount of a dinitro byproduct in my final product mixture. How can I prevent this?

Answer: The formation of dinitrated products is a clear indication that the reaction conditions are too harsh for the activated substrate[9].

  • Causality: The product, this compound, is still an activated aromatic ring, albeit less so than the starting material. Excess nitrating agent, high local concentrations, or elevated temperatures can easily lead to a second nitration event.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: This is the most critical parameter. Perform the addition of the nitrating agent at a low temperature, typically 0 to 5°C, using an ice-salt or ice-water bath[10]. Maintain this low temperature throughout the addition and for a period afterward to allow for controlled reaction before slowly warming to room temperature.

    • Control Stoichiometry: Use a carefully measured amount of the nitrating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote dinitration. A molar ratio of nitric acid to the acetophenone precursor of around 1.5:1 has been reported to be effective[2].

    • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of the precursor. This prevents localized "hot spots" and high concentrations of the nitronium ion, which are major culprits in over-nitration.

    • Choice of Nitrating Agent: A standard mixture of nitric acid in glacial acetic acid is often sufficient and controllable[1][11]. Using a more aggressive nitrating mixture like fuming nitric acid or a nitric/sulfuric acid mix increases the risk of dinitration and should be approached with extreme caution and very low temperatures[2].

Q4: My reaction mixture turns dark brown or black, and the final yield is low with a lot of insoluble tar. What's happening?

Answer: The formation of dark, tarry material is characteristic of oxidative degradation of the phenol under strong nitrating conditions.

  • Causality: Phenols are sensitive to oxidation. The nitric acid used for nitration is also a potent oxidizing agent. At higher temperatures or concentrations, the oxidation pathway can compete with or overtake the desired nitration pathway, leading to polymerization and decomposition products.

  • Troubleshooting & Optimization:

    • Reduce Reaction Temperature: As with preventing dinitration, maintaining a low temperature (0-5°C) is paramount to minimizing oxidative side reactions.

    • Dilution: Running the reaction in a suitable solvent, such as glacial acetic acid, helps to dissipate heat and keep the concentration of reactants manageable[1][2]. Ensure you are using a sufficient volume of solvent.

    • Reverse Addition: Consider adding the substrate solution to the nitrating agent at low temperature. While less common, for some sensitive substrates, this can help maintain a low concentration of the organic compound in the presence of the oxidizing agent, potentially reducing degradation.

Frequently Asked Questions (FAQs)

Q: What is the recommended overall protocol for this synthesis? A: A common and effective procedure involves a two-step synthesis. First, p-chlorophenol is acetylated and then rearranged via a high-temperature, Lewis-acid-catalyzed Fries rearrangement to yield 5'-Chloro-2'-hydroxyacetophenone[1][3]. This intermediate is then carefully nitrated using nitric acid in glacial acetic acid at low temperatures to produce the final product[2][11].

Q: What are the most critical parameters to control during the nitration step? A: The three most critical parameters are summarized below. Failure to control these is the primary source of side product formation.

ParameterRecommended SettingRationale
Temperature 0–10°C during additionPrevents dinitration and oxidative degradation[10].
Reagent Stoichiometry ~1.5 equivalents of HNO₃Ensures complete reaction without promoting over-nitration[2].
Rate of Addition Slow, dropwise additionAvoids localized high concentrations and exothermic events.

Q: What is the best method for purifying the final this compound? A: The crude product often precipitates upon quenching the reaction mixture with water[2]. The most common purification method is recrystallization.

  • For the precursor (5'-Chloro-2'-hydroxyacetophenone): Recrystallization from methanol is reported to yield high-purity material[1].

  • For the final product: After precipitation and filtration, washing the solid with cold ethanol or water can remove many impurities[2]. If further purification is needed, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is recommended.

Mechanistic Insights

Understanding the underlying mechanisms is key to rational troubleshooting.

Fries Rearrangement: The Ortho vs. Para Dichotomy

The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen, making the acyl group highly electrophilic. It can then be delivered intramolecularly to the ortho or para position. The ortho product's ability to form a stable six-membered chelate with the aluminum catalyst makes it the thermodynamic product, favored at higher temperatures.

Caption: Directing effects leading to regioselective nitration.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of 5'-Chloro-2'-hydroxyacetophenone

[1]

  • Acetylation: In a round-bottom flask, combine p-chlorophenol (1.0 eq) and acetic anhydride (1.2 eq). Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to ~110°C for 1.5 hours. After cooling, purify the resulting p-chlorophenyl acetate by vacuum distillation.

  • Fries Rearrangement: In a dry three-neck flask under an inert atmosphere, add the purified p-chlorophenyl acetate (1.0 eq). Carefully add anhydrous aluminum trichloride (approx. 3.0 eq) in portions. Heat the stirred mixture to 130-140°C for 1 hour.

  • Workup: Cool the reaction vessel in an ice bath. Slowly and carefully quench the reaction by adding water. Stir for 30 minutes.

  • Purification: Filter the resulting solid precipitate. Recrystallize the crude solid from hot methanol, using activated carbon for decolorization if necessary, to obtain pure 5'-Chloro-2'-hydroxyacetophenone.

Protocol 2: Synthesis of this compound

[1][2]

  • Dissolution: In a three-neck flask equipped with a dropping funnel and thermometer, dissolve 5'-Chloro-2'-hydroxyacetophenone (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Nitration: Prepare a solution of fuming nitric acid (1.5 eq) in glacial acetic acid. Add this nitrating mixture dropwise to the cooled acetophenone solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at low temperature for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Precipitation & Isolation: Pour the reaction mixture slowly into a beaker of cold water with stirring. A yellow solid should precipitate. Stir for 30 minutes to ensure complete precipitation.

  • Purification: Filter the solid product. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and other impurities. Dry the product under vacuum.

References

  • Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone - Eureka | P
  • The nitration of 2-hydroxyacetophenone results in two products. One of these products is shown in the box. - brainly.com. [Link]

  • Fries rearrangement - Grokipedia. [Link]

  • CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google P
  • Fries rearrangement - Wikipedia. [Link]

  • CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone - Google P
  • CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google P
  • 2'-Hydroxy-5'-chloroacetophenone - ChemBK. [Link]

  • What is the Fries Rearrangement Reaction? - BYJU'S. [Link]

  • Solved Proton NMR from the Nitration of | Chegg.com. [Link]

  • How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone? | ResearchGate. [Link]

  • This compound - PubChem. [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

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troubleshooting crystallization of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5'-Chloro-2'-hydroxy-3'-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization and purification of this compound. As a substituted ortho-hydroxy aryl ketone, its unique combination of functional groups—hydroxyl, chloro, and nitro—presents specific challenges that require a nuanced approach to achieve high purity and yield.[1][2] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions.

Troubleshooting Crystallization: A Problem-Oriented Guide

This section directly addresses issues you may encounter during the crystallization process in a question-and-answer format.

Question 1: My compound has "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the supersaturated solution as a liquid oil rather than a solid crystalline lattice.[3] This typically occurs when the solute's melting point is lower than the temperature of the solution at which it begins to separate, or when the solution is too highly supersaturated, causing the compound to crash out of solution faster than it can form an ordered crystal structure. For this compound, with a melting point of 132-135 °C, this can be particularly problematic if using high-boiling point solvents.[1][4][5]

Causality & Remediation Strategy:

  • Reheat and Dilute: The most immediate solution is to reheat the entire mixture until the oil completely redissolves. Once dissolved, add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the concentration.[3] This lowers the saturation point, giving the molecules more time and space to align into a crystal lattice upon cooling.

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[3] After dissolving your compound, insulate the flask (e.g., by placing it in a beaker of hot water or wrapping it with glass wool) to ensure a very slow temperature drop. Allow it to cool undisturbed to room temperature before considering an ice bath.

  • Induce Crystallization at a Higher Temperature: Try to initiate crystal growth at a temperature above where the oiling occurs. This can be done by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a single seed crystal of pure this compound.[3][6]

  • Re-evaluate Your Solvent Choice: If the problem persists, the solvent system may be inappropriate. The high polarity imparted by the nitro and hydroxyl groups suggests that polar solvents are a good starting point. However, if the solubility is too high even at room temperature, crystal recovery will be poor. Consider a mixed-solvent system to fine-tune the solubility.

Question 2: I've allowed my hot, saturated solution to cool, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form from a clear solution, even after significant cooling, is typically due to one of two reasons: the solution is not sufficiently saturated, or it has become supersaturated without nucleation.

Causality & Remediation Strategy:

  • Induce Nucleation: A supersaturated solution requires a nucleation site for crystal growth to begin.

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.[6]

    • Seed Crystals: Add a tiny amount of the crude solid or a previously purified crystal to the solution. This provides a template for further crystal growth.[7]

    • Evaporation: If the solution is not saturated enough, you can boil off a small portion of the solvent to increase the solute concentration.[7] Be careful not to remove too much, which could lead to oiling out or rapid crashing out of the solid.

  • Maximize Yield with an Ice Bath: Once the solution has fully cooled to room temperature, placing it in an ice bath for at least 30 minutes can significantly increase the yield by further decreasing the compound's solubility.[3][8]

  • Consider a "Poorer" Solvent (Mixed-Solvent System): If you are using a single "good" solvent, you may have added too much. In a mixed-solvent system, you can add a "poor" solvent (one in which the compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then add a drop of the "good" solvent to clarify before cooling.[3]

Question 3: My final product consists of very fine needles or powder, which are difficult to filter and dry. How can I obtain larger, more well-defined crystals?

Answer:

Crystal size is almost always a function of the rate of crystal growth. Rapid crystallization, often caused by fast cooling or excessively high supersaturation, traps impurities and leads to the formation of small, impure crystals.

Causality & Remediation Strategy:

  • Decrease the Rate of Cooling: This is the most critical factor. Ensure your solution cools as slowly as possible. An insulated flask or a dewar can be used to slow heat loss. The goal is to allow the solution to remain just below the saturation point for as long as possible, promoting slow, ordered growth.[3][7]

  • Reduce the Degree of Supersaturation: Use slightly more than the minimum amount of hot solvent required to dissolve the solid. This ensures that crystallization begins at a lower temperature and proceeds more slowly.[7]

  • Minimize Agitation: Do not disturb the flask while it is cooling. Agitation can induce rapid, widespread nucleation, resulting in the formation of many small crystals instead of the growth of a few large ones.[6]

Question 4: The color of my recrystallized product is still yellow or orange. How do I remove colored impurities?

Answer:

The starting material, this compound, is typically a white to yellow or orange powder or crystal.[5] However, synthetic byproducts or degradation products can impart a darker color.

Causality & Remediation Strategy:

  • Use Activated Charcoal: Highly colored, non-polar impurities can often be removed by treating the hot solution with a small amount of activated charcoal (Norit).

    • Dissolve the crude solid in the hot recrystallization solvent.

    • Cool the solution slightly to prevent it from boiling over when the charcoal is added.

    • Add a very small amount of activated charcoal (a spatula tip is often sufficient).

    • Swirl and reheat the mixture to boiling for a few minutes.

    • Perform a hot filtration using a fluted filter paper to remove the charcoal. The filtrate should be significantly lighter in color. Proceed with the crystallization as usual.

Experimental Protocols & Data

Table 1: Solvent Selection for this compound

The ideal solvent should dissolve the compound well when hot but poorly when cold. Given the compound's polar nature due to the -OH and -NO2 groups, polar solvents are a logical starting point.

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften a good choice for polar compounds. An ethanol/water mixture can be effective.[3]
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point. Used in a patented synthesis for a precursor.[9]
Isopropanol 82Polar ProticAnother good option for acetophenone derivatives.[3][10]
Acetone 56Polar AproticHas been successfully used to grow single crystals of this compound via slow evaporation.[11]
Ethyl Acetate 77Moderately PolarCan be a good choice, potentially in a mixed system with hexanes.[3]
Glacial Acetic Acid 118Polar ProticUsed as a solvent during the nitration step of its synthesis.[1][12] May be effective but can be difficult to remove completely.
Protocol: Standard Recrystallization Procedure

This protocol provides a self-validating workflow for the purification of this compound.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair from Table 1.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the compound completely.[13] Use a hot plate and a stirring bar for efficient dissolution.

  • Decolorization (if necessary): If the solution is highly colored, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[3]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[6][8]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[8][13]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Confirm the purity of the final product by taking a melting point. A sharp melting point close to the literature value (132-135 °C) indicates high purity.[4][8]

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering common crystallization problems.

G start Crystallization Issue Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals poor_quality Poor Crystal Quality (Fine Powder/Needles) start->poor_quality low_yield Low Yield start->low_yield reheat Reheat to Dissolve Oil oiling_out->reheat Is it an oil? supersaturated Supersaturated Solution? no_crystals->supersaturated Is solution clear? too_fast Crystallization Too Rapid? poor_quality->too_fast check_filtrate Check Filtrate for Precipitate low_yield->check_filtrate too_much_solvent Used Too Much Solvent? low_yield->too_much_solvent wash_cold Washed with Cold Solvent? low_yield->wash_cold add_solvent Add Small Amount of Hot Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool change_solvent Change Solvent System slow_cool->change_solvent Still Oiling? induce Induce Nucleation: - Scratch Flask - Add Seed Crystal supersaturated->induce Yes concentrate Concentrate Solution (Boil off some solvent) supersaturated->concentrate No (or induction fails) slow_cool2 Ensure Very Slow Cooling (Use Dewar or Insulate) too_fast->slow_cool2 Yes use_more_solvent Use Slightly More Solvent slow_cool2->use_more_solvent

Caption: Decision tree for troubleshooting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound? A1: It is a solid, typically appearing as a white, yellow, or orange powder or crystal.[5] Its molecular formula is C8H6ClNO4 with a molecular weight of 215.59 g/mol .[4][14] The literature melting point is consistently reported in the range of 132-135 °C.[1][2][4][5]

Q2: How do the functional groups on the molecule affect crystallization? A2: The combination of a hydroxyl (-OH), chloro (-Cl), and nitro (-NO2) group on the aromatic ring creates a molecule with significant polarity and the potential for strong intermolecular interactions, including hydrogen bonding. The nitro group, in particular, can influence crystal packing and may lead to polymorphism, where a compound can exist in different crystalline forms.[15][16] This can sometimes complicate crystallization, as different polymorphs may have different solubilities and stabilities.

Q3: What is polymorphism and is it a concern for this compound? A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Studies on similar nitro-derivatives of ortho-hydroxy acetophenone have shown that polymorphism is indeed a factor, with different crystal forms obtainable depending on the evaporation rate and polarity of the solvent.[15][16] For practical purification, this means that the choice of solvent and the rate of cooling can potentially lead to different crystal habits or even different polymorphs, which could affect properties like melting point and dissolution rate. Consistency in your crystallization protocol is key to obtaining a consistent product.

Q4: How can I definitively check the purity of my final product? A4: The two most common and accessible methods are:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[8] Compare your experimental value to the literature value of 132-135 °C.[4]

  • Spectroscopy: Techniques like NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-Transform Infrared) spectroscopy can provide detailed structural information and help identify the presence of impurities. For quantitative analysis of impurities at very low levels, more sensitive techniques like HPLC or GC may be required.[17]

References

  • BenchChem Technical Support Team. (2025).
  • ChemicalBook. (2025). This compound Chemical Properties,Uses,Production. ChemicalBook.
  • University of California, Davis. (n.d.).
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Packing diagram of 5-chloro-2-hydroxy-3-nitroacetophenone crystal.
  • Sigma-Aldrich. (n.d.). This compound 99%. MilliporeSigma.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
  • ChemicalBook. (n.d.). 84942-40-5(this compound) Product Description. ChemicalBook.
  • University of Rochester. (n.d.).
  • Chem LibreTexts. (n.d.).
  • Pazdera, P. et al. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?
  • University of Sydney. (n.d.).
  • MDPI. (2021).
  • Sigma-Aldrich. (n.d.). This compound General description. MilliporeSigma.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (2025). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions.
  • Shandong Jincheng Pharma & Chem. (2015). Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone.
  • Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • American Pharmaceutical Review. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.

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Technical Support Center: Optimization of Reaction Time and Temperature for Nitration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nitration Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction time and temperature in nitration experiments. Nitration is a powerful and widely used transformation in organic synthesis, but its exothermic nature and potential for side reactions demand precise control over reaction parameters.[1][2] This resource, presented in a question-and-answer format, offers practical, field-proven insights to help you navigate common challenges and achieve your desired outcomes with confidence and safety.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your nitration experiments, with a focus on how reaction time and temperature are often the root cause.

Issue 1: Low or No Yield of the Desired Product

Question: My nitration reaction is resulting in a very low yield or is not proceeding at all. What are the likely causes related to time and temperature, and how can I fix it?

Answer: Low or no yield is a frequent issue in nitration and can often be traced back to suboptimal temperature and reaction time.[3] Here’s a breakdown of the potential causes and their solutions:

  • Cause 1: Reaction Temperature is Too Low. Nitration reactions, like most chemical reactions, are highly dependent on temperature. If the temperature is too low, the reaction rate can be significantly slow, leading to an incomplete reaction within your allotted time.[3] The relationship between temperature and reaction rate is described by the Arrhenius equation, which indicates that the rate constant increases exponentially with temperature.[4][5][6][7][8]

    • Solution: Cautiously and gradually increase the reaction temperature in small increments (e.g., 5-10°C) while carefully monitoring the reaction for any signs of a dangerous exotherm.[9] It is crucial to maintain good temperature control to avoid runaway reactions.[3][9]

  • Cause 2: Insufficient Reaction Time. Even at an appropriate temperature, the reaction may simply not have had enough time to go to completion.[3]

    • Solution: Extend the reaction time. To determine the optimal duration, it is highly recommended to monitor the reaction's progress. Thin Layer Chromatography (TLC) is a simple and effective method for this, allowing you to visually track the consumption of your starting material.[10][11]

  • Cause 3: Accumulation of Unreacted Nitrating Agent. If the temperature is too low, the rate of addition of the nitrating agent might exceed the rate of reaction, leading to its accumulation. A subsequent, uncontrolled temperature increase can then lead to a dangerous runaway reaction.[3]

    • Solution: Ensure slow, dropwise addition of the nitrating agent with vigorous stirring to maintain a steady internal temperature.[3] This allows the cooling system to effectively dissipate the heat generated.[9]

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Sample Preparation: At regular intervals (e.g., every 15-30 minutes), carefully withdraw a small aliquot of the reaction mixture.

  • Quenching: Quench the aliquot by adding it to a vial containing a small amount of ice-cold water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Spotting: On a TLC plate, spot the starting material, the co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a 1:1 mixture of ethyl acetate and petroleum ether).[10]

  • Visualization: Visualize the spots under a UV lamp.[11] The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Issue 2: Formation of Dinitro or Other Polynitrated Byproducts

Question: I am observing significant amounts of dinitrated or other polynitrated products in my reaction, which is reducing the yield of my desired mononitrated compound. How can I improve selectivity?

Answer: The formation of polynitrated byproducts is a classic example of what can happen when reaction conditions, particularly temperature, are too harsh.[3][9]

  • Cause: Excessive Reaction Temperature. Higher temperatures increase the reaction rate, but they can also provide the necessary activation energy to overcome the barrier for a second (or third) nitration, especially on activated aromatic rings.[9] For instance, in the nitration of benzene, keeping the temperature at or below 50°C is critical to favor the formation of nitrobenzene over dinitrobenzene.[9][12][13]

    • Solution 1: Lower the Reaction Temperature. This is the most direct way to improve selectivity.[9] Conducting the reaction in an ice bath (0°C) or an ice-salt bath (<0°C) is often recommended, especially for activated substrates.[9]

    • Solution 2: Control the Rate of Addition. A slow, dropwise addition of the nitrating agent helps to prevent localized temperature spikes that can lead to over-nitration.[3][9]

    • Solution 3: Consider the Substrate's Reactivity. Highly activated substrates (e.g., phenol, aniline derivatives) are particularly prone to polynitration and require very low temperatures, often between -10°C and 5°C.[9] Conversely, strongly deactivated substrates may require higher temperatures to react at a reasonable rate.[9]

Table 1: Recommended Temperature Ranges for Nitration of Various Substrates

Substrate TypeExample(s)Recommended Temperature RangeRationale
Highly Activated Phenol, Aniline-10°C to 5°CPrevents oxidation and over-nitration.[9]
Moderately Activated Toluene, Benzene0°C to 50°CBalances reaction rate and selectivity.[9][12]
Strongly Deactivated Nitrobenzene>60°CRequires more forcing conditions to achieve a reasonable reaction rate.[9]
Issue 3: Formation of Oxidized Byproducts and Dark Discoloration

Question: My reaction mixture has turned dark brown or black, and I'm isolating oxidized byproducts. What's causing this and how can I prevent it?

Answer: A dark discoloration in a nitration reaction is often a sign of oxidation, a common side reaction that competes with the desired nitration.[10]

  • Cause 1: Elevated Temperatures. High reaction temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen oxides (NOx) which are powerful oxidizing agents and contribute to the dark color.[9][14] Sensitive substrates are particularly susceptible to oxidation under these conditions.[9]

    • Solution: Maintain a low and controlled reaction temperature throughout the experiment. For highly sensitive substrates, consider using milder nitrating agents.

  • Cause 2: Harsh Nitrating Agent. For some substrates, the standard mixed acid (HNO₃/H₂SO₄) may be too aggressive, leading to oxidation even at low temperatures.

    • Solution: For sensitive substrates like anilines, it is often necessary to protect the functional group before nitration. For example, the amino group can be acetylated to form acetanilide, which is less susceptible to oxidation.[15]

Diagram 1: Decision Workflow for Troubleshooting Nitration Reactions

G Start Reaction Issue LowYield Low Yield Start->LowYield Byproducts Byproduct Formation Start->Byproducts TempTooLow Temperature Too Low? LowYield->TempTooLow Polynitration Polynitration? Byproducts->Polynitration Oxidation Oxidation? Byproducts->Oxidation TimeTooShort Time Too Short? TempTooLow->TimeTooShort No IncreaseTemp Increase Temperature Gradually TempTooLow->IncreaseTemp Yes IncreaseTime Increase Reaction Time & Monitor TimeTooShort->IncreaseTime Yes LowerTemp Lower Temperature Polynitration->LowerTemp Yes Oxidation->LowerTemp Yes ProtectGroup Protect Sensitive Group Oxidation->ProtectGroup If applicable

Caption: A flowchart for diagnosing and solving common nitration reaction problems.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the role of temperature and time in nitration reactions.

Q1: What is the fundamental role of temperature in a nitration reaction?

Temperature plays a dual role in nitration. Firstly, it provides the necessary energy for the reacting molecules to overcome the activation energy barrier, thus increasing the reaction rate.[8] Secondly, temperature can influence the regioselectivity of the reaction (the distribution of ortho, meta, and para isomers) by dictating whether the reaction is under kinetic or thermodynamic control.[16][17][18][19]

Q2: What is the difference between kinetic and thermodynamic control in nitration, and how do temperature and time affect it?

  • Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed the fastest. This product corresponds to the reaction pathway with the lowest activation energy.[16][18]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the major product is the most stable one. This requires the reaction to be reversible, allowing an equilibrium to be established where the product with the lowest Gibbs free energy predominates.[16][18]

While aromatic nitration is generally considered irreversible under typical synthetic conditions, the principles of kinetic and thermodynamic control are still a valuable framework for understanding isomer distribution.[16] For example, in the nitration of naphthalene, the 1-nitro isomer is the kinetic product, formed faster due to a more stable carbocation intermediate. The 2-nitro isomer, which is sterically less hindered and therefore more stable, is the thermodynamic product.[16]

Diagram 2: Kinetic vs. Thermodynamic Control in Nitration

G cluster_energy Gibbs Free Energy Reactants Reactants TS_Kinetic TS_Kinetic Reactants->TS_Kinetic Lower Ea (Faster Formation) TS_Thermo TS_Thermo Reactants->TS_Thermo Higher Ea (Slower Formation) Kinetic_Product Kinetic Product TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product TS_Thermo->Thermo_Product

Caption: Energy profile illustrating kinetic versus thermodynamic reaction pathways.

Q3: How long should a typical nitration reaction be run?

There is no single answer to this question as the optimal reaction time depends on several factors, including the reactivity of the substrate, the reaction temperature, and the concentration of the reagents. A common practice is to run the reaction until the starting material is no longer detectable by a monitoring technique like TLC.[10] For some reactions, this could be as short as 30 minutes, while others may require several hours.[12]

Q4: What is the safest way to quench a nitration reaction?

The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or ice-water with vigorous stirring.[3] This serves two purposes: it dilutes the strong acids and helps to dissipate the significant heat of dilution. The product can then typically be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.[3]

References

  • Kinetic vs. Thermodynamic Control in Aromatic Nitration: A Comparative Guide - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Temperature Control for Selective Nitration - Benchchem. (n.d.).
  • Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem. (n.d.).
  • Troubleshooting low yield in 5-Nitrovanillin nitration - Benchchem. (n.d.).
  • Kinetic & Thermodynamic Control – Foundations of Chemical and Biological Engineering I. (n.d.).
  • Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene - AIP Publishing. (n.d.).
  • Nitration process - Google Patents. (n.d.).
  • CHAPTER 12: Nitration Reactions - Books - The Royal Society of Chemistry. (2022).
  • Aromatic Nitration - BYJU'S. (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
  • Nitration of Benzene and Methylbenzene - Chemistry LibreTexts. (2023).
  • the nitration of benzene - electrophilic substitution - Chemguide. (n.d.).
  • Technical Support Center: Strategies to Control Regioselectivity in Nitration Reactions - Benchchem. (n.d.).
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (n.d.).
  • Thermodynamic and kinetic reaction control - Wikipedia. (n.d.).
  • Arrhenius equation - BYJU'S. (n.d.).
  • Arrhenius equation - Wikipedia. (n.d.).
  • 6.2.3.1: Arrhenius Equation - Chemistry LibreTexts. (2024).
  • The Arrhenius equation (video) | Kinetics - Khan Academy. (n.d.).
  • Reaction Rates and Temperature; Arrhenius Theory. (n.d.).
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  • Nitration and aromatic reactivity. (n.d.).

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Technical Support Center: Troubleshooting "Oiling Out" in the Recrystallization of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for crystallization processes. This guide is designed for researchers, chemists, and process development professionals who encounter the challenging phenomenon of "oiling out" during the recrystallization of acetophenone derivatives. Here, we will dissect the causes of this issue and provide a structured, scientifically-grounded approach to troubleshooting and prevention.

Introduction: The Challenge of Oiling Out

Recrystallization is a cornerstone technique for the purification of solid compounds, leveraging differences in solubility to separate a target molecule from its impurities.[1][2] The ideal process involves the slow, controlled formation of a highly ordered crystal lattice from a supersaturated solution.[3][4] However, instead of forming solid crystals upon cooling, a compound may separate as a liquid phase, a phenomenon known as "oiling out" or liquid-liquid phase separation (LLPS).[5][6][7]

This oily layer is a solute-rich, often amorphous phase that is immiscible with the bulk solvent.[8] Oiling out is particularly detrimental to purification because the oil can act as an excellent solvent for impurities.[9][10] When this oil eventually solidifies, often rapidly and without order, these impurities become entrapped within the solid matrix, negating the purification objective and yielding a sticky, amorphous, or difficult-to-filter product.[7][9][11]

This guide provides a series of frequently asked questions (FAQs) and detailed protocols to diagnose, remedy, and ultimately prevent oiling out in your experiments with acetophenone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What exactly is "oiling out," and what are its primary causes?

A1: "Oiling out" is a kinetic and thermodynamic phenomenon where a solute precipitates from a supersaturated solution as a liquid instead of a solid.[5][6] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or the melting point of the impure solute).[10][12][13] Instead of molecules having the time and energy to align into a low-energy crystal lattice, they rapidly aggregate into a disordered, high-energy liquid phase.[5]

Several key factors contribute to this issue:

  • High Supersaturation: Creating supersaturation too quickly, either by rapid cooling or by the fast addition of an anti-solvent, is a primary driver.[7][8][11] The system is pushed so far beyond the solubility curve that the kinetically favored, less-ordered oil forms before nucleation of the more stable crystals can occur.[11]

  • Low Melting Point of the Solute: If the melting point of your acetophenone derivative (especially when depressed by impurities) is lower than the temperature of the solution when it becomes saturated, it will separate as a liquid.[12][14]

  • Inappropriate Solvent Choice: Using a solvent with a boiling point significantly higher than the compound's melting point increases the risk.[12] Similarly, a solvent in which the compound is excessively soluble can make it difficult to achieve controlled crystallization upon cooling.[9]

  • Presence of Impurities: Impurities can significantly depress the melting point of the desired compound, increasing the likelihood of it oiling out at a higher temperature.[9][10][12] They can also interfere with the crystal nucleation process itself.[13]

Q2: My compound has oiled out. What are the immediate steps I can take to salvage the experiment?

A2: If you observe the formation of oily droplets, the primary goal is to return to a single-phase solution and attempt the crystallization again under more controlled conditions. Do not simply cool the mixture further, as this will likely result in an impure, amorphous solid.

Immediate Salvage Protocol:

  • Re-heat the Solution: Place the flask back on the heat source and warm it until the oil completely redissolves into the solvent, creating a clear, homogeneous solution.

  • Add More Solvent: To decrease the saturation point, add a small amount (e.g., 5-10% of the current volume) of the same hot solvent.[9][10] This ensures that the solution will become supersaturated at a lower temperature, hopefully one below the compound's melting point.[14]

  • Attempt a Slower, Controlled Cooling: This is the most critical step. Do not place the flask on a cold benchtop or in an ice bath.[3] Insulate the flask (e.g., by wrapping it in glass wool or placing it in a large beaker) to ensure the cooling rate is as slow as possible.[7][12] Slow cooling provides the necessary time for molecules to orient themselves correctly for crystal lattice formation.[1]

  • Introduce a Nucleation Site (Seeding): If you have a pure sample of your compound, introduce a single, tiny seed crystal once the solution has cooled slightly but before oiling out is observed.[5][8] This provides a template for ordered crystal growth and can effectively bypass the kinetic barrier to nucleation.[11] If no seed crystal is available, gently scratching the inside of the flask at the solution's surface with a glass rod can sometimes create microscopic scratches that serve as nucleation sites.[12][14]

Q3: How do I select the right solvent system to prevent oiling out from the start?

A3: Proper solvent selection is the most effective preventative measure. The ideal solvent should exhibit high solubility for the acetophenone derivative at elevated temperatures and low solubility at room or sub-ambient temperatures.[2][9]

Key Principles for Solvent Selection:

  • Boiling Point vs. Melting Point: Choose a solvent with a boiling point that is lower than the melting point of your pure compound. This is a fundamental thermodynamic constraint to avoid oiling out.[14]

  • "Like Dissolves Like": Acetophenone derivatives are moderately polar. Therefore, moderately polar solvents like ethanol, isopropanol, or ethyl acetate are often good starting points.[9]

  • Mixed Solvent Systems: A powerful technique involves using a solvent pair.[9][15] This consists of a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (or "anti-solvent") in which it is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes faintly cloudy (the saturation point). A drop or two of the "good" solvent is then added to clarify the solution before it is cooled slowly. Common pairs for acetophenones include ethanol-water and dichloromethane-hexanes.[9]

Data Table: Solvent Properties for Recrystallization of Acetophenone Derivatives

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good anti-solvent for polar organics.
Ethanol784.3Excellent general-purpose solvent for moderately polar compounds.[9]
Methanol655.1Similar to ethanol but more volatile.[9]
Isopropanol823.9Good alternative to ethanol, slightly less polar.[9]
Ethyl Acetate774.4Good for moderately polar compounds; less polar than alcohols.[9]
Acetone565.1Often too powerful a solvent, but can be useful in mixtures.[16]
Dichloromethane403.1Good "good" solvent for less polar derivatives; use with a non-polar anti-solvent.
Hexanes/Heptanes~69 / ~98~0.1Excellent "poor" solvents (anti-solvents) for precipitating compounds from more polar solutions.[16]
Q4: My acetophenone derivative is known to have a low melting point. What specific strategies should I employ?

A4: For low-melting-point solids, you must be particularly diligent in controlling the crystallization conditions to stay below the melting point at all times.

  • Use a Lower-Boiling Solvent: This is the first and most crucial adjustment. Select a solvent or solvent system whose boiling point is comfortably below the compound's melting point.

  • Work with More Dilute Solutions: Start with a slightly larger volume of solvent than the absolute minimum required for dissolution. This lowers the saturation temperature of the solution.

  • Prioritize Seeding: For low-melting compounds, seeding is not just helpful—it's often essential. A seed crystal encourages crystallization to begin at the lowest possible level of supersaturation, maximizing the temperature gap between crystallization onset and the compound's melting point.[5][8]

  • Employ Slow Anti-Solvent Addition: If using a mixed solvent system, dissolve your compound in the "good" solvent at room temperature, if possible. Then, add the anti-solvent very slowly with vigorous stirring. This method, known as anti-solvent crystallization, avoids heating altogether.[17]

Visualizing the Process: Crystallization vs. Oiling Out

The diagrams below illustrate the thermodynamic and kinetic pathways involved in crystallization and the decision-making process for troubleshooting.

G cluster_0 Thermodynamic Pathways A Saturated Solution (at high T) B Supersaturated Solution (Metastable Zone) A->B Slow Cooling C Desired Pathway: Crystal Nucleation & Growth B->C Controlled Kinetics D Undesired Pathway: Liquid-Liquid Phase Separation (Oiling Out) B->D Rapid Cooling/ High Supersaturation E Pure Crystalline Solid C->E F Amorphous/Impure Solid D->F

Caption: Thermodynamic pathways for crystallization versus oiling out.

G start Oiling Out Observed reheat Step 1: Re-heat to Re-dissolve Oil start->reheat add_solvent Step 2: Add More Hot Solvent (5-10% volume) reheat->add_solvent slow_cool Step 3: Cool Slowly (Insulate Flask) add_solvent->slow_cool seed Step 4: Attempt Seeding (If available) slow_cool->seed reassess If Oiling Out Persists: Re-evaluate Solvent System seed->reassess Problem? success Successful Crystallization seed->success Success reassess->success New Solvent Works

Caption: Troubleshooting workflow for an oiling out event.

References

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization (help meeeeee). (2013). Reddit r/chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Process Wednesday: Oiling out. (2012). Chemjobber. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. National Taiwan University. [Link]

  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022). ResearchGate. [Link]

  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]

  • Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. (2020). ResearchGate. [Link]

  • recrystallization, filtration and melting point. Unknown Source. [Link]

  • Batch Cooling Crystallization in Non-Isothermal Taylor Vortex Flow: Effective Method for Controlling Crystal Size Distribution. (2021). ACS Publications. [Link]

  • The Problem of Oiling Out in Chemical Process Development. (2017). KiloMentor. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Experimental investigation and prediction of oiling out during crystallization process. (2025). ResearchGate. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit r/Chempros. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • UNIT 11 RECRYSTALLISATION AND MELTING POINT DETERMINATION. eGyanKosh. [Link]

  • What makes some things crystallize after supersaturation? (2018). Reddit r/chemistry. [Link]

  • Principles of Crystal Nucleation and Growth. California Institute of Technology. [Link]

  • Mechanism of Crystallization | Nucleation | Crystal Growth | What is Crystallization. (2023). YouTube. [Link]

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selection of an appropriate solvent system for 5'-Chloro-2'-hydroxy-3'-nitroacetophenone recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction

Welcome to the technical support guide for the purification of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone via recrystallization. This document provides a comprehensive, experience-driven approach to selecting the optimal solvent system and troubleshooting common issues encountered during the process. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges researchers may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence solvent selection?

A1: Understanding the molecule's structure and properties is the foundation of rational solvent selection. This compound is a substituted aromatic ketone with several functional groups that dictate its solubility behavior.

The presence of a hydroxyl (-OH), a nitro (-NO2), and a ketone (C=O) group imparts significant polarity and the capacity for hydrogen bonding. The aromatic ring and chloro-group add some non-polar character. This amphiphilic nature suggests that solvents of intermediate to high polarity will be the most effective. The key is to find a solvent where the solubility difference between hot and cold conditions is maximized.[1]

PropertyValueSignificance for Recrystallization
Molecular Formula C₈H₆ClNO₄[2][3]Indicates the elemental composition.
Molecular Weight 215.59 g/mol [2]Used for calculating molar quantities.
Melting Point (m.p.) 132-135 °C[3][4]Crucial parameter. The solvent's boiling point should be lower than this to prevent the compound from "oiling out".
Appearance White to Yellow/Orange Crystalline Powder[3]Color can indicate the presence of impurities. Successful recrystallization should yield a lighter-colored, more uniform crystalline product.
Key Functional Groups Phenolic -OH, Nitro (-NO2), Ketone (C=O), Aryl Chloride (Ar-Cl)These polar groups suggest solubility in polar solvents like alcohols and poor solubility in non-polar alkanes. The phenolic proton is weakly acidic.
Q2: What is the fundamental principle for selecting an ideal recrystallization solvent?

A2: The core principle is differential solubility. An ideal recrystallization solvent should exhibit the following characteristics:

  • High Solubility at High Temperatures: The solvent must completely dissolve the compound of interest (and ideally, any soluble impurities) at or near its boiling point.

  • Low Solubility at Low Temperatures: As the solution cools, the desired compound's solubility should decrease dramatically, allowing it to crystallize out of the solution.

  • Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[1]

Q3: Which single solvents are the best starting points for screening?

A3: Based on the polar nature of this compound, the most promising candidates are polar protic and polar aprotic solvents. The rule of thumb "like dissolves like" is an excellent guide here.[1] Given the compound's functional groups (ketone, nitroaryl, phenol), the following solvents are recommended for initial screening.

  • Ethanol (or Methanol): Alcohols are often an excellent choice for nitroaryl compounds.[6] Ethanol is one of the most versatile and commonly used solvents for recrystallizing moderately polar organic solids.[6]

  • Isopropanol: Similar to ethanol but slightly less polar, which may provide a better solubility differential.

  • Ethyl Acetate: An ester of intermediate polarity that is an excellent solvent for a wide range of compounds.[7]

  • Acetone: While it is a powerful solvent, its very low boiling point (56 °C) can sometimes limit the effective temperature gradient for recrystallization.[7]

Hexane or toluene are unlikely to be suitable as single solvents due to the compound's high polarity but are excellent candidates for use in a mixed-solvent system.

Q4: When should I use a mixed solvent system, and which pairs are most promising?

A4: A mixed solvent system is employed when no single solvent provides the ideal solubility profile.[1] This typically occurs when a compound is too soluble in one solvent (even when cold) and virtually insoluble in another (even when hot).

The technique involves dissolving the crude compound in a minimum amount of a "good" hot solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

For this compound, the following pairs are highly recommended for investigation:

  • Ethanol-Water: This is a classic and highly effective pair.[5] The compound should be very soluble in hot ethanol, while water acts as the anti-solvent.

  • Acetone-Water: Similar to the ethanol-water system.[5]

  • Ethyl Acetate-Hexane: A common pairing for compounds of intermediate polarity.[6] Ethyl acetate is the "good" solvent, and hexane is the anti-solvent.

Experimental Protocols & Workflow

The following diagram outlines the logical workflow for selecting an appropriate solvent system.

Solvent_Selection_Workflow Diagram 1: Solvent Selection Workflow start Start: Crude Solid (~10-20 mg) test_single Test Single Solvents (e.g., Ethanol, IPA, Ethyl Acetate) Add solvent dropwise at RT start->test_single dissolves_cold Dissolves in cold solvent? test_single->dissolves_cold test_hot Heat to boiling dissolves_cold->test_hot No outcome_bad_single FAILURE: Insoluble or too soluble. Proceed to mixed solvents. dissolves_cold->outcome_bad_single Yes (Too Soluble) dissolves_hot Dissolves when hot? test_hot->dissolves_hot cool_solution Cool to RT, then ice bath dissolves_hot->cool_solution Yes dissolves_hot->outcome_bad_single No (Insoluble) crystals_form Crystals form? cool_solution->crystals_form outcome_good_single SUCCESS: Use this single solvent crystals_form->outcome_good_single Yes (Abundant) crystals_form->outcome_bad_single No / Poor Yield test_mixed Test Mixed Solvents (e.g., Ethanol/Water) outcome_bad_single->test_mixed dissolve_good Dissolve crude in min. amount of hot 'good' solvent (Ethanol) test_mixed->dissolve_good add_poor Add 'poor' solvent (Water) dropwise until cloudy dissolve_good->add_poor re_dissolve Add 1-2 drops 'good' solvent to clarify add_poor->re_dissolve cool_mixed Cool to RT, then ice bath re_dissolve->cool_mixed crystals_form_mixed Crystals form? cool_mixed->crystals_form_mixed outcome_good_mixed SUCCESS: Use this mixed solvent pair crystals_form_mixed->outcome_good_mixed Yes outcome_bad_mixed FAILURE: Try a different pair or consider chromatography crystals_form_mixed->outcome_bad_mixed No Troubleshooting_Workflow Diagram 2: Recrystallization Troubleshooting start Saturated Hot Solution is Cooling problem What is the issue? start->problem oiling_out Liquid 'Oil' Forms problem->oiling_out Oiling Out no_crystals No Crystals Form problem->no_crystals No Crystals low_yield Low Yield of Crystals problem->low_yield Low Yield cause_oil Cause: Solution too saturated; Cooling too fast; Impurity depressing M.P. oiling_out->cause_oil cause_no_xtal Cause: Supersaturation; Too much solvent no_crystals->cause_no_xtal cause_low_yield Cause: Too much solvent; Premature crystallization; Transfer loss low_yield->cause_low_yield solution_oil Solution: 1. Reheat, add more solvent. 2. Cool solution slowly. 3. Lower saturation temp. cause_oil->solution_oil solution_no_xtal Solution: 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Boil off excess solvent. cause_no_xtal->solution_no_xtal solution_low_yield Solution: 1. Concentrate mother liquor for a second crop. 2. Use minimum solvent initially. 3. Keep filter funnel hot. cause_low_yield->solution_low_yield

Caption: A logical workflow for diagnosing and solving common recrystallization issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link] [6]5. University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link] [5]6. Quora. (2017). What is the best solvent for recrystallization? Retrieved from [Link] [7]7. Nichols, L. (n.d.). Recrystallization. Retrieved from a resource based on "Organic Chemistry Laboratory Techniques" by Lisa Nichols. The specific URL is not available, but the content is widely mirrored in educational resources. A representative source is linked. [Link] [1]8. LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link] 9. Williamson, K. L., & Masters, K. M. (n.d.). Macroscale and Microscale Organic Experiments. A general reference for laboratory techniques, a representative PDF version is linked. Retrieved from [Link] [8]10. University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link] 11. UMNOrganicChemistry. (2014). Recrystallization. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Catalytic Nitration of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic nitration of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial electrophilic aromatic substitution reaction. The inherent reactivity of the phenol ring, while advantageous, often leads to challenges such as over-nitration, poor regioselectivity, and oxidative side reactions.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve clean, selective, and high-yielding nitrations.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the nitration of substituted phenols.

Question: My reaction is producing a low yield of the desired mononitrated product and a significant amount of tarry, dark-colored by-products. What is happening and how can I fix it?

Answer:

This is a classic issue in phenol nitration, primarily caused by the oxidation of the electron-rich phenol ring by the nitrating agent, especially under harsh conditions.[2][3] Phenols are highly susceptible to oxidation, leading to the formation of benzoquinones and polymeric condensation products, which appear as tars.[3]

Probable Causes & Solutions:

  • Harsh Reaction Conditions: Traditional nitrating mixtures like concentrated nitric acid and sulfuric acid are strongly oxidizing.[1][4]

    • Solution: Switch to a milder, more selective catalytic system. Modern methods often use metal nitrates, solid acid catalysts, or phase-transfer catalysis with dilute nitric acid to avoid aggressive oxidation.[1][5][6]

  • High Reaction Temperature: Elevated temperatures accelerate both the desired nitration and the undesired oxidation pathways. For highly activated phenols, uncontrolled temperature can lead to runaway reactions.

    • Solution: Maintain strict temperature control, typically starting the reaction at a low temperature (e.g., 0-5 °C) and allowing it to warm slowly if necessary.[7]

  • Catalyst Choice: The catalyst itself can influence the extent of side reactions.

    • Solution: Employ catalysts known for promoting nitration under mild conditions. For example, heterogeneous catalysts like zeolites or sulfated zirconia can be easily filtered off, simplifying the workup and preventing prolonged contact that might lead to degradation.[1][4]

Question: I am struggling with poor regioselectivity, obtaining a nearly 1:1 mixture of ortho- and para-nitrophenol. How can I selectively synthesize one isomer?

Answer:

Achieving high regioselectivity is a primary goal in substituting phenols. The hydroxyl group is an ortho, para-director, and without catalytic control, a mixture is often unavoidable.[8][9][10] The choice of catalyst and reaction conditions is paramount for directing the substitution to a specific position.

Solutions for Ortho-Selectivity:

  • Chelation Control: Use catalysts that can chelate with the phenolic hydroxyl group and the incoming electrophile, directing it to the proximate ortho position. Lanthanide nitrates have been shown to favor ortho-nitration through this mechanism.[11]

  • Solid Acid Catalysts: Certain solid acid catalysts, such as specific zeolites (e.g., H-mordenite, HY) or γ-alumina, can favor the formation of the ortho product due to steric constraints within their pore structures or surface interactions.[1][4] A combination of ammonium nitrate (NH₄NO₃) and potassium bisulfate (KHSO₄) has also proven highly effective for regioselective ortho-nitration.[11]

Solutions for Para-Selectivity:

  • Steric Hindrance: Employ a bulky catalyst or a bulky nitrating agent. The steric bulk will hinder the approach of the electrophile to the sterically crowded ortho positions, thus favoring attack at the more accessible para position.[11]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) with dilute nitric acid can be tuned to favor one isomer over the other. While some PTC conditions favor ortho products, modifying the system, for instance by using NaBr as the catalyst, can reverse the selectivity to favor the para isomer.[12]

Question: My reaction is not proceeding to completion, even after extended reaction times. What factors could be inhibiting the catalyst?

Answer:

Catalyst inhibition or deactivation can stall a reaction. The cause is often related to impurities, solvent effects, or improper catalyst handling.

Probable Causes & Solutions:

  • Water Content: Many catalytic systems are sensitive to water. For instance, Lewis acid catalysts can be deactivated by moisture. Conversely, some heterogeneous systems require a specific amount of water (e.g., wet SiO₂) to function.[6][13]

    • Solution: Ensure your reagents and solvent are appropriately dried if using a water-sensitive catalyst. If using a system that requires water, ensure the hydration level is correct as per the protocol. Using a drying tube during the reaction setup is always good practice.

  • Impurities in the Substrate: The substituted phenol substrate may contain impurities that can poison the catalyst.

    • Solution: Purify the starting material before the reaction. Recrystallization or column chromatography are common methods.

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and selectivity.[1]

    • Solution: Consult the literature for the optimal solvent for your chosen catalytic system. Non-polar solvents like dichloroethane or carbon tetrachloride are often used with solid acid catalysts to enhance product selectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a catalyst for phenol nitration over the traditional mixed acid (HNO₃/H₂SO₄) method?

Using a catalyst offers several key advantages over the conventional mixed acid approach:

  • Improved Selectivity: Catalysts can provide high regioselectivity for either the ortho or para isomer, which is difficult to achieve with mixed acid.[1][11]

  • Milder Reaction Conditions: Catalytic methods often proceed at or near room temperature with dilute nitric acid or other mild nitrating agents, significantly reducing the risk of oxidative decomposition and the formation of tarry by-products.[5][14]

  • Reduced Acid Waste: Catalytic processes avoid the use of stoichiometric amounts of corrosive sulfuric acid, making them more environmentally friendly ("greener") and reducing the burden of acid waste disposal.[1][11]

  • Enhanced Safety: Avoiding large quantities of concentrated acids minimizes safety hazards. Furthermore, many modern catalysts are solid and can be easily handled and separated from the reaction mixture.[6]

Q2: How does a phase-transfer catalyst (PTC) like TBAB work in the nitration of phenols?

A phase-transfer catalyst facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). In the nitration of phenol with dilute nitric acid, the phenol is in an organic solvent, while the nitric acid is in the aqueous phase. The PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), plays a dual role[5][14][15]:

  • It forms an ion pair with the nitrate ion (NO₃⁻) from the aqueous phase, transporting it into the organic phase where the phenol is dissolved.

  • The bromide counter-ion (Br⁻) can participate in the in situ generation of the active nitrating species (the nitronium ion, NO₂⁺) within the organic phase.[5][15]

This mechanism allows the reaction to proceed under mild, two-phase conditions, avoiding the need for concentrated, single-phase acid mixtures.[5]

Q3: Can I nitrate a phenol that already has a nitro group on the ring?

Yes, but it is significantly more challenging. The first nitro group is a strong deactivating group, making the aromatic ring much less nucleophilic and therefore less reactive towards further electrophilic substitution.[16] To introduce a second or third nitro group, much harsher conditions (e.g., higher temperatures, stronger acid concentrations) are required to overcome the deactivation.[7][16] The powerful activating effect of the hydroxyl group is what makes the initial nitration possible under relatively mild conditions, but this effect is countered by the deactivating nitro substituent.[17]

Q4: What are the critical safety precautions when performing any phenol nitration?

Safety is paramount. Adhere to the following precautions:

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene over nitrile gloves).[18][19]

  • Ventilation: All manipulations involving phenol and nitrating agents must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors.[18][20]

  • Phenol Exposure: Phenol is highly corrosive and can be rapidly absorbed through the skin, causing severe burns and systemic toxicity.[19][20] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[19]

  • Explosion Hazard: The nitration of phenols can be highly exothermic. Over-nitration, especially with concentrated acids, can lead to the formation of polynitrated compounds like 2,4,6-trinitrophenol (picric acid), which is a shock-sensitive explosive.[7] Always maintain strict temperature control and add reagents slowly.

  • Waste Disposal: All phenol and nitrophenol waste must be disposed of as hazardous chemical waste according to your institution's guidelines.[19][21]

Data Summary & Experimental Protocols

Table 1: Comparison of Catalytic Systems for Mononitration of Phenol
Catalyst SystemNitrating AgentSolventTemp (°C)Time (h)Conversion (%)ortho:para RatioReference
None (Traditional) Dil. HNO₃Water20-~50-601.4 : 1[8],[1]
TBAB (PTC) 6 wt% HNO₃EDC204100High o-selectivity[5]
γ-Alumina 30% HNO₃CCl₄Room Temp3HighHigh o-selectivity[1]
NH₄NO₃ / KHSO₄ NH₄NO₃AcetonitrileReflux->90High o-selectivity[11]
Zeolite Hβ Isopropyl nitrateDichloroethaneReflux-High~1 : 1[4]
Zeolite H-Mordenite Isopropyl nitrateDichloroethaneReflux-High~2-3 : 1[4]

EDC: 1,2-Dichloroethane; CCl₄: Carbon Tetrachloride; TBAB: Tetrabutylammonium Bromide.

Detailed Protocol: Regioselective ortho-Nitration of 4-Bromophenol

This protocol is adapted from the method described for the regioselective nitration of phenols using ammonium nitrate and potassium bisulfate.[11]

Materials:

  • 4-Bromophenol (1.0 mmol, 173 mg)

  • Ammonium Nitrate (NH₄NO₃) (2.0 mmol, 160 mg)

  • Potassium Bisulfate (KHSO₄) (0.05 mmol, 6.8 mg)

  • Acetonitrile (5 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Eluent for TLC (e.g., Hexane:Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (173 mg), ammonium nitrate (160 mg), potassium bisulfate (6.8 mg), and acetonitrile (5 mL).

  • Reaction Execution: Place the flask in a heating mantle and stir the mixture magnetically at reflux temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture, spot them on a TLC plate, and elute with an appropriate solvent system. The disappearance of the starting material spot indicates the completion of the reaction.

  • Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a small plug of Celite or filter paper to remove the solid catalyst (KHSO₄) and any unreacted NH₄NO₃.

  • Workup - Washing: Wash the residue on the filter with a small amount of fresh acetonitrile (2 x 3 mL).

  • Workup - Drying: Combine the filtrate and the washings. Add anhydrous sodium sulfate (Na₂SO₄) to the combined filtrate to remove any residual water. Stir for 5-10 minutes.

  • Isolation: Filter the mixture to remove the drying agent. The solvent can then be removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 4-bromo-2-nitrophenol, can be further purified by column chromatography or recrystallization if necessary.

Visualized Workflows and Mechanisms

Diagram 1: Decision Workflow for Catalyst Selection

Catalyst_Selection start What is your primary goal? ortho High ortho-Selectivity start->ortho Regiocontrol para High para-Selectivity start->para Regiocontrol mild Mild Conditions / Green Chemistry start->mild Process Improvement cat_ortho1 Solid Acid Catalyst (e.g., γ-Alumina, H-Mordenite) ortho->cat_ortho1 cat_ortho2 Chelating Metal Nitrate (e.g., La(NO3)3) ortho->cat_ortho2 cat_ortho3 NH4NO3 / KHSO4 System ortho->cat_ortho3 cat_para1 Bulky Catalyst / Reagent para->cat_para1 cat_para2 Modified PTC System (e.g., with NaBr) para->cat_para2 cat_mild1 Phase-Transfer Catalyst (PTC) with Dilute HNO3 mild->cat_mild1 cat_mild2 Solid Acid / Heterogeneous Catalyst (Recyclable) mild->cat_mild2

Caption: Decision tree for selecting a catalytic system.

Diagram 2: Generalized Mechanism of Acid-Catalyzed Nitration

Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization HNO3 HNO3 NO2_plus NO2+ (Nitronium Ion) HNO3->NO2_plus Activation Catalyst Catalyst (e.g., H+, Solid Acid) Catalyst->NO2_plus Catalyzes Sigma Arenium Ion (Sigma Complex) NO2_plus->Sigma Attack on Ring Phenol Substituted Phenol Phenol->Sigma Product Nitrated Phenol Sigma->Product -H+

Caption: Key steps in the catalytic nitration of phenols.

Diagram 3: Workflow of Phase-Transfer Catalysis (PTC)

PTC_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase phenol Phenol (Ar-OH) product Nitrophenol (O2N-Ar-OH) phenol->product 3. Reaction ptc_complex_org Q+NO3− PTC-Nitrate Complex ptc_complex_org->phenol 2. Nitrating species attacks phenol ptc_halide_aq Q+X− Catalyst (e.g., TBAB) ptc_complex_org->ptc_halide_aq 4. PTC returns to aqueous phase hno3 H+ NO3− Dilute HNO3 ptc_halide_aq->ptc_complex_org 1. Extracts NO3−

Caption: Role of a catalyst in a biphasic system.

References

  • Joshi, A. V., Baidoosi, M., Mukhopadhyay, S., & Sasson, Y. (2003). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development. [Link]

  • Ghibaudi, E., & Laurent, P. (1998). Regioselective nitration of phenol induced by catalytic antibodies. PubMed. [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

  • Hashemi, M. M., & Zahedi, M. (2005). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Journal of the Chinese Chemical Society. [Link]

  • Biswas, K. G., & Ahmed, S. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. Crimson Publishers. [Link]

  • Joshi, A. V., Baidoosi, M., & Sasson, Y. (2003). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Semantic Scholar. [Link]

  • Quora. (2019). What is the mechanism of nitrosation of phenol? [Link]

  • ResearchGate. (n.d.). Meta-selective nitration of phenol using ruthenium catalyst and copper nitrate. [Link]

  • Chemistry Stack Exchange. (2016). Phenol reaction with nitration mixture. [Link]

  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. YouTube. [Link]

  • ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. [Link]

  • Gogate, P. R., & Pandit, A. B. (2007). Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst. PubMed. [Link]

  • ResearchGate. (n.d.). Regioselective nitration of phenol over solid acid catalysts. [Link]

  • UK Science Technician Community. (2019). nitration of phenol. [Link]

  • Semantic Scholar. (n.d.). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. [Link]

  • Chemistry Student. (2022). Nitration of Phenol (A-Level Chemistry). YouTube. [Link]

  • Khan Academy. (n.d.). Nitration of phenols. [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Phenol. [Link]

  • Firouzabadi, H., Iranpoor, N., & Shaterian, H. R. (2002). Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH. [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

  • UC Berkeley Environmental Health & Safety. (n.d.). Phenol Fact Sheet. [Link]

  • Williamson, K. L. (1989). Macro and Microscale Organic Experiments. D.C. Heath. [Link]

  • ResearchGate. (2006). (PDF) Nitration of substituted phenols by different efficient heterogeneous systems. [Link]

  • Reddit. (2015). Trinitration of phenols. [Link]

  • Journal of Chemical Education. (2012). Nitration of Phenols Using Cu(NO3)2. [Link]

  • Hindustan Organic Chemicals. (n.d.). Material Safety Data Sheets -- 1. PHENOL. [Link]

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safe handling and storage procedures for 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5'-Chloro-2'-hydroxy-3'-nitroacetophenone (CHNA). This document provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and troubleshooting of this key chemical intermediate. As a nitro derivative of an ortho-hydroxy aryl ketone, its reactivity and stability are paramount to successful experimental outcomes.[1][2] This guide is structured in a practical question-and-answer format to directly address challenges you may encounter.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a compound's properties is the first step toward safe and effective use. Below is a summary of key data for this compound.

PropertyValueSource(s)
CAS Number 84942-40-5[1][3][4]
Molecular Formula C₈H₆ClNO₄[1][3]
Molecular Weight 215.59 g/mol [3]
Appearance White to Yellow to Orange crystalline powder[1][5]
Melting Point 132-135 °C[1][2][4]
GHS Signal Word Warning[1][3]
Storage Class 11 (Combustible Solids)

Section 2: Hazard-Centric Safety Protocols (FAQs)

Safe laboratory practice begins with a thorough understanding of the risks and the equipment required to mitigate them.

Q1: What are the primary hazards associated with this compound?

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H315: Causes skin irritation. [3] Direct contact with the skin can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [3] Contact with the eyes can cause significant discomfort, redness, and potential damage if not addressed immediately.

  • H335: May cause respiratory irritation. [3] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. The respiratory system is a primary target organ.[6]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling the solid powder form?

A multi-layered PPE approach is non-negotiable. The causality is clear: each piece of equipment targets a specific hazard identified for this compound.

  • Eye Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN 166 standards are required at all times to protect against the serious eye irritation hazard (H319).[7]

  • Hand Protection: Chemical-resistant nitrile gloves are a suitable choice for preventing skin irritation (H315).[7] Always inspect gloves for tears or punctures before use and replace them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat, kept fully buttoned, protects against incidental skin contact.[7]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or respirator is necessary when handling quantities that may generate airborne dust, directly addressing the respiratory irritation hazard (H335).[7]

Q3: When should I consider upgrading my PPE?

Standard PPE is a baseline. Certain procedures elevate the risk and require enhanced protection. A face shield should be worn over safety goggles during any operation with a significant risk of splashing, such as when dissolving the compound or during a reaction quench. This provides a secondary barrier of protection for the entire face.

PPE_Workflow cluster_assessment Initial Assessment cluster_handling Handling Solid cluster_solution Handling Solution start Assess Task with CHNA weigh Weighing / Transferring (Dust Potential) start->weigh Solid Form dissolve Dissolving / Reaction (Splash Potential) start->dissolve Solution Form ppe_solid Mandatory PPE: - Goggles - Nitrile Gloves - Lab Coat - N95 Respirator weigh->ppe_solid Requires controls_solid Engineering Controls: - Chemical Fume Hood - Eyewash/Shower Access weigh->controls_solid Requires ppe_solution Mandatory PPE: - Goggles + Face Shield - Nitrile Gloves - Lab Coat dissolve->ppe_solution Requires controls_solution Engineering Controls: - Chemical Fume Hood dissolve->controls_solution Requires

Workflow for selecting appropriate PPE and engineering controls.

Section 3: Experimental Workflow Protocols

Adherence to standardized protocols is critical for both safety and experimental reproducibility.

Q4: What is the standard operating procedure for weighing and transferring this compound?

All manipulations of solid this compound must be performed within a certified chemical fume hood. This engineering control is your primary defense against inhaling irritating dust.[6][7]

Protocol: Weighing and Transfer of Solid CHNA

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[6][7]

  • Don PPE: Put on all mandatory PPE as described in Section 2 (goggles, gloves, lab coat, N95 respirator).

  • Tare Vessel: Place a clean, appropriately sized receiving vessel (e.g., a round-bottom flask or beaker) on an analytical balance inside the fume hood and tare the balance.

  • Aliquot Compound: Using a clean spatula, carefully transfer the desired amount of the crystalline powder from the stock bottle to the tared vessel.

    • Causality Note: Perform this action slowly and deliberately to minimize the generation of airborne dust. Avoid tapping the spatula on the neck of the flask, which can aerosolize the powder.

  • Secure Containers: Immediately and tightly cap both the stock bottle and the receiving vessel. This prevents accidental spills and minimizes exposure.

  • Clean Up: Carefully wipe the spatula and any minor dust on the balance or work surface with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.

Section 4: Storage and Stability Troubleshooting (FAQs)

The long-term integrity of your compound directly impacts experimental success. Improper storage is a common, yet avoidable, source of failure.

Q5: There are conflicting storage temperatures online (Room Temp vs. 0-8°C). Which is correct?

This is an excellent observation. While some suppliers list room temperature storage, others recommend refrigeration (0-8°C).[1][4][5]

  • Our Recommendation: For long-term storage (>6 months), we advise storing the compound in a tightly sealed container at 0-8°C in a dark, dry environment.[4]

  • Causality: Refrigeration slows down potential degradation pathways that may not be significant in the short term but can affect purity over time. Storing under an inert atmosphere (e.g., nitrogen or argon) is also best practice for maximizing shelf life, though not strictly required for short-term use.[1][5] For routine, short-term use, storage in a desiccator cabinet at ambient temperature is acceptable.

Q6: What chemicals should I never store this compound near?

Segregate this compound from the following incompatible materials:

  • Strong Oxidizing Agents: These can react exothermically with the organic components of the molecule.

  • Strong Bases: The phenolic hydroxyl group is acidic and will react with strong bases.[6][8] This can deprotonate the molecule, potentially initiating unwanted side reactions or degradation.

Q7: My compound, which was once a pale yellow powder, now appears dark orange and clumpy. Is it still usable?

A significant color change and change in physical form are strong indicators of degradation. While the compound may not be entirely decomposed, its purity is compromised. Using this material will likely lead to lower yields and the formation of unknown impurities in your reaction, complicating purification. We strongly recommend using a fresh, uncompromised batch of the starting material for any synthesis.

Section 5: Emergency and Disposal Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Q8: How should I handle a small laboratory spill?
  • Evacuate & Alert: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating at maximum capacity if the spill is contained within it.

  • Don PPE: At a minimum, wear a respirator, goggles, lab coat, and chemical-resistant gloves.

  • Contain & Clean: For a solid spill, do not use a dry brush, as this will aerosolize the powder. Gently cover the spill with a damp paper towel to wet the powder, then carefully sweep or scoop the material into a labeled container for hazardous waste.[8]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous chemical waste.[6]

Q9: What are the first-aid measures in case of accidental exposure?
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[6][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

Q10: How must I dispose of this chemical and its empty container?

This material must be treated as hazardous waste. All disposal practices must comply with local, state, and federal regulations.[10][11]

  • Waste Material: Collect waste material in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams.[11]

  • Disposal Method: Arrange for pickup and disposal by a licensed chemical waste management company. Methods may include controlled incineration.[9][10]

  • Empty Containers: Empty containers may still retain hazardous residue. They should be triple-rinsed (collecting the rinsate as hazardous waste) or managed as hazardous waste themselves. Do not reuse the container for other purposes.[10]

References

  • This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. (2022, September 30). YouTube. Retrieved January 2, 2026, from [Link]

  • This compound. (n.d.). INDOFINE Chemical Company. Retrieved January 2, 2026, from [Link]

  • What Safety Gear Is Used for Nitrous Oxide Work? (n.d.). National Depression Hotline. Retrieved January 2, 2026, from [Link]

  • Personal Protective Equipment. (n.d.). US EPA. Retrieved January 2, 2026, from [Link]

  • 5-chloro-2-hydroxy-3-nitroacetophenone. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14). Quora. Retrieved January 2, 2026, from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved January 2, 2026, from [Link]

  • Green synthesis method of 2-hydroxy-3-nitroacetophenone. (n.d.). Google Patents.
  • Crystallographic numbering scheme of 5-chloro-2-hydroxy-3-nitroacetophenone crystal. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

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Validation & Comparative

Validating the Molecular Architecture of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone: A Comparative Guide to X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and analysis. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison focused on validating the structure of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, a substituted aromatic ketone of interest in synthetic chemistry. While single-crystal X-ray crystallography remains the definitive "gold standard" for structural elucidation, its application is not always feasible.[1] Therefore, a multi-faceted approach employing complementary spectroscopic techniques is often essential for comprehensive validation.

This guide will explore the unparalleled detail offered by X-ray crystallography and objectively compare its performance, sample requirements, and data output with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Context: Synthesis of the Target Compound

Before structural validation can occur, the target molecule must be synthesized. A common route to this compound involves a multi-step process.[2] It begins with the acetylation of p-chlorophenol, followed by a Fries rearrangement to produce 5-chloro-2-hydroxyacetophenone.[2] The final step is the nitration of this intermediate using a nitrating reagent in glacial acetic acid to yield the desired product.[2][3] The successful synthesis of this product, with its specific arrangement of chloro, hydroxyl, nitro, and acetyl groups, necessitates rigorous structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides direct, high-resolution spatial information, revealing the precise coordinates of each atom within the crystal lattice.[1] This technique is unparalleled in its ability to determine bond lengths, bond angles, and absolute configuration, offering an unambiguous 3D model of the molecule. For this compound, its crystal structure has been previously studied, confirming its utility for crystallographic analysis.[3][4]

Causality in Experimental Design

The entire process is predicated on the ability to grow a single, well-ordered, and defect-free crystal. The periodic arrangement of molecules within the crystal acts as a three-dimensional diffraction grating for X-rays. The quality of the crystal directly dictates the resolution and reliability of the final structure. A poor-quality crystal will yield a diffuse diffraction pattern, making structure solution impossible.

Experimental Protocol: From Solution to Structure
  • Crystal Growth (The Critical First Step):

    • Method: The slow evaporation solution growth method is a common and effective technique for organic molecules like this compound.[5]

    • Procedure: A supersaturated solution of the compound is prepared in a suitable solvent (e.g., acetone). The container is loosely covered to allow the solvent to evaporate slowly over several days or weeks. As the solvent evaporates, the concentration of the solute increases, and nucleation begins, leading to crystal growth.

    • Rationale: Slow evaporation prevents rapid precipitation, which would lead to an amorphous powder or poorly formed microcrystals. It allows molecules sufficient time to arrange themselves into a highly ordered crystal lattice.

  • Data Collection:

    • Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

    • Diffraction: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.

    • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction patterns (the positions and intensities of the diffracted X-ray spots) are recorded by a detector.

  • Structure Solution and Refinement:

    • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

    • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map from the diffraction intensities.

    • Model Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides the precise 3D coordinates of all atoms.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Mount Crystal Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Final 3D Structure Validation Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Alternative and Complementary Validation Techniques

When single crystals cannot be obtained or when information about the molecule's behavior in solution is required, spectroscopic methods are indispensable.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and dynamics of atoms in a molecule.[6] It is the most powerful technique for determining the structure of organic molecules in the solution state.

  • Experimental Protocol: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is placed in a strong magnetic field and irradiated with radio waves to acquire ¹H and ¹³C NMR spectra.

  • Data Interpretation for this compound:

    • ¹H NMR: The spectrum is expected to show distinct signals corresponding to each unique proton environment. This includes a singlet for the three methyl protons of the acetyl group (around 2.6 ppm), two distinct signals for the aromatic protons on the benzene ring (likely between 7.0-8.5 ppm), and a broad singlet for the phenolic hydroxyl proton (which can vary widely, 4-12 ppm).[7][8] The splitting patterns of the aromatic protons provide definitive evidence of their relative positions.

    • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show a separate peak for each unique carbon atom. For this molecule, one would expect to see signals for the methyl carbon, the carbonyl carbon, and the six distinct aromatic carbons, confirming the overall carbon skeleton.[9]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

  • Experimental Protocol: The sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron impact, EI). The resulting ions are separated based on their m/z ratio and detected.

  • Data Interpretation:

    • Molecular Ion Peak: The primary piece of information is the molecular ion peak (M⁺), which confirms the molecular weight of the compound (215.59 g/mol for C₈H₆ClNO₄).[11] High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

    • Fragmentation Pattern: The molecule will break apart in a predictable manner. For this compound, common fragments might arise from the loss of the methyl group (M-15), the acetyl group (M-43), or the nitro group (M-46).[12][13] This fragmentation provides clues that corroborate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of atoms and is an excellent tool for identifying the presence of specific functional groups within a molecule.[14]

  • Experimental Protocol: The sample is prepared (e.g., as a KBr pellet or a thin film) and placed in the path of an infrared beam. The instrument records the frequencies at which the molecule absorbs IR radiation. An FTIR spectrum of this compound has been documented.[15]

  • Data Interpretation: The IR spectrum will display characteristic absorption bands that act as fingerprints for the functional groups present:

    • O-H Stretch: A broad band in the range of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group, with the broadening due to hydrogen bonding.[16][17]

    • C=O Stretch: A strong, sharp peak around 1650-1700 cm⁻¹ is characteristic of the ketone carbonyl group.

    • N-O Stretches: Two distinct peaks for the nitro group, typically around 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

    • Aromatic C=C Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region confirm the presence of the benzene ring.[18]

Performance Comparison of Structural Elucidation Techniques

The choice of technique is dictated by the specific information required, the nature of the sample, and available resources.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Principle Diffraction of X-rays by a crystal latticeNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ionsAbsorption of IR radiation by molecular vibrations
Sample Type High-quality single crystalSoluble compound in a deuterated solventIonizable compound (solid, liquid, or gas)Solid or liquid
Information Precise 3D atomic coordinates, bond lengths/angles, absolute configuration[1]Connectivity, relative stereochemistry, solution-state conformationMolecular weight, elemental composition, fragmentation patterns[19]Presence of specific functional groups
Resolution Atomic (<1 Å)Atomic to near-atomicLow (provides connectivity clues)Functional group level
Key Strength Unambiguous and definitive 3D structure determinationExcellent for solution-state structure and dynamicsHigh sensitivity and molecular formula determination (HRMS)Fast, simple, and non-destructive confirmation of functional groups
Key Limitation Requires a suitable single crystal; solid-state structure may differ from solutionDoes not provide absolute 3D coordinates; less sensitive than MSProvides limited connectivity information; destructive techniqueProvides no information on molecular connectivity or 3D structure

A Synergistic and Self-Validating Workflow

In practice, these techniques are not mutually exclusive but are used in a complementary fashion to build a comprehensive and self-validating picture of a molecule's structure. A logical workflow ensures that each piece of data corroborates the others, leading to a confident structural assignment.

Synergistic_Workflow cluster_initial Initial Checks cluster_detailed Detailed Analysis Start Synthesized & Purified Product IR IR Spectroscopy Start->IR Confirm Functional Groups MS Mass Spectrometry Start->MS Confirm Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR MS->NMR XRay X-ray Crystallography NMR->XRay Confirm Connectivity for Crystal Model Final Validated Structure NMR->Final Solution-State Structure XRay->Final Definitive 3D Structure

Caption: A synergistic workflow for comprehensive structural validation.

Conclusion

For the structural validation of this compound, single-crystal X-ray crystallography provides the most definitive and high-resolution data, establishing the exact three-dimensional arrangement of its atoms in the solid state. However, its reliance on high-quality crystals makes it a specialized technique. A combination of spectroscopic methods is essential for a complete and robust characterization. IR spectroscopy offers a rapid confirmation of functional groups, mass spectrometry verifies the molecular weight and formula, and NMR spectroscopy elucidates the precise atomic connectivity in solution. By integrating the data from these complementary techniques, researchers can achieve a self-validating and unambiguous confirmation of the molecular structure, a critical step in advancing chemical research and drug development.

References

  • ResearchGate. Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]

  • ResearchGate. Negative-ion mass spectra recorded from four nitro compounds by a.... Retrieved from [Link]

  • Patsnap. Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone.
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  • MDPI. Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. Retrieved from [Link]

  • PubMed. Mass spectrometry analysis of nitrotyrosine-containing proteins. Retrieved from [Link]

  • Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

  • UCLA Chemistry. Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

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  • ACS Publications. (2014). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. Powder XRD pattern of 5-chloro-2-hydroxy-3-nitroacetophenone crystal. Retrieved from [Link]

  • ResearchGate. Combining X-Ray Crystallography and Electron Microscopy. Retrieved from [Link]

  • StudyRaid. NMR Spectrum Interpretation for Acetophenone. Retrieved from [Link]

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  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Retrieved from [Link]

  • YouTube. (2021, September 7). NMR spectrum of acetophenone. Retrieved from [Link]

  • ResearchGate. FTIR spectrum of 5-chloro-2-hydroxy-3-nitroacetophenone. Retrieved from [Link]

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  • Taylor & Francis Online. Molecular Structure, Spectroscopic Assessment, PDOS, Topology Evaluation and Docking Studies of 2-Chloro-5-nitrobenzophenone. Retrieved from [Link]

  • ResearchGate. 5-chloro-2-hydroxy-3-nitroacetophenone. Retrieved from [Link]

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  • Google Patents. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone.

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A Comparative Spectroscopic Guide to 5'-Chloro-2'-hydroxy-3'-nitroacetophenone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectroscopic properties of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, a substituted aromatic ketone of interest, benchmarked against its structurally related analogs: 2'-hydroxyacetophenone, 4'-chloro-2'-hydroxyacetophenone, and 2'-hydroxy-3'-nitroacetophenone. Through a detailed examination of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will explore the nuanced effects of chloro and nitro functional groups on their spectral signatures. This guide is intended for researchers, scientists, and drug development professionals to aid in the unambiguous characterization of similar substituted acetophenones.

Introduction to the Spectroscopic Landscape of Substituted Acetophenones

Acetophenone and its derivatives are fundamental building blocks in organic synthesis, frequently appearing as scaffolds in pharmacologically active molecules. Their spectroscopic characterization is a routine yet critical step in ensuring chemical identity and purity. The introduction of substituents to the aromatic ring, such as chloro and nitro groups, induces significant electronic and steric effects that manifest distinctly in their IR, NMR, and MS spectra. Understanding these substituent-induced spectral shifts is crucial for the rapid and accurate identification of these compounds.

This guide will dissect the spectral data of this compound and its comparators to provide a clear, experimentally supported framework for their differentiation.

Experimental Protocols for Spectroscopic Analysis

To ensure the reproducibility and validity of the presented data, the following standard protocols for spectroscopic analysis are recommended.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Protocol:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the compound (1-2 mg) is intimately mixed with dry potassium bromide (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

FTIR_Workflow A Sample Preparation (KBr Pellet) C Sample Spectrum Acquisition A->C B Background Spectrum (Pure KBr) D Data Processing (Background Subtraction) B->D C->D E Final IR Spectrum D->E MS_Workflow A Sample Introduction B Ionization (e.g., Electron Impact) A->B C Mass Analysis (m/z separation) B->C D Detection C->D E Mass Spectrum D->E Structures cluster_0 This compound cluster_1 2'-hydroxyacetophenone cluster_2 4'-chloro-2'-hydroxyacetophenone cluster_3 2'-hydroxy-3'-nitroacetophenone A B C D

A Researcher's Guide to the Antimicrobial Potential of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Acetophenone, a simple aromatic ketone, and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the antimicrobial performance of various acetophenone derivatives, supported by experimental data and methodological insights for researchers in drug development.

Synthesis of Bioactive Acetophenone Derivatives

The versatility of the acetophenone backbone allows for the synthesis of diverse derivatives, most notably chalcones, semicarbazones, and triazole hybrids.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of acetophenone derivatives, widely recognized for their antimicrobial properties.[3] Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and a substituted benzaldehyde.[4][5] The presence of the α,β-unsaturated keto group is considered fundamental to their biological activity.[3][6]

Experimental Protocol: General Procedure for Chalcone Synthesis [4]

  • Reactant Preparation : Dissolve equimolar amounts (e.g., 0.01 mol) of the desired substituted acetophenone and the appropriate substituted benzaldehyde in a suitable solvent such as rectified spirit or ethanol (10-20 mL) in a round-bottomed flask.

  • Catalyst Addition : Prepare a base catalyst solution, typically aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH). Add this solution dropwise to the reactant mixture while stirring vigorously.

  • Reaction Conditions : Maintain the reaction temperature between 20-25°C, often using a cold water bath, and continue stirring for a period ranging from 30 minutes to 48 hours.[4][6] The reaction progress is often indicated by the formation of a precipitate.

  • Isolation : Keep the reaction mixture in a refrigerator overnight to ensure complete precipitation.

  • Purification : Filter the crude product and wash it with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallization : Recrystallize the dried product from a suitable solvent, such as absolute ethanol, to obtain the pure chalcone derivative.

  • Characterization : Confirm the structure of the synthesized compounds using spectroscopic methods like IR, ¹H-NMR, and Mass Spectrometry.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Substituted Acetophenone Mix Mix Reactants in Solvent A->Mix B Substituted Benzaldehyde B->Mix Solvent Ethanol Solvent->Mix Catalyst NaOH / KOH Add_Cat Add Catalyst Dropwise Catalyst->Add_Cat Mix->Add_Cat Stir Stir at 20-25°C Precipitate Precipitation (Refrigerate) Stir->Precipitate 30 min - 48 hrs Add_Cat->Stir Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Final Pure Chalcone Derivative Recrystallize->Final

Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Synthesis of Semicarbazones

Semicarbazones are another important class of derivatives formed by the condensation of an aldehyde or ketone (in this case, acetophenone) with semicarbazide.[7] These compounds have demonstrated significant antibacterial and antifungal activities.[7]

Experimental Protocol: General Procedure for Semicarbazone Synthesis [7]

  • Semicarbazide Synthesis : Synthesize the required semicarbazide starting material, for example, from a substituted phenyl urea treated with hydrazine hydrate.

  • Condensation Reaction : Treat the synthesized semicarbazide with the appropriate substituted acetophenone in a suitable solvent.

  • Isolation and Purification : The resulting semicarbazone product is typically isolated by filtration and purified by recrystallization.

  • Characterization : Characterize the final products using IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm their structures.[7]

Methodologies for Antimicrobial Susceptibility Testing

To objectively compare the antimicrobial efficacy of different acetophenone derivatives, standardized and reproducible methods are crucial. The disk diffusion and broth microdilution methods are fundamental assays in this context.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity by measuring the area where microbial growth is inhibited around a disk impregnated with the test compound.[5][7]

Experimental Protocol: Disk Diffusion Assay [7]

  • Media Preparation : Prepare Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.

  • Inoculum Preparation : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plating : Evenly swab the entire surface of the agar plate with the microbial suspension to create a lawn of growth.

  • Disk Application : Prepare sterile filter paper disks (6 mm diameter). Impregnate each disk with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the inoculated agar surface.

  • Controls : Use a disk with the solvent alone (e.g., DMSO) as a negative control and disks with standard antibiotics (e.g., Ampicillin, Fluconazole) as positive controls.[5][7]

  • Incubation : Incubate the plates under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria; 25°C for 48 hours for fungi).[7]

  • Measurement : Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).

Broth Microdilution for MIC and MBC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

Experimental Protocol: MIC Determination [8]

  • Preparation : In a 96-well microtiter plate, add a standardized inoculum of the test microorganism to a series of wells containing two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Controls : Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation : Incubate the plate at 37°C for 24 hours.

  • Reading the MIC : The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

  • MBC Determination : To determine the MBC, take an aliquot from the wells that show no visible growth (at and above the MIC) and plate it onto fresh, compound-free agar. Incubate the agar plates overnight. The MBC is the lowest concentration that results in no colony formation, indicating bacterial death.

G cluster_setup Assay Setup cluster_result Incubation & Analysis A Prepare Serial Dilutions of Compound in 96-well plate B Add Standardized Bacterial Inoculum A->B C Include Growth (Positive) & Sterility (Negative) Controls B->C D Incubate at 37°C for 24 hours C->D E Observe for Turbidity (Visual Growth) D->E F Determine MIC: Lowest concentration with no growth E->F G Plate aliquots from clear wells onto fresh agar F->G H Determine MBC: Lowest concentration with no colonies G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Efficacy

The antimicrobial activity of acetophenone derivatives is highly dependent on their structural features. Chalcones, in particular, have been extensively studied, with substitutions on their aromatic rings significantly influencing their potency.

Table 1: Comparative Antibacterial Activity of Acetophenone Derivatives (MIC in µg/mL)

Compound ClassDerivativeS. aureus (Gram +)E. coli (Gram -)Reference
Chalcone (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one--
Halogenated Chalcone (3c)62.5125[8]
4-Nitroacetophenone250500[9]
2-Hydroxyacetophenone250500[9]
Semicarbazone SC01-SC04 DerivativesSignificant ActivitySignificant Activity[7]
Triazole Hybrid Compound 3b--[10]
Compound 4b--[10]
Chloramphenicol Derivative Compound 1 (α,β-unsaturated ketone)2-32≥ 64[11]
Standard Antibiotic Chloramphenicol4.60-[12]
Kanamycin11.54.0[12]

Note: Specific MIC values were not provided, but significant zones of inhibition were reported.[7]

Table 2: Comparative Antifungal Activity of Acetophenone Derivatives (MIC in µg/mL)

Compound ClassDerivativeC. albicansA. nigerReference
Chalcone (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one620-
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one310-
Halogenated Chalcone (3c)62.5-[8]
4-Chloro & Unsubstituted ChalconesInactiveInactive[6]
Hydroxyacetophenone Compounds 1-5Poor ActivityPoor Activity[13]
Standard Antifungal Fluconazole--[5][7]
Ketoconazole--[6]

From the data, it is evident that halogenated chalcones exhibit potent activity against both bacteria and fungi.[8] The presence of specific substituents, such as furan and methoxyphenyl groups, also modulates antifungal efficacy against Candida albicans. Interestingly, some hydroxyacetophenone derivatives that show good antibacterial activity against E. coli and K. pneumoniae demonstrate poor antifungal properties.[13]

Mechanisms of Antimicrobial Action

The efficacy of acetophenone derivatives is rooted in their ability to interfere with critical microbial processes. Several mechanisms have been proposed, with the disruption of cell membrane integrity being a prominent mode of action.

Key proposed mechanisms include:

  • Membrane Disruption : Many antimicrobial compounds, particularly those with lipophilic characteristics, can insert into the bacterial cell membrane. This disrupts the membrane architecture, leading to increased permeability, leakage of essential intracellular contents like DNA and proteins, and ultimately, cell death.[11][14]

  • Depletion of Membrane Potential : The proton motive force across the bacterial membrane is vital for energy production and transport. Some agents can act as protonophores, dissipating the membrane potential and crippling cellular energetics, which can also inhibit efflux pumps that expel antibiotics.[14][15]

  • Enzyme Inhibition : Acetophenone derivatives have been shown to inhibit various microbial enzymes crucial for metabolism and survival.[2] For example, they can act as inhibitors of class II fructose-1,6-bisphosphate aldolase, an enzyme critical for glycolysis in bacteria and fungi.[2] Other studies have shown inhibition of enzymes like α-glucosidase and carbonic anhydrases.[16][17][18]

  • Inhibition of Cell Wall Biosynthesis : Some derivatives have been found to inhibit the early stages of peptidoglycan biosynthesis, a pathway essential for the integrity of the bacterial cell wall, particularly in Gram-positive bacteria.[11]

G cluster_cell Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, DNA, Proteins) Membrane->Cytoplasm Leakage of Contents Wall Cell Wall Biosynthesis Enzymes Metabolic Enzymes Compound Acetophenone Derivative Compound->Membrane Inserts & Disrupts Permeability Compound->Membrane Depolarizes Potential Compound->Wall Inhibits Compound->Enzymes Inhibits

Caption: Proposed antimicrobial mechanisms of acetophenone derivatives.

Structure-Activity Relationship (SAR) Analysis

The relationship between the chemical structure of acetophenone derivatives and their antimicrobial activity is a critical aspect of designing more potent agents.

  • Role of the α,β-Unsaturated Carbonyl System : In chalcones, this reactive keto-ethylenic moiety is widely considered essential for their biological effects.[3][6]

  • Influence of Substituents :

    • Halogens : The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic rings often enhances antimicrobial activity.[8][19] This is attributed to increased lipophilicity, which can facilitate passage through the microbial cell membrane.

    • Hydroxy and Methoxy Groups : The position and number of hydroxyl (-OH) and methoxy (-OCH₃) groups significantly impact activity.[2][19] Hydroxy-substituted acetophenones have shown considerable antifungal activity against various plant pathogens.[2]

    • Nitro Group : Derivatives like 4-nitroacetophenone have demonstrated notable antibacterial and slimicidal (anti-biofilm) activity.[9]

  • Lipophilicity and Hydrophobicity : The overall hydrophobicity of the molecule plays a role, as it influences the interaction with the lipid-rich bacterial membranes.[9] Structure-activity relationship (SAR) studies often aim to optimize this property for maximum efficacy and minimal toxicity.[20][21]

References

  • Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones - Scholars Research Library. (n.d.). Retrieved January 2, 2026, from [Link]

  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Cytotoxic and antifungal activity of chalcones synthesized from natural acetophenone isolated from Croton anisodontus - INIS-IAEA. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives - Der Pharma Chemica. (n.d.). Retrieved January 2, 2026, from [Link]

  • Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. (n.d.). Retrieved January 2, 2026, from [Link]

  • Cytotoxic and Antifungal Activity of Chalcones Synthesized from Natural Acetophenone Isolated from Croton anisodontus - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Antifungal activity of chalcone derivates | Download Table - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Natural-derived acetophenones: chemistry and pharmacological activities - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Antibacterial and antifungal activities of some hydroxyacetophenone derivatives - CORE. (n.d.). Retrieved January 2, 2026, from [Link]

  • Chalcone Derivatives As Potential Biological Activities - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 2, 2026, from [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

  • Acetophenone Derivatives From a Freshwater Fungal Isolate of Recently Described Lindgomyces Madisonensis (G416) - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • ECO-FRIENDLY PRODUCTION OF CHEMICALS 1. IMPROVEMENT OF ENZYMATIC PRODUCTION OF ACETOPHENONE BY DIRECT EXTRACTION - UCL Discovery. (n.d.). Retrieved January 2, 2026, from [Link]

  • Determination of MIC against S. aureus. Antibacterial activity of the... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • MIC 50 (mM) against S. aureus and E.coli, and calculated global electrophilicities. (n.d.). Retrieved January 2, 2026, from [Link]

  • Topological Modeling of Acetophenones as Antibacterial Agents: A QSAR/QSPR Approach - IJPPR. (n.d.). Retrieved January 2, 2026, from [Link]

  • Experimental and QSAR of acetophenones as antibacterial agents - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

  • In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

  • Paper Specific Instructions 1. The examination is of 3 hours duration. There are a total of 60 questions carrying 100 marks. The - JAM 2026. (n.d.). Retrieved January 2, 2026, from [Link]

  • MIC values of different material against S. aureus and E. coli. "-"... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - Frontiers. (n.d.). Retrieved January 2, 2026, from [Link]

  • Derivatives of Ribosome-Inhibiting Antibiotic Chloramphenicol Inhibit the Biosynthesis of Bacterial Cell Wall - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - Frontiers. (n.d.). Retrieved January 2, 2026, from [Link]

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  • Triclosan depletes the membrane potential in Pseudomonas aeruginosa biofilms inhibiting aminoglycoside induced adaptive resistance - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

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A Comparative Guide to the Synthetic Routes for Substituted Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Substituted hydroxyacetophenones are a pivotal class of organic compounds, serving as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Their molecular architecture, featuring both a hydroxyl and an acetyl group on an aromatic ring, provides a versatile platform for further chemical modification.[1] The specific positioning of these functional groups (ortho, meta, or para) significantly influences the molecule's physical, chemical, and biological properties, making regioselective synthesis a critical challenge for researchers.[1]

This guide provides a detailed comparison of the most prominent synthetic methodologies for preparing substituted hydroxyacetophenones. We will delve into the mechanistic underpinnings, operational advantages and limitations, and regiochemical control of each route, supported by experimental data and detailed protocols to inform your synthetic strategy.

Key Synthetic Strategies: An Overview

The primary methods for synthesizing hydroxyacetophenones are the Fries Rearrangement of phenolic esters and the Friedel-Crafts Acylation of phenols. While related, these pathways offer distinct advantages depending on the desired isomer and substrate tolerance. Other notable methods, such as the Houben-Hoesch reaction, provide alternative avenues for specific, highly activated substrates. This guide will focus on the comparative analysis of these key reactions.

G cluster_0 Starting Materials cluster_1 Primary Synthetic Routes cluster_2 Products Phenol Phenol Phenolic_Ester Phenolic Ester (e.g., Phenyl Acetate) Phenol->Phenolic_Ester O-Acylation FC Friedel-Crafts Acylation Phenol->FC Acyl Halide/ Anhydride + Lewis Acid HH Houben-Hoesch Reaction Phenol->HH Nitrile + HCl + Lewis Acid (for electron-rich phenols) Fries Fries Rearrangement Phenolic_Ester->Fries Lewis or Brønsted Acid Product ortho- & para- Hydroxyacetophenone Fries->Product FC->Product HH->Product

Caption: Overview of primary synthetic pathways to hydroxyacetophenones.

The Fries Rearrangement

The Fries Rearrangement is a classic organic reaction that converts a phenolic ester into a mixture of ortho- and para-hydroxy aryl ketones through the action of a Lewis or Brønsted acid catalyst.[2][3] This reaction is of significant industrial importance for synthesizing hydroxyarylketones, which are valuable intermediates for various pharmaceuticals.[4][5]

Mechanism and Regioselectivity

The reaction proceeds via the generation of an acylium carbocation intermediate.[2][3] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination polarizes the ester bond, facilitating the cleavage and formation of the electrophilic acylium ion, which then attacks the activated aromatic ring in a manner analogous to a Friedel-Crafts acylation.[2]

G Start Phenolic Ester + AlCl₃ Complex1 Lewis Acid-Carbonyl Complex Start->Complex1 Coordination Acylium Acylium Ion Intermediate (R-C=O)⁺ Complex1->Acylium Rearrangement & Cleavage Ortho_Product ortho-Hydroxy- acetophenone Acylium->Ortho_Product Electrophilic Attack (High Temp, Non-polar Solvent) Para_Product para-Hydroxy- acetophenone Acylium->Para_Product Electrophilic Attack (Low Temp, Polar Solvent)

Caption: Simplified mechanism of the Fries Rearrangement.

A key feature of the Fries Rearrangement is the ability to control the regioselectivity by tuning the reaction conditions:

  • Temperature: Low reaction temperatures (typically <60°C) favor the formation of the para isomer (thermodynamic control), while high temperatures (>160°C) favor the ortho isomer (kinetic control).[4][6] The ortho product can form a more stable bidentate complex with the aluminum catalyst, which is favored at higher temperatures.[4]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho product. As solvent polarity increases, the ratio of the para product also increases.[3][4]

Advantages and Limitations
Advantages Limitations
Good yields for many substrates.Requires stoichiometric or excess amounts of corrosive and environmentally unfriendly Lewis acids (e.g., AlCl₃, HF).[7]
Readily available starting materials (phenolic esters).The reaction can be sensitive to sterically hindered substrates, leading to lower yields.[4]
Established method with predictable regioselectivity control.Deactivating groups on the aromatic ring can adversely affect the reaction.[4]
Can be performed under solvent-free conditions.[8][9]Workup involves quenching large amounts of Lewis acid, generating significant aqueous waste.[10]

Friedel-Crafts Acylation of Phenols

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[11] It involves the reaction of an aromatic compound with an acylating agent (like an acyl chloride or anhydride) in the presence of a Lewis acid catalyst.[12] However, direct C-acylation of phenols is challenging.

Mechanistic Considerations and Challenges

The hydroxyl group of a phenol is a potent nucleophile. In the presence of an acylating agent and a Lewis acid, two competitive reactions can occur:

  • O-Acylation: The phenolic oxygen attacks the acylating agent to form a phenolic ester. This is often the kinetically favored product.

  • C-Acylation: The aromatic ring attacks the acylium ion (generated from the acylating agent and Lewis acid) to form the desired hydroxyacetophenone.

Phenols react to form esters instead of hydroxyarylketones under many standard Friedel-Crafts acylation conditions.[4] To achieve C-acylation, the reaction conditions must favor the subsequent Fries Rearrangement of the initially formed ester. In essence, a successful Friedel-Crafts C-acylation of a phenol is often an in situ O-acylation followed by a Fries Rearrangement.[13][14] This is why the conditions (high temperature, excess Lewis acid) often resemble those of the Fries reaction.

G Phenol Phenol + Acyl Chloride + AlCl₃ O_Acyl O-Acylation (Ester Intermediate) Phenol->O_Acyl Kinetic Path C_Acyl C-Acylation (Desired Pathway) Phenol->C_Acyl Thermodynamic Path Ester_Product Phenolic Ester O_Acyl->Ester_Product Ketone_Product Hydroxyacetophenone C_Acyl->Ketone_Product Rearrangement Fries Rearrangement Ester_Product->Rearrangement Heat, [AlCl₃] Rearrangement->Ketone_Product

Caption: Competing pathways in the acylation of phenols.

Advantages and Limitations
Advantages Limitations
Utilizes phenol directly as a starting material.Competition from O-acylation can reduce the yield of the desired C-acylated product.[14]
A one-pot reaction is possible under the right conditions.[15]The acetyl group deactivates the ring, preventing polysubstitution which is a common issue in Friedel-Crafts alkylation.[16]
Can be highly regioselective for the para product.[15]Requires harsh Lewis acid catalysts, similar to the Fries Rearrangement.
Broad substrate scope for the acylating agent.The hydroxyl group can coordinate with the Lewis acid, requiring more than stoichiometric amounts.[17]

The Houben-Hoesch Reaction

The Houben-Hoesch reaction is a variation of the Friedel-Crafts acylation that uses a nitrile (R-C≡N) as the acylating agent and is particularly effective for highly electron-rich aromatic compounds, such as phenols and anilines.[18][19] The reaction is typically catalyzed by a Lewis acid in conjunction with hydrogen chloride (HCl).

The mechanism involves the initial formation of an imine intermediate from the reaction of the nitrile with HCl and the Lewis acid. This electrophilic species is then attacked by the electron-rich phenol. Subsequent hydrolysis of the resulting ketimine intermediate during aqueous workup yields the final aryl ketone.[18]

This method is especially valuable for synthesizing polyhydroxyacetophenones, such as the reaction of phloroglucinol with acetonitrile to produce 2,4,6-Trihydroxyacetophenone.[18]

Advantages and Limitations
Advantages Limitations
Effective for highly activated substrates where other methods might fail or lead to side reactions.Generally limited to electron-rich substrates like polyhydroxyphenols or aminophenols.[18]
Uses nitriles as the acylating agent, offering a different reagent scope.Requires anhydrous HCl gas, which can be difficult to handle in a standard laboratory setting.
Can provide access to specific substitution patterns not easily achieved otherwise.The reaction mechanism proceeds through an imine intermediate.[18]

Comparative Summary of Synthetic Routes

FeatureFries RearrangementFriedel-Crafts AcylationHouben-Hoesch Reaction
Starting Material Phenolic EsterPhenolElectron-Rich Phenol
Acylating Agent Acyl group is part of the esterAcyl Halide or AnhydrideNitrile
Catalyst Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., HF, PTSA)[7][8]Lewis Acid (e.g., AlCl₃)Lewis Acid + HCl[18]
Key Intermediate Acylium Ion[2]Acylium Ion / Phenolic Ester[14]Imine Species[18]
Regioselectivity Temperature and solvent dependent (ortho/para control)[3][4]Often favors para substitution, but can be complex.[15]Governed by the directing effects of existing activating groups.
Primary Advantage Good control over ortho vs. para isomers.Direct use of phenols in a one-pot process.Excellent for polyhydroxy- or aminophenols.[18]
Primary Limitation Requires pre-formed ester; harsh catalysts.[7]Competition from O-acylation; harsh catalysts.[14]Limited to highly activated substrates; requires HCl gas.[18]

Greener Synthetic Approaches

Concerns over the use of corrosive, stoichiometric Lewis acids and hazardous solvents have prompted the development of more environmentally benign alternatives.

  • Solid Acid Catalysts: Eco-friendly catalysts like p-toluenesulfonic acid (PTSA) have been used to efficiently catalyze the Fries rearrangement under solvent-free conditions, simplifying purification and reducing volatile organic compound (VOC) emissions.[8][9]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to higher yields and cleaner reactions in shorter timeframes.[8] This has been applied to demethylation routes to produce hydroxyacetophenones.[8]

  • Mechanochemistry: Recent research has demonstrated the Fries rearrangement can be performed mechanochemically in a ball mill or twin-screw extruder, often avoiding solvents entirely and achieving high yields in minutes.[20][21]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement

This protocol is adapted from a standard laboratory procedure for the Lewis acid-catalyzed rearrangement of phenyl acetate.[2][5]

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, ice bath

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to the flask.

  • Cool the flask in an ice-water bath and slowly add nitrobenzene as the solvent.

  • Add phenyl acetate (1 equivalent) dropwise to the stirred suspension.

  • Remove the ice bath and heat the reaction mixture to the desired temperature (e.g., 160°C for favoring the ortho isomer) and maintain for 1.5-2 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[22]

  • Upon completion, cool the reaction mixture to room temperature and then place it back in an ice bath.

  • Slowly and carefully quench the reaction by adding 5% HCl solution to dissolve the aluminum complexes.[5]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product mixture.

  • The ortho and para isomers can be separated by column chromatography or steam distillation (the ortho isomer is steam volatile).[6][13]

Protocol 2: Synthesis of 4'-Methoxyacetophenone via Friedel-Crafts Acylation

This protocol describes the acylation of anisole (methoxybenzene), a common substrate for demonstrating this reaction.[23]

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene chloride (DCM)

  • Concentrated HCl and ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen atmosphere setup, addition funnel, round-bottom flask, ice bath

Procedure:

  • In a dry 100-mL round-bottom flask under a nitrogen atmosphere, place anhydrous AlCl₃ (1.1 equiv) and 15 mL of DCM.

  • Cool the mixture to 0°C in an ice/water bath.

  • In an addition funnel, prepare a solution of acetyl chloride (1.1 equiv) in 10 mL of DCM. Add this solution dropwise to the AlCl₃ suspension over 10 minutes.

  • Prepare a solution of anisole (1.0 equiv) in 10 mL of DCM and add it dropwise in the same manner, controlling the rate to prevent excessive boiling.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

  • Carefully and slowly pour the reaction mixture into a beaker containing ~25 g of ice and 15 mL of concentrated HCl, with stirring.

  • Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with an additional 20 mL of DCM.

  • Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, then dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and remove the DCM by rotary evaporation to obtain the crude product.

  • The product can be further purified by distillation if necessary.[23]

Conclusion

The synthesis of substituted hydroxyacetophenones is a well-established field with several reliable methods at the disposal of the research scientist. The Fries Rearrangement offers excellent control over ortho versus para isomer formation, making it a powerful tool for targeted synthesis, though it requires the preparation of a phenolic ester starting material. The Friedel-Crafts Acylation provides a more direct route from phenols but requires careful management of conditions to favor C-acylation over O-acylation. For specialized, highly activated substrates, the Houben-Hoesch reaction presents a valuable alternative.

The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, the scale of the reaction, and an increasing emphasis on sustainable practices. The emergence of greener methodologies, such as those using solid acid catalysts or mechanochemistry, points toward a future of more efficient and environmentally responsible synthesis of these important chemical intermediates.

References

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  • Semantic Scholar. (n.d.). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. [Link]

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  • ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. [Link]

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  • BenchChem. (2025).
  • Preprints.org. (2025). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Monitoring the Fries Rearrangement Reaction.
  • Canadian Journal of Chemistry. (1973). Dakin Oxidation of o-Hydroxyacetophenone and some Benzophenones: Rate Enhancement and Mechanistic Aspects. [Link]

  • Google Patents. (n.d.). JPS6253938A - Production of p-hydroxyacetophenone.
  • ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol?. [Link]

  • ResearchGate. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. [Link]

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  • Reddit. (2022). Procedure for Friedel-Crafts Acylation of Phenol. [Link]

  • Chemical Communications (RSC Publishing). (2020). Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical checkpoints. The purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, comparative analysis of the essential techniques for assessing the purity of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, a key intermediate in the synthesis of various therapeutic agents, including anti-allergic and anti-asthma drugs.[1]

Our discussion moves beyond simple procedural lists, delving into the causality behind methodological choices to equip researchers, scientists, and drug development professionals with a self-validating framework for purity assessment.

The Synthetic Context: Anticipating Potential Impurities

Before any analysis begins, a proficient scientist considers the synthetic route to anticipate likely impurities. This compound is typically prepared via the nitration of 5-chloro-2-hydroxyacetophenone in a solvent like acetic acid.[2][3] This specific reaction pathway informs our analytical strategy, as potential impurities may include:

  • Unreacted Starting Material: Residual 5-chloro-2-hydroxyacetophenone.

  • Regioisomers: Isomeric products such as 5'-Chloro-2'-hydroxy-5'-nitroacetophenone, formed by nitration at a different position on the aromatic ring.

  • Over-nitrated By-products: Dinitro-substituted species.

  • Residual Solvents and Reagents: Acetic acid or other reagents used in the synthesis and workup.

A robust purity assessment strategy, therefore, must not only quantify the main compound but also be capable of separating and identifying these anticipated, and even unanticipated, impurities.

Workflow for Comprehensive Purity Assessment

A multi-tiered approach ensures both efficiency and rigor. Initial, rapid screening methods can provide a preliminary assessment, guiding the application of more sophisticated, quantitative techniques for final confirmation and characterization.

Purity_Assessment_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis & Separation cluster_2 Structural Confirmation & Final Verification TLC Thin-Layer Chromatography (TLC) HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Method Development MP Melting Point Analysis MP->HPLC Indicates Need for Further Purification NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Isolate Fractions for Identification Final Purity Report & Impurity Profile HPLC->Final Quantitative Purity (%) GCMS Gas Chromatography- Mass Spectrometry (GC-MS) GCMS->Final Impurity ID NMR->Final Structural Confirmation Crude_Sample Synthesized Crude Product Crude_Sample->TLC Qualitative Check Crude_Sample->MP Preliminary Purity Check

Caption: Overall workflow for purity assessment of this compound.

Foundational Screening: Melting Point Analysis

Melting point determination is a classic, yet invaluable, first-pass technique to gauge the purity of a crystalline solid.[4] The underlying principle is that impurities disrupt the crystal lattice of a solid, weakening the intermolecular forces and consequently requiring less energy to transition to a liquid state.[4][5]

Key Insight: A pure compound typically exhibits a sharp melting point range (0.5 – 2 °C), whereas an impure substance will melt over a broader range and at a lower temperature—a phenomenon known as melting point depression.[6][7]

PropertyExpected Value for Pure Compound
Literature Melting Point 132-135 °C[2][8]
Observed Melting Range Should be sharp (e.g., 133-134 °C)
Indication of Impurity A broad range (e.g., 125-131 °C) or significant depression.[7]
Experimental Protocol: Digital Melting Point Apparatus
  • Sample Preparation: Ensure the synthesized product is completely dry. Grind a small amount (2-3 mg) into a fine powder.[9]

  • Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.[5]

  • Measurement: Place the capillary in the apparatus. Use a rapid heating rate (e.g., 10-20 °C/min) to find an approximate melting point.

  • Refined Measurement: Repeat with a fresh sample, heating rapidly to about 15-20 °C below the approximate point, then reducing the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid phase becomes liquid (T2). The melting range is T1-T2.

Trustworthiness: This method is self-validating when compared against a certified reference standard. A "mixed melting point" test, where the sample is mixed with a pure standard, can confirm identity; if no depression is observed, the compounds are likely identical.[7]

The Workhorse of Purity: Chromatographic Techniques

Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5][10] For a compound like this compound, both liquid and gas chromatography are powerful tools.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for quantitative purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[11][12] A reversed-phase method is most appropriate here, utilizing a nonpolar stationary phase and a polar mobile phase.

Causality of Method Design: The target molecule is moderately polar. A C18 (octadecylsilyl) column provides a nonpolar stationary phase that will retain the analyte through hydrophobic interactions. A mobile phase consisting of a water/acetonitrile gradient allows for the elution of more polar impurities (like residual acids) first, followed by the main compound, and finally less polar by-products. The acidic modifier (e.g., phosphoric or formic acid) ensures the phenolic hydroxyl group remains protonated, preventing peak tailing and leading to sharp, symmetrical peaks.[13]

Experimental Protocol: Reversed-Phase HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 acetonitrile/water mixture.

Data Interpretation: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram (Area % method). A DAD allows for peak purity analysis by comparing spectra across a single peak, helping to identify co-eluting impurities.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent confirmatory technique, particularly for identifying volatile impurities. The compound must be thermally stable for GC analysis. GC provides high-resolution separation, while the mass spectrometer fragments the eluting compounds, providing a unique "fingerprint" for identification.[14] This is especially powerful for distinguishing between structural isomers, which may have identical molecular weights but different fragmentation patterns.

Applicability: Halogenated and nitroaromatic compounds are well-suited for GC analysis, often with high sensitivity using an Electron Capture Detector (ECD) or with the universal identification power of a Mass Spectrometer (MS).[15][16]

Experimental Protocol: GC-MS Analysis
  • Column: DB-5ms or similar nonpolar column (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector: Splitless mode, 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like ethyl acetate.

Data Interpretation: The mass spectrum of the main peak should correspond to the molecular weight (215.59 g/mol ) and expected fragmentation pattern of this compound.[17] Impurity peaks can be tentatively identified by matching their mass spectra against libraries (e.g., NIST).

The Gold Standard: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for unambiguous structure elucidation and can serve as a powerful purity assessment tool.[10][18] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for definitive confirmation of the desired molecular structure.

Key Insight: While HPLC excels at detecting trace-level impurities, NMR is highly effective at identifying and quantifying impurities present at levels of ~0.5-1% or higher, provided their signals do not overlap with the main compound.[12][19] It is particularly adept at identifying isomeric impurities that might be difficult to resolve chromatographically.

Expected ¹H NMR Signals (in CDCl₃, ~400 MHz)
  • ~12.0-13.0 ppm (singlet, 1H): The phenolic -OH proton, strongly deshielded by intramolecular hydrogen bonding with the adjacent carbonyl group.

  • ~8.0-8.2 ppm (doublet, 1H): Aromatic proton ortho to the nitro group.

  • ~7.5-7.7 ppm (doublet, 1H): Aromatic proton meta to the nitro group.

  • ~2.6 ppm (singlet, 3H): The methyl protons of the acetyl group (-COCH₃).[20]

Purity Assessment with NMR: The presence of small, unexpected peaks in the spectrum indicates impurities. The relative purity can be estimated by integrating the peaks of the main compound and comparing them to the integration of impurity peaks. For example, the presence of a second set of aromatic signals could indicate a regioisomer.

Comparison of Key Analytical Techniques

TechniquePrimary UseSensitivityThroughputCostKey AdvantageLimitations
Melting Point Preliminary purity screen & identity check[21]Low (~90-95%)HighLowFast, inexpensive, requires minimal sample.[9]Not quantitative; insensitive to small amounts of impurity.[9]
HPLC-UV Quantitative purity & impurity profiling[1]High (to <0.01%)MediumMediumHigh precision, accuracy, and resolution for complex mixtures.Requires method development; destructive.
GC-MS Identification of volatile impurities[14]Very HighMediumHighExcellent for separating isomers and providing structural info on unknowns.Compound must be volatile and thermally stable; destructive.
NMR Spectroscopy Structural confirmation & identity[18]Moderate (~0.5%)LowVery HighUnambiguous structure proof; can quantify without a specific standard.Lower sensitivity for trace impurities; expensive instrumentation.[12]

Decision Framework for Method Selection

Choosing the right analytical tool depends on the specific question being asked at each stage of the research and development process.

Method_Selection_Decision_Tree start What is the analytical goal? q1 Quick check for gross impurities? start->q1 q2 Need precise quantitative purity value? start->q2 q3 Need to confirm chemical structure? start->q3 q4 Need to identify an unknown impurity? start->q4 ans1 Melting Point Analysis / TLC q1->ans1 Yes ans2 Quantitative HPLC-UV q2->ans2 Yes ans3 ¹H and ¹³C NMR Spectroscopy q3->ans3 Yes ans4 Isolate with HPLC, then analyze with GC-MS or NMR q4->ans4 Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Assessing the purity of synthesized this compound is not a monolithic task but a systematic investigation employing a suite of orthogonal analytical techniques. No single method provides a complete picture. A pragmatic approach begins with rapid screening via melting point analysis, proceeds to high-resolution separation and quantification with HPLC, and culminates in definitive structural confirmation by NMR and impurity identification by mass spectrometry. By understanding the principles, strengths, and limitations of each technique, researchers can design a robust, self-validating workflow that ensures the final compound meets the stringent purity requirements essential for the advancement of drug development programs.

References

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Introduction: The Strategic Importance of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical process where efficiency, purity, and scalability are paramount. This compound is a pivotal building block, notably in the synthesis of anti-asthmatic and anti-allergic drugs such as Pranlukast.[1] This guide provides a comprehensive analysis of the prevalent synthetic methodologies for this compound, offering a comparative look at reaction conditions, yields, and the underlying chemical principles. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, grounded in authoritative references and practical insights.

This compound, a nitro derivative of an ortho-hydroxy aryl ketone, serves as a crucial precursor in the synthesis of complex pharmaceutical molecules.[2] Its molecular structure, featuring chloro, hydroxyl, nitro, and acetyl groups on a benzene ring, provides multiple reaction sites for further chemical transformations. The efficiency of its synthesis directly impacts the cost-effectiveness and environmental footprint of the final active pharmaceutical ingredient (API). This guide will compare the established synthetic routes, focusing on a robust two-step method involving the Fries rearrangement and subsequent nitration.

The Dominant Synthetic Pathway: A Two-Step Approach

The most widely documented and industrially relevant method for synthesizing this compound involves a two-stage process. The first step creates the necessary precursor, 5'-Chloro-2'-hydroxyacetophenone, which is then nitrated in the second step to yield the final product.

Step 1: Fries Rearrangement for the Synthesis of 5'-Chloro-2'-hydroxyacetophenone

The initial phase of the synthesis focuses on creating the hydroxyaryl ketone backbone. This is achieved through the Fries rearrangement, a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[3][4]

Reaction Mechanism: The reaction begins with the acylation of p-chlorophenol with acetic anhydride to form p-chlorophenyl acetate.[1] This ester is then subjected to the Fries rearrangement. The Lewis acid, typically anhydrous aluminum trichloride (AlCl₃), coordinates with the carbonyl oxygen of the ester. This complex can then dissociate to form a highly electrophilic acylium ion.[3] The acylium ion subsequently attacks the aromatic ring via an electrophilic aromatic substitution. The reaction is ortho, para-selective. Since the para position is already occupied by the chlorine atom, the acylation is directed to the ortho position relative to the hydroxyl group. A final hydrolysis step liberates the desired 5'-Chloro-2'-hydroxyacetophenone.[3] Temperature control is crucial; lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer.[5]

Figure 1: Synthesis of 5'-Chloro-2'-hydroxyacetophenone via Fries Rearrangement.

Step 2: Electrophilic Nitration of 5'-Chloro-2'-hydroxyacetophenone

With the precursor in hand, the final step is the regioselective introduction of a nitro group onto the aromatic ring. This is a classic electrophilic aromatic substitution.

Reaction Mechanism: The nitration is typically carried out using a nitrating agent, such as nitric acid, in a solvent like glacial acetic acid.[2][6] The substituents already on the ring direct the position of the incoming electrophile (the nitronium ion, NO₂⁺). The hydroxyl group is a powerful activating and ortho, para-directing group. The acetyl group is a deactivating and meta-directing group. The chloro group is deactivating but ortho, para-directing. The strong activating effect of the hydroxyl group dominates, directing the nitration to the positions ortho and para to it. The position para to the hydroxyl is blocked by chlorine. Of the two ortho positions, the one also meta to the acetyl group is sterically and electronically favored, leading to the selective formation of this compound.

Figure 2: Nitration of the precursor to yield the final product.

Comparative Analysis of Synthesis Protocols

While the overall two-step pathway is consistent, variations in reaction conditions, particularly for the nitration step, can significantly impact yield and purity. Below is a comparison of data synthesized from available literature and patents.

ParameterMethod A (General)[6]Method B (Patented)[7]
Starting Material 5-chloro-2-hydroxyacetophenone2-hydroxy-5-chloroacetophenone
Nitrating Agent Nitration reagent (unspecified, likely HNO₃)Fuming nitric acid
Solvent Glacial acetic acidGlacial acetic acid
Temperature Not specified65 °C
Reaction Time Not specified95 seconds (in a flow reactor)
Reported Yield Not explicitly quantified91.33%
Reported Purity Not specified99.50%

Analysis and Field Insights:

  • Method B provides a highly optimized protocol, leveraging a continuous flow setup which allows for precise control over reaction time and temperature. This results in an excellent yield and very high purity.[7] The short reaction time of 95 seconds is a significant advantage for industrial-scale production, minimizing the potential for side-product formation.

  • The use of fuming nitric acid is a more potent nitrating agent, which can lead to higher reaction rates but also requires more stringent safety precautions and temperature control to prevent over-nitration or oxidative side reactions.

  • Glacial acetic acid is an effective solvent as it readily dissolves the starting material and is stable under the nitrating conditions.[2]

Potential Alternative Synthetic Route: Direct Friedel-Crafts Acylation

A theoretical alternative could involve a direct Friedel-Crafts acylation of a pre-nitrated and chlorinated phenol.

Conceptual Pathway: This approach would involve the acylation of 4-chloro-2-nitrophenol with an acetylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst.

Figure 3: A hypothetical one-step Friedel-Crafts acylation route.

Expertise & Causality: While this one-step route appears more direct, it faces significant chemical challenges:

  • Ring Deactivation: The presence of a strong electron-withdrawing nitro group deactivates the aromatic ring, making it much less susceptible to electrophilic attack by the acylium ion.[8] This would likely require harsh reaction conditions and result in low yields.

  • Catalyst Stoichiometry: Both the starting phenol and the ketone product can form complexes with the Lewis acid catalyst, often requiring more than stoichiometric amounts of the catalyst, which generates significant waste.[8][9]

  • Regioselectivity: Directing the acylation to the desired position could be challenging, potentially leading to a mixture of isomers.

For these reasons, the two-step pathway involving the Fries rearrangement followed by nitration remains the more reliable and higher-yielding method.

Detailed Experimental Protocols

The following protocols are self-validating systems, consolidated from authoritative sources to ensure reproducibility and accuracy.

Protocol 1: Synthesis of 5'-Chloro-2'-hydroxyacetophenone[1][6]
  • Esterification: In a 500 mL three-necked flask, combine 77.2g (0.6 mol) of p-chlorophenol and 73.4g (0.72 mol) of acetic anhydride.

  • Carefully add 5g of concentrated sulfuric acid dropwise while stirring.

  • Heat the mixture to 110°C and maintain for 1.5 hours.

  • Perform vacuum distillation to remove the glacial acetic acid byproduct and isolate the p-chlorophenyl acetate.

  • Fries Rearrangement: To a clean 500 mL three-necked flask, add 34.2g (0.2 mol) of the prepared p-chlorophenyl acetate.

  • Slowly add 79.5g (approx. 0.6 mol) of anhydrous aluminum trichloride to the flask.

  • Heat the mixture to 130°C and stir for 1 hour.

  • After the reaction, cool the flask and slowly add 200 mL of water to quench the reaction and dissolve the aluminum salts.

  • Stir the mixture for 30 minutes. A solid precipitate will form.

  • Filter the solid. Heat the collected filter cake with methanol to dissolve it.

  • Decolorize with activated carbon and perform recrystallization to obtain pure 5-chloro-2-hydroxyacetophenone. A yield of approximately 30.8g with a purity of 99.68% can be expected.[1]

Protocol 2: Synthesis of this compound (Optimized Method)[7]
  • Preparation of Solutions:

    • Material I: Dissolve 180.00g of 2-hydroxy-5-chloroacetophenone in 1200 mL of glacial acetic acid.

    • Material II: Add 100g of fuming nitric acid to 800 mL of glacial acetic acid.

  • Reaction Setup (Flow Chemistry):

    • Use a microreactor or continuous flow system.

    • Set the flow rate of Material I to 15 mL/min using a metering pump.

    • Set the flow rate of Material II to 7 mL/min using a second metering pump. This adjusts the molar ratio of nitric acid to the acetophenone precursor to approximately 1.5:1.

  • Reaction Execution:

    • Maintain the reactor temperature at 65°C.

    • Allow the reagents to react within the flow system for a residence time of 95 seconds.

  • Work-up and Isolation:

    • Collect the reaction effluent.

    • Slowly add 3600 mL of water to the collected liquid to precipitate the product. A large amount of yellow solid will form.

    • Maintain the temperature and continue stirring for 1 hour at room temperature to ensure complete precipitation.

    • Filter the yellow solid.

    • Wash the filter cake with 500 mL of cold ethanol.

    • Dry the product under vacuum for 6 hours to yield this compound.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step process: the Fries rearrangement of p-chlorophenyl acetate followed by the regioselective nitration of the resulting 5'-Chloro-2'-hydroxyacetophenone. While a direct Friedel-Crafts acylation is theoretically conceivable, it is hampered by significant mechanistic disadvantages, primarily the deactivation of the aromatic ring by the nitro group.

The patented, flow-chemistry-based nitration protocol offers superior control, leading to high yields (over 91%) and exceptional purity (99.5%).[7] This method stands as the current benchmark for efficient and scalable production. Future research should focus on developing even "greener" alternatives, potentially exploring solid acid catalysts for the Fries rearrangement to minimize corrosive waste streams, or novel catalytic nitration systems that avoid the use of fuming nitric acid.

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A Comparative Guide to the Anti-Inflammatory Potential of Acetophenone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory therapeutics, acetophenone and its analogues have emerged as a promising class of compounds. Their inherent structural simplicity and amenability to synthetic modification make them attractive scaffolds for drug discovery. This guide provides an in-depth, objective comparison of the anti-inflammatory performance of various acetophenone analogues, supported by experimental data and a detailed exploration of their mechanisms of action. As a Senior Application Scientist, this document is designed to not only present data but also to elucidate the scientific rationale behind the evaluation of these compounds, offering field-proven insights for your research and development endeavors.

The Inflammatory Cascade: A Complex Therapeutic Target

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.

The inflammatory response is mediated by a complex network of signaling pathways and cellular players. Key molecular targets for anti-inflammatory drugs include enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, intracellular signaling cascades, prominently the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, play a pivotal role in regulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and the enzyme inducible nitric oxide synthase (iNOS).[1][2][3]

Acetophenone analogues have demonstrated the ability to modulate these key inflammatory pathways, positioning them as a versatile chemical class for the development of next-generation anti-inflammatory agents.

Comparative Evaluation of Acetophenone Analogues: A Data-Driven Analysis

The anti-inflammatory efficacy of acetophenone derivatives is significantly influenced by their structural features. Substitutions on the aromatic ring and modifications of the acetyl group can dramatically alter their biological activity. This section provides a comparative analysis of selected natural and synthetic acetophenone analogues, with a focus on their inhibitory potency against key inflammatory markers.

Naturally Occurring Acetophenone Analogues

Several acetophenone derivatives isolated from plant sources have exhibited noteworthy anti-inflammatory properties.

CompoundSourceIn Vitro/In Vivo ModelEndpointIC50/ActivityReference
Tremetone Ophryosporus axilliflorusCarrageenan-induced mouse paw edemaEdema inhibitionHighly active[4]
Acrolione A Acronychia oligophlebiaLPS-stimulated RAW 246.7 cellsNitric Oxide Production26.4 µM[5]
Acrolione C Acronychia oligophlebiaLPS-stimulated RAW 246.7 cellsNitric Oxide Production79.4 µM[5]
Compound from M. semecarpifolia Melicope semecarpifoliafMLP/CB-induced superoxide anion release in human neutrophilsSuperoxide anion inhibition21.37 µg/mL[5]

Key Insights: The data suggests that naturally occurring acetophenones, such as tremetone, can exhibit potent in vivo anti-inflammatory effects. In vitro studies on compounds like acrolione A and C highlight the importance of specific structural motifs for inhibitory activity against nitric oxide production, a key inflammatory mediator.

Synthetic Acetophenone Analogues

Synthetic chemistry has enabled the development of novel acetophenone derivatives with enhanced anti-inflammatory activity and tailored pharmacological profiles.

CompoundClassIn Vitro/In Vivo ModelEndpointIC50/ActivityReference
4-amino-4'-ethoxychalcone BenzylideneacetophenoneCarrageenan-induced rat paw edemaEdema inhibitionEquivalent to indomethacin[6]
4-amino-4'-methoxychalcone BenzylideneacetophenoneCarrageenan-induced rat paw edemaEdema inhibitionEquivalent to indomethacin[6]
(4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone AminobenzophenoneLPS-stimulated human PBMCsIL-1β and TNF-α release14 nM (IL-1β), 6 nM (TNF-α)[7]
Acetophenone semicarbazone (ASC) SemicarbazoneCarrageenan-induced mouse paw edemaEdema inhibitionComparable to standard drugs at 50 mg/kg[8]

Key Insights: The synthetic analogues showcase the potential for significant potency. Benzylideneacetophenones (chalcones) demonstrate in vivo efficacy comparable to the established NSAID indomethacin. The aminobenzophenone derivative exhibits remarkable potency in inhibiting pro-inflammatory cytokine release at nanomolar concentrations, highlighting the power of targeted synthetic modification.

Unraveling the Mechanism: Modulation of Key Signaling Pathways

The anti-inflammatory effects of acetophenone analogues are often attributed to their ability to interfere with critical intracellular signaling cascades that regulate the inflammatory response. The NF-κB and MAPK pathways are central to this regulation.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Acetophenone Acetophenone Analogue Acetophenone->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) DNA->Genes transcribes

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by acetophenone analogues.

Studies have shown that certain acetophenone derivatives can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of downstream inflammatory targets.[1]

The MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are crucial kinases that are activated by various extracellular stimuli, including inflammatory signals. Once activated, they phosphorylate and activate downstream transcription factors, leading to the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates Acetophenone Acetophenone Analogue Acetophenone->MAPK inhibits Genes Pro-inflammatory Genes TF->Genes induces transcription

Caption: Overview of the MAPK signaling cascade and a potential inhibitory target for acetophenone analogues.

Some acetophenone analogues have been found to be potent and selective inhibitors of p38 MAP kinase, a key player in the inflammatory response.[7] By inhibiting p38 MAPK, these compounds can effectively block the production of pro-inflammatory cytokines like IL-1β and TNF-α.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The robust evaluation of anti-inflammatory compounds relies on a combination of well-established in vitro and in vivo assays. This section provides detailed, step-by-step methodologies for two key experiments commonly used to assess the anti-inflammatory potential of acetophenone analogues.

In Vivo Evaluation: Carrageenan-Induced Paw Edema

This widely used animal model is a reliable method for screening acute anti-inflammatory activity.

Paw_Edema_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Selection 1. Animal Selection & Acclimatization (e.g., Wistar rats or Swiss albino mice) Grouping 2. Grouping & Dosing - Vehicle Control - Positive Control (e.g., Indomethacin) - Test Groups (Acetophenone Analogues) Animal_Selection->Grouping Baseline 3. Baseline Paw Volume Measurement (Plethysmometer) Grouping->Baseline Dosing 4. Administration of Test Compounds/Controls (e.g., oral gavage or intraperitoneal injection) Baseline->Dosing Carrageenan 5. Induction of Inflammation (Subplantar injection of carrageenan) Dosing->Carrageenan Measurement 6. Paw Volume Measurement at Time Intervals (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan) Carrageenan->Measurement Calculation 7. Calculation of Edema Volume & Percentage Inhibition Measurement->Calculation Statistics 8. Statistical Analysis (e.g., ANOVA followed by Dunnett's test) Calculation->Statistics

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animal Preparation: Use adult male Wistar rats (150-200g) or Swiss albino mice (20-25g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the acetophenone analogues. Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.[9][10][11]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[10]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw.[9][10]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

In Vitro Screening: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This cell-based assay is a standard method for high-throughput screening of potential anti-inflammatory agents.

NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Nitric Oxide Detection cluster_analysis Data Analysis Seeding 1. Cell Seeding (Seed RAW 264.7 cells in a 96-well plate) Incubation1 2. Incubation (Allow cells to adhere overnight) Seeding->Incubation1 Pretreatment 3. Pre-treatment with Acetophenone Analogues (Incubate for 1-2 hours) Incubation1->Pretreatment Stimulation 4. Stimulation with LPS (Induce inflammation) Pretreatment->Stimulation Incubation2 5. Incubation (24 hours) Stimulation->Incubation2 Supernatant 6. Collect Cell Culture Supernatant Incubation2->Supernatant Griess_Reaction 7. Griess Reaction (Mix supernatant with Griess reagent) Supernatant->Griess_Reaction Absorbance 8. Measure Absorbance (at ~540 nm) Griess_Reaction->Absorbance Standard_Curve 9. Generate Nitrite Standard Curve Calculation 10. Calculate Nitrite Concentration & % Inhibition Standard_Curve->Calculation IC50 11. Determine IC50 Values Calculation->IC50

Caption: Workflow for the LPS-induced nitric oxide production assay in RAW 264.7 cells.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[12][13]

  • Compound Treatment: Pre-treat the cells with various concentrations of the acetophenone analogues for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[14][15]

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at approximately 540 nm.[14][16]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production for each concentration of the test compounds and determine the IC50 value.

Structure-Activity Relationship (SAR): The Key to Rational Drug Design

Understanding the relationship between the chemical structure of acetophenone analogues and their anti-inflammatory activity is paramount for the rational design of more potent and selective inhibitors.

Key SAR Observations:

  • Hydroxylation: The number and position of hydroxyl groups on the benzene ring play a crucial role in determining the biological activity. For instance, in a study on the choleretic activity of acetophenone analogues, a hydroxyl group at the 4-position was found to be a key structural requirement.[17]

  • Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (-OCH3) and ethoxy (-OCH2CH3), at the para-position of the benzene rings in benzylideneacetophenones appears to enhance their anti-inflammatory and antioxidant activities.[6]

  • Hydrazone and Phenolic Moieties: The incorporation of hydrazone and phenolic hydroxyl moieties in acetophenone benzoylhydrazones is thought to contribute to their antioxidant properties, which can be linked to anti-inflammatory effects.[18]

  • Aminobenzophenone Scaffold: Systematic optimization of the aminobenzophenone scaffold has led to the discovery of highly potent inhibitors of pro-inflammatory cytokine release, demonstrating the importance of specific substitutions on both phenyl rings for high-affinity binding to targets like p38 MAP kinase.[7]

Conclusion and Future Directions

Acetophenone analogues represent a versatile and promising class of compounds for the development of novel anti-inflammatory drugs. Both natural and synthetic derivatives have demonstrated significant efficacy in a range of in vitro and in vivo models. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.

Future research in this area should focus on:

  • Lead Optimization: Leveraging the established structure-activity relationships to design and synthesize novel analogues with improved potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets of the most promising acetophenone derivatives to better understand their therapeutic potential and potential side effects.

  • In Vivo Efficacy in Chronic Models: Evaluating the efficacy of lead compounds in more complex, chronic models of inflammatory diseases to assess their potential for long-term therapeutic use.

By combining rational drug design, rigorous experimental evaluation, and in-depth mechanistic studies, the full therapeutic potential of acetophenone analogues as a new generation of anti-inflammatory agents can be realized.

References

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  • Sung, P. J., et al. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 13(1), 394-403. Available at: [Link]

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  • Siddiqui, R. A., et al. (2006). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 30(4), 309-314. Available at: [Link]

  • Yilmaz, I., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Bioorganic & Medicinal Chemistry, 26(23-24), 6061-6069. Available at: [Link]

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A Comparative Guide to Chloro-, Bromo-, and Fluoro-Substituted Hydroxy Nitroacetophenones for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the physicochemical and biological properties of three halogen-substituted hydroxy nitroacetophenones: 5'-chloro-2'-hydroxy-3'-nitroacetophenone, 5'-bromo-2'-hydroxy-3'-nitroacetophenone, and 5'-fluoro-2'-hydroxy-3'-nitroacetophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectral properties, acidity, and potential biological activities of these compounds, supported by experimental data and established scientific principles.

Introduction: The Significance of Halogenated Phenolic Ketones

Halogenation is a pivotal strategy in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. When combined with other pharmacophoric groups such as hydroxyl, nitro, and acetyl moieties on a phenolic scaffold, a diverse range of biological activities can be anticipated. The compounds under investigation here are of particular interest due to their potential as intermediates in the synthesis of novel therapeutic agents. This guide aims to provide a comparative framework to aid in the selection and further development of these valuable chemical entities.

Synthesis of 5'-Halo-2'-hydroxy-3'-nitroacetophenones

The synthesis of these compounds typically follows a two-step process starting from the corresponding 2'-hydroxyacetophenone. The general synthetic route involves the nitration of the substituted 2'-hydroxyacetophenone.

A general procedure for the synthesis of 2-hydroxy-3-nitroacetophenone and its halogenated analogs involves dissolving the starting 2'-hydroxyacetophenone derivative in a suitable solvent like glacial acetic acid, followed by the dropwise addition of nitric acid at a controlled temperature. The resulting product, which may be a mixture of isomers, can then be purified by recrystallization.

For instance, 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone can be synthesized from 5-fluoro-2-hydroxy-acetophenone via nitration.

Synthesis cluster_products Target Compounds 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone 5'-Halo-2'-hydroxyacetophenone 5'-Halo-2'-hydroxyacetophenone 2'-Hydroxyacetophenone->5'-Halo-2'-hydroxyacetophenone Halogenation 5'-Halo-2'-hydroxy-3'-nitroacetophenone 5'-Halo-2'-hydroxy-3'-nitroacetophenone 5'-Halo-2'-hydroxyacetophenone->5'-Halo-2'-hydroxy-3'-nitroacetophenone Nitration (HNO3/H2SO4) This compound This compound 5'-Bromo-2'-hydroxy-3'-nitroacetophenone 5'-Bromo-2'-hydroxy-3'-nitroacetophenone 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Caption: General synthetic pathway for 5'-halo-2'-hydroxy-3'-nitroacetophenones.

Physicochemical Properties: A Comparative Overview

The nature of the halogen substituent at the 5'-position significantly influences the physicochemical properties of the 2'-hydroxy-3'-nitroacetophenone scaffold. These properties, in turn, can have a profound impact on the biological activity and pharmacokinetic profile of the molecules.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of these compounds provide valuable information about their molecular structure. While specific spectral data for all three compounds is not available in a single comparative study, general trends can be predicted. The chemical shifts of the aromatic protons and carbons will be influenced by the electron-withdrawing nature of the halogen, nitro, and acetyl groups, as well as the electron-donating effect of the hydroxyl group. In general, the electronegativity of the halogen (F > Cl > Br) will have a discernible effect on the chemical shifts of the adjacent protons and carbons.

Acidity (pKa)

The acidity of the phenolic hydroxyl group is a critical parameter that affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets. The pKa of a substituted phenol is governed by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro and acetyl groups are expected to increase the acidity (lower the pKa) of the phenolic proton compared to unsubstituted phenol.

The halogen atoms also exert an electron-withdrawing inductive effect, which should further increase the acidity. The strength of this effect follows the order of electronegativity: F > Cl > Br. Therefore, the fluoro-substituted derivative is predicted to be the most acidic, followed by the chloro- and then the bromo-substituted compounds.

Table 1: Predicted Physicochemical Properties of 5'-Halo-2'-hydroxy-3'-nitroacetophenones

Property5'-Fluoro-5'-Chloro-5'-Bromo-
Molecular Formula C₈H₆FNO₄C₈H₆ClNO₄[3]C₈H₆BrNO₄[4]
Molecular Weight 199.14 g/mol 215.59 g/mol [3]260.04 g/mol [4]
Melting Point (°C) 87-90Not available129-132[4]
Predicted Acidity (pKa) LowestIntermediateHighest

Biological Activities: A Comparative Perspective

Halogenated acetophenones are known to exhibit a wide range of biological activities, including antimicrobial and enzyme inhibitory effects. The presence of the nitro and hydroxyl groups in the target compounds further suggests the potential for interesting biological profiles.

Antimicrobial Activity

Substituted acetophenones have been investigated for their antibacterial and antifungal properties[5][6]. A recent study on flavonoid derivatives, which share a similar structural motif, demonstrated that the presence of chlorine, bromine, and nitro groups significantly influences their antimicrobial properties[3]. The study found that 6-chloro-8-nitroflavone exhibited potent inhibitory activity against pathogenic bacteria. While this is not a direct study of the target acetophenones, it strongly suggests that the chloro- and bromo-substituted hydroxy nitroacetophenones are promising candidates for antimicrobial screening.

The antifungal activity of halogenated compounds has also been documented. For instance, chromone derivatives bearing chloro and bromo substituents have shown significant antifungal activity against various Candida species[7][8]. This suggests that the target compounds in this guide may also possess antifungal properties worth investigating.

Enzyme Inhibition

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and in the food industry to prevent browning[9]. Aromatic ketones with hydroxyl groups are known to be effective tyrosinase inhibitors, with the ketone group chelating the copper ions in the enzyme's active site[9]. Halogenated aromatic thiosemicarbazones have also been identified as potent tyrosinase inhibitors[10]. Given these precedents, the halogenated hydroxy nitroacetophenones are promising candidates for evaluation as tyrosinase inhibitors. The nature of the halogen substituent is likely to influence the binding affinity and inhibitory potency.

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine in the brain[11][12]. Various synthetic and natural compounds, including those with nitroaromatic moieties, have been explored as AChE inhibitors[13][14]. The electronic properties and steric bulk of the halogen substituents in the target compounds could play a significant role in their interaction with the active site of AChE, making them interesting candidates for screening.

Experimental Protocols

To facilitate further research and direct comparison of these compounds, detailed experimental protocols for key analyses are provided below.

Spectrophotometric Determination of pKa

This protocol describes a reliable method for determining the pKa of the phenolic hydroxyl group using UV-Visible spectrophotometry.

pKa_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a series of buffer solutions with a range of known pH values (e.g., pH 2 to 12). Prepare a series of buffer solutions with a range of known pH values (e.g., pH 2 to 12). Add a small, constant volume of the stock solution to each buffer solution to achieve the desired final concentration. Add a small, constant volume of the stock solution to each buffer solution to achieve the desired final concentration. Prepare a series of buffer solutions with a range of known pH values (e.g., pH 2 to 12).->Add a small, constant volume of the stock solution to each buffer solution to achieve the desired final concentration. Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm). Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm). Add a small, constant volume of the stock solution to each buffer solution to achieve the desired final concentration.->Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm). Identify the wavelength(s) of maximum absorbance for both the protonated and deprotonated forms of the compound. Identify the wavelength(s) of maximum absorbance for both the protonated and deprotonated forms of the compound. Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm).->Identify the wavelength(s) of maximum absorbance for both the protonated and deprotonated forms of the compound. Plot absorbance at a selected wavelength versus pH. Plot absorbance at a selected wavelength versus pH. Identify the wavelength(s) of maximum absorbance for both the protonated and deprotonated forms of the compound.->Plot absorbance at a selected wavelength versus pH. Determine the pKa from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation. Determine the pKa from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation. Plot absorbance at a selected wavelength versus pH.->Determine the pKa from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.

Caption: Workflow for spectrophotometric pKa determination.

Causality behind Experimental Choices:

  • Choice of Solvent for Stock Solution: A water-miscible organic solvent like DMSO is chosen to ensure the compound remains soluble before being diluted into the aqueous buffer solutions.

  • Range of Buffer Solutions: A wide pH range is essential to observe the complete transition from the fully protonated to the fully deprotonated species, which is necessary for accurate pKa determination.

  • Constant Concentration: Maintaining a constant total concentration of the compound across all pH values is crucial for the validity of the absorbance measurements and subsequent calculations.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of the test compounds against selected bacterial or fungal strains.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or yeast) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard)[15].

  • Preparation of Test Compound Dilutions: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using the appropriate growth medium[16].

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microorganism suspension. Include positive (microorganism in broth without test compound) and negative (broth only) controls[17].

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism[18].

Conclusion and Future Directions

This guide provides a comparative overview of the synthesis, physicochemical properties, and potential biological activities of 5'-chloro-, 5'-bromo-, and 5'-fluoro-2'-hydroxy-3'-nitroacetophenones. While existing literature suggests that these compounds are promising candidates for further investigation, particularly in the areas of antimicrobial and enzyme inhibitory activities, there is a clear need for direct comparative experimental studies.

Future research should focus on:

  • The synthesis and full spectral characterization (NMR, IR, MS) of all three compounds.

  • Experimental determination of their pKa values to confirm the predicted trends.

  • Systematic screening for antimicrobial activity against a panel of clinically relevant bacteria and fungi to establish a clear structure-activity relationship.

  • In vitro assays to evaluate their inhibitory potential against enzymes such as tyrosinase and acetylcholinesterase.

By systematically exploring the properties and activities of these halogenated hydroxy nitroacetophenones, the scientific community can unlock their full potential as scaffolds for the development of novel therapeutic agents.

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Safety Operating Guide

5'-Chloro-2'-hydroxy-3'-nitroacetophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of this compound is the foundation of its safe management. This compound is a halogenated nitroaromatic ketone, a classification that dictates its handling and disposal pathway.[1] Its key characteristics and hazards are summarized below.

PropertyValueSource(s)
CAS Number 84942-40-5[1][2][3]
Molecular Formula C₈H₆ClNO₄[1][2][3]
Appearance White to yellow/orange crystalline powder[4][5]
Melting Point 132-135 °C[1][4]
GHS Hazard Codes H315, H319, H335[1][3][4]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][3]
Signal Word Warning[1][4]
Water Hazard Class WGK 3 (Severely hazardous to water)[1]
Incompatibilities Strong oxidizing agents, Strong bases[6]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) gas[7]

Causality of Hazards: The presence of the chloro-, nitro-, and ketone functional groups contributes to its irritant properties.[1] The chlorinated aromatic structure necessitates its classification as a halogenated organic compound, which has specific disposal requirements due to the potential for forming persistent and toxic byproducts if not incinerated at the correct temperature.[8][9] Its WGK 3 classification underscores a high potential for environmental damage if released into aquatic ecosystems, making sewer disposal strictly prohibited.[1][10]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the compound for disposal, proper safety measures must be in place to mitigate exposure risks identified in the hazard assessment.

Engineering Controls:

  • Fume Hood: All handling of this compound, especially if it is in a powdered form that can be easily aerosolized, must be conducted within a certified chemical fume hood. This is to prevent inhalation of the dust, which may cause respiratory irritation.[3][7]

  • Safety Shower & Eyewash Station: Ensure immediate access to a functional safety shower and eyewash station.[7]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical for disposal:

  • Eye Protection: Chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166 is required to protect against eye irritation.[6][7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact and irritation.[1][7]

  • Respiratory Protection: For operations that could generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a type N95 dust mask) is necessary.[1][7]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[6][7]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the established guidelines for solid, halogenated organic hazardous waste.[8][11]

Step 1: Waste Characterization and Segregation

  • Identify as Halogenated Waste: This compound contains chlorine and must be categorized as halogenated organic waste .[8][12]

  • Maintain Segregation: It is critical to keep halogenated waste separate from non-halogenated waste streams.[8][9][11] Co-mingling increases disposal costs and complexity, as the entire mixture must be treated as halogenated.[11]

  • Do Not Mix with Incompatible Chemicals: Never mix this waste with strong bases or oxidizing agents in the same container to avoid potentially hazardous reactions.[6]

Step 2: Waste Collection and Container Management

  • Solid Waste Container: Collect dry, solid this compound waste in a designated, leak-proof, and sealable container. This container should be clearly labeled for "Halogenated Organic Solid Waste." [8][10]

  • Contaminated Materials: Any materials grossly contaminated with the compound (e.g., weighing paper, paper towels, gloves, silica gel) should also be placed in this same solid waste container.

  • Solution Waste: If the compound is dissolved in a solvent, the entire solution must be disposed of as "Halogenated Organic Liquid Waste." Do not attempt to evaporate the solvent in the fume hood to recover the solid.

  • Container Labeling: The waste container must be accurately labeled with the full chemical name, "this compound," and an approximate quantity. Existing labels must not be removed or overwritten.[10]

  • Container Integrity: Ensure the container is kept tightly closed when not in use and that the exterior is clean and free of contamination.[10] Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[10]

Step 3: Storage and Final Disposal

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, such as a laboratory fume hood or a safety cabinet, away from incompatible materials.[10]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical via standard trash or down the drain.[10]

  • Ultimate Disposal Method: The EHS department will consolidate this waste for final disposal, which is typically high-temperature incineration at a licensed hazardous waste treatment facility.[8][11] This method is necessary to ensure the complete destruction of halogenated organic compounds.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol start Start: Have This compound Waste assess Assess Hazards: - Irritant (Skin, Eye, Resp.) - Halogenated Organic - WGK 3 (Water Hazard) start->assess ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if dusty) assess->ppe characterize Characterize Waste: Is it a solid or dissolved in solvent? ppe->characterize solid_path Collect in container for 'Halogenated Organic SOLID Waste' characterize->solid_path Solid liquid_path Collect in container for 'Halogenated Organic LIQUID Waste' characterize->liquid_path Liquid/Solution label_container Label Container Accurately: - Full Chemical Name - 'Halogenated Waste' solid_path->label_container liquid_path->label_container store Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs

Caption: Decision workflow for safe disposal of this compound.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[7]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[7]

  • Ingestion: Rinse mouth and seek immediate medical attention.[7]

  • Spills: For small spills of solid material, carefully sweep up the material (avoiding dust generation) and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your EHS department immediately.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

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Mastering the Safe Handling of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Researchers, Scientists, and Drug Development Professionals.

5'-Chloro-2'-hydroxy-3'-nitroacetophenone is a nitro derivative of ortho-hydroxy aryl ketone, recognized for its utility in the synthesis of various bioactive molecules.[1] However, its chemical structure necessitates a robust understanding of its potential hazards to mitigate risks effectively. This guide is structured to provide a comprehensive operational plan, from initial preparation to final disposal.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the intrinsic hazards of this compound is fundamental to implementing effective safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

These classifications are the primary drivers for the specific personal protective equipment (PPE) and handling procedures outlined below. The presence of a nitroaromatic group also suggests caution, as related compounds can have additional toxicological effects. For instance, some nitroaromatic compounds are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's known hazards.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldRationale: The "Causes serious eye irritation" classification (H319) mandates robust eye protection.[2] Goggles provide a seal against dust and splashes. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation, such as weighing or transferring large quantities.
Hand Protection Chemical-Resistant Gloves (Butyl Rubber Recommended)Rationale: To prevent skin irritation (H315), appropriate gloves are essential.[2] Butyl rubber gloves are recommended for handling nitro-compounds.[4] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. For incidental contact, nitrile gloves may be suitable, but their resistance to this specific chemical should be verified.[5][6]
Body Protection Laboratory CoatRationale: A lab coat protects the skin and personal clothing from contamination. It should be fully buttoned. For handling larger quantities or in situations with a higher risk of spills, a chemically resistant apron over the lab coat is advisable.
Respiratory Protection N95 Dust Mask or RespiratorRationale: The H335 "May cause respiratory irritation" classification indicates that inhalation of the powder should be avoided.[2] An N95 dust mask is the minimum requirement when handling the solid outside of a certified chemical fume hood. For procedures that may generate significant dust, a higher level of respiratory protection, such as a half-mask respirator with P100 filters, should be considered.

Operational Plan for Safe Handling

A systematic and meticulous approach is crucial when working with this compound.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit specifically for solid chemical spills should be available. This should include an absorbent material like vermiculite or sand, a scoop and brush, and a labeled waste container.[7]

Weighing and Transferring
  • Containment: Perform all weighing and transferring operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Minimize Dust Generation: Handle the solid gently to avoid creating airborne dust. Use a spatula for transfers.

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and hazard pictograms.

During the Experiment
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.

  • Good Housekeeping: Maintain a clean and organized workspace. Clean up any minor spills immediately.

  • No Personal Items: Do not eat, drink, or store personal items in the laboratory.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential. The following workflow illustrates the key steps for managing a solid spill of this compound.

Caption: Workflow for managing a solid chemical spill.

Step-by-Step Spill Cleanup:
  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: If the spill is not in a fume hood, ensure the area is well-ventilated.

  • Don PPE: Put on the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

  • Contain: Gently cover the spill with an inert absorbent material such as vermiculite or sand to prevent the powder from becoming airborne.[7]

  • Collect: Carefully sweep the absorbed material into a dustpan and transfer it to a clearly labeled hazardous waste container.[8] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth. Place the cloth and any other contaminated cleaning materials into the hazardous waste container.

  • Dispose: Seal the waste container and dispose of it according to your institution's hazardous waste procedures.

  • Report: Report the incident to your laboratory supervisor or Environmental Health and Safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step. As a halogenated nitroaromatic compound, it must be treated as hazardous waste.

  • Waste Collection: Collect all waste containing this chemical, including unused product, contaminated consumables (e.g., gloves, weigh boats, paper towels), and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[9]

  • Labeling: The waste container must be labeled as "Halogenated Organic Waste" and list this compound as a component.[10]

  • Segregation: Do not mix this waste with non-halogenated waste streams.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain.[10]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment, while upholding the highest standards of scientific practice.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.